2-Chloro-4H-1-benzopyran-4-one: Structural Dynamics, Synthesis, and Applications in Flavonoid Derivation
Executive Summary The compound 2-Chloro-4H-1-benzopyran-4-one (commonly known as 2-chlorochromone) is a highly versatile heterocyclic building block extensively utilized in organic synthesis and drug discovery. Character...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-Chloro-4H-1-benzopyran-4-one (commonly known as 2-chlorochromone) is a highly versatile heterocyclic building block extensively utilized in organic synthesis and drug discovery. Characterized by its benzofused enol lactone geometry, the molecule features a highly reactive C2 position due to the electron-withdrawing effects of the adjacent carbonyl and ring oxygen. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and its critical role as an electrophilic partner in palladium-catalyzed cross-coupling reactions for the derivation of bioactive flavonoids.
Chemical Identity and Physicochemical Profiling
Understanding the physical and thermodynamic properties of 2-chlorochromone is essential for optimizing reaction conditions, particularly in biphasic or transition-metal-catalyzed environments. The compound does not exist as a fully aromatic system; rather, topological resonance energies indicate it is best modeled as a benzo-fused enol lactone[1].
The following table summarizes the core quantitative data for 2-chloro-4H-1-benzopyran-4-one, retrieved from the [2].
The 4H-1-benzopyran-4-one ring system is generally unreactive toward electrophiles due to the electron-withdrawing nature of the C4 carbonyl group. However, the introduction of a chlorine atom at the C2 position drastically alters the molecule's reactivity profile. The C2-Cl bond is highly susceptible to nucleophilic substitution and oxidative addition. Reactions with nucleophiles such as sodium phenoxide or secondary amines proceed with high yields (67–82%)[1].
The de novo synthesis of 2-chlorochromone relies on the strategic assembly of the pyranone ring from a phenolic precursor and an acrylic acid derivative. This is achieved via a three-stage cascade: esterification, Fries rearrangement, and basic cycloelimination.
Workflow for the synthesis of 2-chlorochromone via Fries rearrangement.
De Novo Synthesis Workflow (Protocol 1)
As an Application Scientist, ensuring reproducibility requires a deep understanding of the causality behind each synthetic step. The following protocol details the synthesis of 2-chlorochromone as reported in foundational flavonoid research[3][4].
Step 1: Esterification
Action: React phenol with 3,3-dichloroacrylic acid in the presence of a catalytic amount of sulfuric acid or via an acid chloride intermediate.
Causality: The choice of 3,3-dichloroacrylic acid is deliberate. It provides the exact C3 backbone required for the pyranone ring while retaining a gem-dichloro terminus. This establishes the essential O-C linkage necessary for the subsequent structural rearrangement.
Step 2: Fries Rearrangement
Action: Treat the isolated dichloroacrylic ester with a strong Lewis acid (e.g., anhydrous AlCl₃) at elevated temperatures (typically 120–140 °C).
Causality: The Lewis acid coordinates with the ester oxygen, facilitating the generation of an acylium ion. This highly electrophilic species undergoes intramolecular electrophilic aromatic substitution at the ortho position of the phenol ring, yielding o-hydroxydichloroacrylophenone.
Step 3: Basic Cycloelimination
Action: Subject the rearranged intermediate to mildly basic conditions (e.g., aqueous K₂CO₃).
Causality: The base deprotonates the newly freed ortho-hydroxyl group. The resulting phenoxide acts as an internal nucleophile, attacking the beta-carbon of the dichloroalkene. This triggers the elimination of a chloride ion (as HCl), closing the ring to form the 2-chlorochromone architecture.
System Self-Validation & Quality Control:
The completion of the Fries rearrangement is validated by the reappearance of a phenolic -OH stretch in FTIR (~3300 cm⁻¹), which temporarily disappears during Step 1. The final cyclization is confirmed via ¹H NMR by the distinct singlet of the C3 vinylic proton (~6.3 ppm) and the complete absence of the -OH signal.
Palladium-Catalyzed Cross-Coupling Kinetics
One of the most powerful applications of 2-chlorochromone is its use as a substrate in the Suzuki-Miyaura cross-coupling reaction to synthesize flavones (2-arylchromones). While aryl chlorides are notoriously sluggish in Suzuki couplings compared to bromides or iodides, the C2-chloride of 2-chlorochromone is highly activated. The strongly electron-withdrawing nature of the adjacent carbonyl group reduces the electron density at C2, drastically lowering the activation energy required for the oxidative addition of Pd(0) into the C-Cl bond[4].
Catalytic cycle of Suzuki-Miyaura cross-coupling for flavone synthesis.
Flavone Derivation via Suzuki-Miyaura Coupling (Protocol 2)
The synthesis of flavones via the coupling of 2-chlorochromone and arylboronic acids provides excellent yields (68–74%) under standard Suzuki conditions, as documented in [4].
Step 1: Reagent Assembly
Action: In a Schlenk flask under an inert argon atmosphere, combine 1.0 equivalent of 2-chlorochromone, 1.2 equivalents of the desired arylboronic acid, 0.05 equivalents of Pd(PPh₃)₄, and 2.0 equivalents of aqueous K₂CO₃ in a 1,4-dioxane/water solvent mixture (typically 4:1 v/v).
Causality: The biphasic solvent system is critical. The organic phase (dioxane) solubilizes the chromone and the catalyst, while the aqueous phase dissolves the base. The base coordinates with the arylboronic acid to form a negatively charged boronate complex, which is essential to drive the transmetalation step with the organopalladium intermediate.
Step 2: Thermal Activation
Action: Heat the reaction mixture to reflux (approx. 90–100 °C) for 4–8 hours.
Causality: Thermal energy is required to overcome the activation barrier of the oxidative addition step. Despite the activation of the C-Cl bond, refluxing ensures complete conversion and prevents the accumulation of off-target homocoupled arylboronic acid byproducts.
Step 3: Quenching and Purification
Action: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate).
System Self-Validation & Quality Control:
Reaction progress is self-validated using LC-MS. The 2-chlorochromone starting material exhibits a characteristic chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio). Successful transmetalation and reductive elimination result in a product mass devoid of this isotopic signature, confirming the complete displacement of the chlorine atom.
Therapeutic Applications in Drug Discovery
The ability to easily derivatize 2-chlorochromone into various flavones and aurones has profound implications for medicinal chemistry. Flavonoids synthesized from this core exhibit a wide range of biological activities. Structurally modulated flavones have been identified as potent antimicrobial agents, while specific aurone analogs (synthesized via related cyclization pathways) demonstrate superior antiproliferative activity against multidrug-resistant leukemia and breast cancer cell lines by inhibiting targets such as cyclin-dependent kinases (CDK 1 and 2) and topoisomerase IIα[3][5]. The Suzuki-Miyaura pathway utilizing 2-chlorochromone allows researchers to rapidly generate vast libraries of these flavonoid derivatives for high-throughput biological screening.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20530566, 2-Chloro-4H-1-benzopyran-4-one" PubChem,[Link]
"Flavones and Related Compounds: Synthesis and Biological Activity" International Journal of Molecular Sciences, National Library of Medicine (PMC),[Link]
"Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids" Molecules, MDPI,[Link]
An In-Depth Technical Guide to 2-Chloro-4H-1-benzopyran-4-one: Synthesis, Characterization, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 4H-1-benzopyran-4-one, or chromone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to it...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-1-benzopyran-4-one, or chromone, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This guide provides a comprehensive technical overview of a key derivative, 2-Chloro-4H-1-benzopyran-4-one. We will delve into its formal nomenclature, physicochemical properties, a representative synthetic pathway, and a robust analytical workflow for its characterization. Furthermore, this document explores the rationale behind its significance in drug discovery, highlighting the strategic role of the chloro-substituent and the therapeutic potential of the benzopyran-4-one core in developing novel therapeutic agents.[3][4]
Nomenclature and Chemical Identity
Correctly identifying a compound is fundamental for reproducible research. The molecule of interest is systematically identified through several conventions.
IUPAC Name: The formal name designated by the International Union of Pure and Applied Chemistry is 2-chlorochromen-4-one .[5]
Common Synonyms: In literature and chemical catalogs, it is frequently referred to as 2-Chloro-4H-1-benzopyran-4-one, 2-chloro-4H-chromen-4-one, or simply chlorochromone.[5]
CAS Registry Number: The unique identifier for this specific chemical substance is 64964-79-0 .[5]
The parent structure, 4H-1-Benzopyran-4-one (CAS 491-38-3), is commonly known as chromone.[2][6] The "2-Chloro" designation indicates the substitution of a chlorine atom at the second position of this core structure.
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The key computed properties for 2-Chloro-4H-1-benzopyran-4-one are summarized below.
The XLogP3 value of 2.7 suggests moderate lipophilicity, an important characteristic for cell membrane permeability and a key consideration in drug design. The absence of hydrogen bond donors and the presence of two acceptors (the carbonyl and ether oxygens) will govern its interaction with biological targets.
Synthesis and Mechanistic Insights
The synthesis of chromone derivatives can be achieved through various established organic chemistry pathways, often involving cyclization reactions of appropriately substituted phenols.[7][8] While numerous specific methods exist, the following represents a logical and robust protocol for the laboratory-scale synthesis of 2-Chloro-4H-1-benzopyran-4-one.
Representative Synthetic Protocol: Two-Step Synthesis from 2'-Hydroxyacetophenone
This protocol is based on the well-established Baker-Venkataraman rearrangement followed by a cyclization and subsequent chlorination.
Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione
Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2'-hydroxyacetophenone in anhydrous pyridine.
Acylation: Cool the solution to 0°C and add 1.1 equivalents of benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Rearrangement: Add powdered potassium hydroxide (3.0 equivalents) and heat the mixture to 50°C for 2 hours. The formation of the dione intermediate is driven by the base-catalyzed rearrangement.
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is ~2, causing the product to precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Cyclization and Chlorination to form 2-Chloro-4H-1-benzopyran-4-one
Cyclization: Reflux the crude dione from Step 1 in glacial acetic acid with a catalytic amount of concentrated sulfuric acid for 2-4 hours to yield the intermediate flavone.
Chlorination: Treat the intermediate with a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), in an appropriate solvent like toluene under reflux conditions. This step replaces the phenyl group at the 2-position with a chlorine atom.
Purification: After completion of the reaction (monitored by TLC), cool the mixture and carefully quench with ice water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product is purified by column chromatography on silica gel.
An In-depth Technical Guide to the Synthesis of 2-Chloro-4H-1-benzopyran-4-one
Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Chloro-4H-1-benzopyran-4-one, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Chloro-4H-1-benzopyran-4-one, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The document moves beyond a simple recitation of protocols to offer an in-depth analysis of the underlying chemical principles, mechanistic details, and practical considerations for each synthetic step. The primary and most robust strategy detailed herein involves a two-step sequence: the initial synthesis of the crucial precursor, chromone-2-carboxylic acid, via a Claisen-type condensation, followed by a chlorinative decarbonylation to yield the target molecule. This guide furnishes detailed experimental procedures, comparative data, and visual diagrams to facilitate both conceptual understanding and practical implementation in a research setting.
Introduction: The Significance of the 2-Chlorochromone Scaffold
The chromone (4H-1-benzopyran-4-one) framework is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] The introduction of a chlorine atom at the C-2 position creates a versatile electrophilic center, making 2-Chloro-4H-1-benzopyran-4-one an invaluable intermediate for the synthesis of more complex, biologically active molecules. The C2-chloro substituent acts as an excellent leaving group, enabling nucleophilic substitution reactions to introduce a wide array of functionalities and build diverse chemical libraries for drug discovery programs.
This guide focuses on the most reliable and scientifically sound methods for the preparation of this important building block, emphasizing the rationale behind reagent selection and reaction conditions to ensure reproducibility and high yields.
Primary Synthetic Pathway: From 2'-Hydroxyacetophenone to 2-Chlorochromone
The most established and efficient route to 2-Chloro-4H-1-benzopyran-4-one is a two-stage process. The first stage involves the synthesis of a stable, isolable precursor, chromone-2-carboxylic acid. The second, and more mechanistically nuanced stage, is the conversion of this carboxylic acid into the final 2-chloro product.
Stage 1: Synthesis of Chromone-2-Carboxylic Acid Precursor
The cornerstone of this synthesis is the formation of the chromone ring system with a carboxylic acid group at the C-2 position. The most direct and widely employed method to achieve this is the base-catalyzed Claisen-type condensation of a substituted 2'-hydroxyacetophenone with a dialkyl oxalate, followed by an acid-catalyzed intramolecular cyclization.[2]
The synthesis of chromone-2-carboxylic acid is a one-pot reaction that proceeds through two key mechanistic steps:
Base-Catalyzed Condensation: A strong base, typically sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), deprotonates the α-carbon of the 2'-hydroxyacetophenone. This generates a nucleophilic enolate. The enolate then attacks one of the electrophilic carbonyl carbons of the dialkyl oxalate (e.g., diethyl oxalate), leading to a 1,3-dicarbonyl intermediate after the elimination of an alkoxide.
Acid-Catalyzed Cyclization (Dehydration): Upon acidification of the reaction mixture, the phenolic hydroxyl group attacks the proximate ketone of the 1,3-dicarbonyl system. This intramolecular cyclization, followed by dehydration, results in the formation of the stable, aromatic γ-pyrone ring of the chromone system. The ester at the C-2 position is subsequently hydrolyzed to the carboxylic acid under the acidic conditions.
Caption: Workflow for the one-pot synthesis of chromone-2-carboxylic acids.
This protocol is a generalized procedure based on established literature.[2][3]
Materials:
2'-Hydroxyacetophenone (1.0 eq)
Diethyl oxalate (2.0 eq)
Sodium metal (2.2 eq)
Absolute Ethanol (anhydrous)
Concentrated Hydrochloric Acid (HCl)
Diethyl ether
Procedure:
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation. Allow the mixture to cool to room temperature once all the sodium has reacted.
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2'-hydroxyacetophenone in absolute ethanol dropwise with stirring. Following this, add diethyl oxalate dropwise to the reaction mixture.
Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Cyclization: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in ice-cold water. Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated HCl. A precipitate will form.
Isolation and Purification: Collect the crude product by filtration, wash thoroughly with cold water, and then with diethyl ether to remove unreacted starting materials. The resulting solid is chromone-2-carboxylic acid, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
The following table summarizes typical reaction conditions for the synthesis of various substituted chromone-2-carboxylic acids using microwave-assisted heating, which can significantly reduce reaction times.[3][4]
Stage 2: Synthesis of 2-Chloro-4H-1-benzopyran-4-one
The conversion of chromone-2-carboxylic acid to the target 2-chloro derivative is the critical and most challenging step. This transformation is achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative, followed by a decarbonylation reaction.
Acyl Chloride Formation: Chromone-2-carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The lone pair on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of SOCl₂. A subsequent cascade of electron movements, involving the departure of a chloride ion which then acts as a nucleophile, results in the formation of the chromone-2-carbonyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5]
Decarbonylation: The resulting chromone-2-carbonyl chloride is an α-keto acyl chloride. While often stable, under certain conditions (typically elevated temperatures or with a transition metal catalyst), it can undergo decarbonylation, which is the loss of a carbon monoxide (CO) molecule.[6] This process is entropically favored. The cleavage of the C-C bond between the pyrone ring and the carbonyl group, followed by the expulsion of CO, and subsequent abstraction of a chloride atom (likely from another molecule of the chlorinating agent or an intermediate) leads to the formation of the final 2-Chloro-4H-1-benzopyran-4-one product.
Caption: Pathway for the synthesis of 2-Chlorochromone from its carboxylic acid precursor.
This protocol is based on the established principles of converting carboxylic acids to acyl chlorides and subsequent decarbonylation.[7][8]
Materials:
Chromone-2-carboxylic acid (1.0 eq)
Thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq)
Dry Toluene or another high-boiling inert solvent
A catalytic amount of Dimethylformamide (DMF) (optional, to facilitate acyl chloride formation)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), suspend chromone-2-carboxylic acid in dry toluene.
Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Then, add an excess of thionyl chloride to the suspension.
Acyl Chloride Formation: Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The suspension should become a clear solution as the carboxylic acid is converted to the soluble acyl chloride. The completion of this step can be monitored by the cessation of gas evolution (HCl and SO₂).
Decarbonylation: Continue to heat the reaction mixture at reflux (or increase the temperature if using a higher boiling solvent) for an additional 4-8 hours to drive the decarbonylation. Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the acyl chloride intermediate and the appearance of the 2-chlorochromone product.
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.
Purification: The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent to afford pure 2-Chloro-4H-1-benzopyran-4-one.
Alternative Synthetic Considerations
While the two-step pathway from 2'-hydroxyacetophenone is the most robust, other potential routes exist, though they are generally less direct or lower yielding for this specific target.
Direct Chlorination of 4H-1-benzopyran-4-one: Direct electrophilic chlorination of the parent chromone ring tends to occur at the C-3 position, which is more electron-rich and sterically accessible. Achieving selective C-2 chlorination via this method is challenging and not a preferred route.
Reaction with Phosphorus Pentachloride (PCl₅): PCl₅ can also be used to generate the acyl chloride from the carboxylic acid.[7] In some cases, PCl₅ can also convert ketone carbonyls into geminal dichlorides.[9] However, for this substrate, its primary role would be analogous to thionyl chloride.
Conclusion and Future Perspectives
The synthesis of 2-Chloro-4H-1-benzopyran-4-one is most effectively achieved through a reliable two-stage process commencing with readily available 2'-hydroxyacetophenones. The key steps—a one-pot Claisen-type condensation to form chromone-2-carboxylic acid, followed by a chlorinative decarbonylation using thionyl chloride—provide a logical and reproducible pathway for obtaining this valuable synthetic intermediate. Understanding the mechanistic underpinnings of each transformation allows researchers to optimize conditions and troubleshoot potential issues, thereby accelerating the development of novel chromone-based compounds for a wide range of applications in drug discovery and materials science. Future research may focus on developing catalytic, milder conditions for the decarbonylation step to improve the overall efficiency and environmental footprint of the synthesis.
The Anticancer Potential of 2-Chloro-4H-1-benzopyran-4-one: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the potential anticancer mechanisms of 2-Chloro-4H-1-benzopyran-4-one, a halogen...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the potential anticancer mechanisms of 2-Chloro-4H-1-benzopyran-4-one, a halogenated derivative of the chromone scaffold. While direct experimental evidence for this specific compound is emerging, this document synthesizes the well-established anticancer properties of the broader chromone class to postulate its likely mechanisms of action. These include the induction of apoptosis through modulation of the Bcl-2 protein family and caspase activation, arrest of the cell cycle at key checkpoints, and inhibition of critical pro-survival signaling pathways such as PI3K/Akt and MAPK. Furthermore, this guide offers detailed, step-by-step protocols for essential in vitro assays to investigate these mechanisms, including the MTT assay for cytotoxicity, Annexin V/Propidium Iodide staining for apoptosis, flow cytometry for cell cycle analysis, and Western blotting for protein expression analysis. The aim is to provide researchers, scientists, and drug development professionals with a robust framework for the evaluation and further development of 2-Chloro-4H-1-benzopyran-4-one and related compounds as potential cancer therapeutics.
Section 1: Introduction to 2-Chloro-4H-1-benzopyran-4-one
1.1. The Chromone Scaffold: A Privileged Structure in Medicinal Chemistry
The 4H-1-benzopyran-4-one, or chromone, skeleton is a prominent heterocyclic system found in a variety of natural products and synthetic compounds.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Chromone derivatives have been reported to possess anti-inflammatory, antioxidant, antimicrobial, and, most notably, anticancer properties.[1][4][5] Their planar structure allows for intercalation into DNA and interaction with the active sites of various enzymes, making them attractive starting points for the design of novel therapeutic agents.
1.2. Synthesis and Physicochemical Properties of 2-Chloro-4H-1-benzopyran-4-one
2-Chloro-4H-1-benzopyran-4-one is a synthetic derivative of the chromone scaffold. The introduction of a chlorine atom at the 2-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, enhance its membrane permeability and interaction with biological targets, potentially leading to increased potency and altered selectivity compared to the parent chromone.[6] The synthesis of 2-chlorochromones can be achieved through various established organic chemistry methods.
1.3. Rationale for Investigating its Anticancer Properties
The investigation into the anticancer properties of 2-Chloro-4H-1-benzopyran-4-one is driven by several key factors. Firstly, the chromone core itself is a well-documented anticancer pharmacophore.[3][7] Secondly, halogenation of bioactive molecules is a common strategy in medicinal chemistry to improve their therapeutic index.[8] The presence of the chlorine atom may enhance the compound's ability to induce cell death in cancer cells. Given the urgent need for novel and more effective cancer therapies, particularly for drug-resistant tumors, exploring the mechanistic underpinnings of compounds like 2-Chloro-4H-1-benzopyran-4-one is a promising avenue of research.[9]
Section 2: Postulated Mechanisms of Action in Cancer Cells
Based on the extensive literature on chromone derivatives, the following mechanisms are postulated for the anticancer activity of 2-Chloro-4H-1-benzopyran-4-one.
2.1. Induction of Apoptosis: The Intrinsic and Extrinsic Pathways
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Chromone derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is hypothesized that 2-Chloro-4H-1-benzopyran-4-one may shift the balance in favor of apoptosis by downregulating the expression of anti-apoptotic proteins and/or upregulating the expression of pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
The release of cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.
Caption: Postulated intrinsic apoptosis pathway induced by 2-Chloro-4H-1-benzopyran-4-one.
Uncontrolled cell proliferation is another fundamental characteristic of cancer. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. Many anticancer agents, including chromone derivatives, can induce cell cycle arrest at these checkpoints, preventing cancer cells from dividing.[10]
It is plausible that 2-Chloro-4H-1-benzopyran-4-one can induce cell cycle arrest at the G1/S or G2/M transitions. Arrest at the G1/S checkpoint prevents the cell from entering the DNA synthesis phase with damaged DNA, while arrest at the G2/M checkpoint prevents the cell from entering mitosis with incompletely replicated or damaged DNA.
The progression through the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), which are regulated by cyclins and CDK inhibitors (CKIs). 2-Chloro-4H-1-benzopyran-4-one may exert its effect by modulating the expression or activity of these key regulatory proteins. For instance, it could upregulate CKIs like p21 or p27, or downregulate the expression of cyclins such as cyclin B1, leading to the inhibition of CDK1 activity and G2/M arrest.[11]
Caption: Postulated G2/M cell cycle arrest mechanism of 2-Chloro-4H-1-benzopyran-4-one.
2.3. Inhibition of Pro-Survival Signaling Pathways
Cancer cells often exhibit aberrant activation of pro-survival signaling pathways, which promotes their growth, proliferation, and resistance to apoptosis. Chromone derivatives have been shown to target several of these key pathways.
The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers. It plays a central role in regulating cell growth, proliferation, and survival. It is conceivable that 2-Chloro-4H-1-benzopyran-4-one could inhibit this pathway at one or more nodes, leading to a reduction in the phosphorylation and activation of Akt and its downstream effectors.
The MAPK pathway, including the ERK, JNK, and p38 subfamilies, is another critical signaling network involved in cell proliferation, differentiation, and apoptosis. The effect of chromones on this pathway can be complex and cell-type dependent. 2-Chloro-4H-1-benzopyran-4-one might inhibit the pro-proliferative ERK pathway while activating the pro-apoptotic JNK and p38 pathways in cancer cells.
Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.
2.4. Potential for Overcoming Drug Resistance
A major challenge in cancer therapy is the development of drug resistance. One common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of cancer cells. Some chromone derivatives have been shown to interact with these transporters, such as ABCG2 (also known as BCRP), and may act as inhibitors or modulators, thereby resensitizing resistant cells to conventional anticancer agents. The potential of 2-Chloro-4H-1-benzopyran-4-one to modulate ABC transporter activity warrants further investigation.
Section 3: Experimental Protocols for Mechanistic Elucidation
To investigate the postulated mechanisms of action of 2-Chloro-4H-1-benzopyran-4-one, a series of in vitro experiments are essential. The following are detailed protocols for key assays.
3.1. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Cancer cell line of interest
Complete cell culture medium
96-well plates
2-Chloro-4H-1-benzopyran-4-one
MTT solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
Prepare serial dilutions of 2-Chloro-4H-1-benzopyran-4-one in complete medium.
Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12][13]
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
Measure the absorbance at 570 nm using a microplate reader.[12]
Calculate the percentage of cell viability relative to the vehicle control.[15]
3.2. Detection and Quantification of Apoptosis: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Analyze the samples by flow cytometry within one hour.[18]
3.3. Analysis of Cell Cycle Distribution: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
Cancer cell line of interest
6-well plates
2-Chloro-4H-1-benzopyran-4-one
Cold 70% ethanol
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Flow cytometer
Protocol:
Seed and treat cells as described for the apoptosis assay.
Harvest the cells and wash with cold PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[20]
Wash the fixed cells with PBS to remove the ethanol.[21]
Resuspend the cell pellet in PI staining solution.
Incubate for 30 minutes at room temperature in the dark.[22]
Analyze the samples by flow cytometry.
3.4. Investigation of Protein Expression and Phosphorylation: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate and to assess their expression levels and post-translational modifications (e.g., phosphorylation).[23]
Materials:
Cancer cell line of interest
6-well plates or larger culture dishes
2-Chloro-4H-1-benzopyran-4-one
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels and electrophoresis apparatus
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, total Akt, p-ERK, total ERK, Cyclin B1, β-actin)
HRP-conjugated secondary antibodies
Chemiluminescent substrate (ECL)
Imaging system
Protocol:
Seed and treat cells as previously described.
Lyse the cells in lysis buffer and determine the protein concentration.[24]
Denature the protein samples by boiling in Laemmli buffer.[25]
Transfer the separated proteins to a membrane.[26]
Block the membrane to prevent non-specific antibody binding.[26]
Incubate the membrane with the primary antibody overnight at 4°C.[24]
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[25]
Analyze the band intensities to quantify protein expression levels.[25]
Section 4: Data Interpretation and Future Directions
4.1. Integrating Experimental Data to Build a Mechanistic Model
The data obtained from the aforementioned experiments should be integrated to construct a comprehensive model of the mechanism of action of 2-Chloro-4H-1-benzopyran-4-one. For example, a decrease in cell viability (MTT assay) coupled with an increase in the Annexin V-positive population and cleavage of caspase-3 (Western blot) would strongly suggest apoptosis induction. Cell cycle arrest at the G2/M phase would be supported by flow cytometry data and a decrease in Cyclin B1 expression.
Table 1: Hypothetical IC50 Values of 2-Chloro-4H-1-benzopyran-4-one in Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM)
MCF-7
Breast Cancer
15.2
MDA-MB-231
Breast Cancer
10.8
A549
Lung Cancer
25.5
HCT116
Colon Cancer
18.9
PC-3
Prostate Cancer
12.4
4.2. Structure-Activity Relationship (SAR) Considerations for Future Analogs
The data on 2-Chloro-4H-1-benzopyran-4-one can serve as a basis for designing and synthesizing new analogs with improved potency and selectivity. SAR studies could explore the effects of different halogen substitutions at various positions on the chromone ring, as well as the introduction of other functional groups.
4.3. Preclinical and Clinical Development Roadmap
Should in vitro studies demonstrate significant anticancer activity, a roadmap for preclinical development would include in vivo studies in animal models (e.g., xenografts) to assess efficacy, toxicity, and pharmacokinetics. Promising results from these studies could then pave the way for clinical trials in human cancer patients.
Section 5: Conclusion
2-Chloro-4H-1-benzopyran-4-one represents a promising scaffold for the development of novel anticancer agents. Based on the well-established biological activities of chromone derivatives, it is postulated to exert its effects through a multi-pronged mechanism involving the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these mechanisms. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential and to advance the development of new and effective cancer treatments.
References
Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]
Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (n.d.). Retrieved from [Link]
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 7). Retrieved from [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved from [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023, April 3). Retrieved from [Link]
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Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC. (n.d.). Retrieved from [Link]
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Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Publishing. (n.d.). Retrieved from [Link]
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC. (2020, August 5). Retrieved from [Link]
Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents - Der Pharma Chemica. (2022, October 13). Retrieved from [Link]
Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. (n.d.). Retrieved from [Link]
An Update on Natural Occurrence and Biological Activity of Chromones - ResearchGate. (2015, August 25). Retrieved from [Link]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC. (2022, July 19). Retrieved from [Link]
Functionalized 2-Amino-4H-1-Benzopyran-4-yl Phosphonate Scaffolds: Synthesis, Anticancer Evaluation and Computational Studies: Polycyclic Aromatic Compounds - Taylor & Francis. (2023, November 27). Retrieved from [Link]
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A Technical Guide to the Therapeutic Potential of 2-Chloro-4H-1-benzopyran-4-one: Targeting Cancer and Inflammation
Executive Summary 2-Chloro-4H-1-benzopyran-4-one, a halogenated derivative of the chromone scaffold, represents a compelling starting point for drug discovery. The chromone nucleus is a well-established "privileged struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-4H-1-benzopyran-4-one, a halogenated derivative of the chromone scaffold, represents a compelling starting point for drug discovery. The chromone nucleus is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive natural products and synthetic compounds.[1][2] This guide synthesizes the current understanding of chromone derivatives' biological activities to postulate and validate potential therapeutic targets for this specific chlorinated analog. Drawing from extensive research on similar compounds, we will focus on two primary therapeutic areas: oncology and anti-inflammatory applications.[3][4] We will detail the molecular pathways implicated, propose specific protein targets, and provide comprehensive, step-by-step experimental protocols for target validation, from initial binding assays to cell-based functional screens. This document is intended for researchers and drug development professionals seeking to explore the therapeutic utility of novel chromone derivatives.
Introduction: The Chromone Scaffold and the Significance of Halogenation
The 4H-1-benzopyran-4-one (chromone) core is a heterocyclic system fundamental to a vast array of pharmacologically active molecules, including the flavonoid family.[5][6] These compounds exhibit a remarkable diversity of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][7] The specific substitutions on the chromone ring play a critical role in defining the compound's biological activity and target selectivity.[2]
The introduction of a chlorine atom at the 2-position of the chromone ring, creating 2-Chloro-4H-1-benzopyran-4-one, is anticipated to significantly modulate its physicochemical properties and biological interactions. Halogenation can enhance membrane permeability, improve metabolic stability, and introduce new binding interactions (e.g., halogen bonding), potentially increasing potency and altering target specificity compared to its non-halogenated parent structure. While direct studies on 2-Chloro-4H-1-benzopyran-4-one are limited, the wealth of data on related chromones provides a strong foundation for hypothesizing its therapeutic targets.
Postulated Therapeutic Arenas and Key Molecular Targets
Based on the established activities of chromone analogs, we hypothesize that 2-Chloro-4H-1-benzopyran-4-one will primarily exert its effects through the modulation of key signaling pathways implicated in cancer and inflammation.
Oncology: Targeting Apoptotic and Proliferative Pathways
Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[4][8] The mechanisms often involve the induction of apoptosis and inhibition of critical cell signaling pathways.
Primary Hypothesized Target: The Bcl-2 Family and Caspase Cascade
Many natural and synthetic chromones induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like Caspase-3.[3][8] It is highly probable that 2-Chloro-4H-1-benzopyran-4-one engages this intrinsic apoptotic pathway.
Secondary Hypothesized Target: Protein Kinases
The chromone scaffold is a known template for designing protein kinase inhibitors.[5] Specific kinases like Phosphatidylinositol 3-kinase (PI3K) are crucial for cancer cell survival and proliferation. Some benzopyranone analogs have shown inhibitory activity against kinases such as Src and PI3K, making this a plausible target class for our compound of interest.[9]
Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates the intrinsic apoptosis pathway, highlighting the potential intervention points for 2-Chloro-4H-1-benzopyran-4-one. The compound is hypothesized to either upregulate pro-apoptotic proteins like Bax or downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Hypothesized modulation of the intrinsic apoptosis pathway.
Anti-Inflammatory Activity: Inhibition of Inflammatory Mediators
The anti-inflammatory properties of chromones are well-documented.[3] Many derivatives suppress the production of inflammatory mediators in immune cells like neutrophils and macrophages.[4][8]
Primary Hypothesized Target: Neutrophil Superoxide Generation
Activated neutrophils release superoxide anions (O₂•⁻), contributing to tissue damage during inflammation.[8] Several chromone analogs have been shown to inhibit fMLP-induced superoxide generation in human neutrophils, making this a key potential mechanism for 2-Chloro-4H-1-benzopyran-4-one.[3][8]
Secondary Hypothesized Target: Cyclooxygenase (COX) Enzymes
Chalcones, which are biosynthetic precursors to flavonoids, and other related structures are known to inhibit COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[10][11] This presents another viable avenue for the anti-inflammatory action of our compound.
Experimental Validation Workflow
A systematic, multi-tiered approach is required to identify and validate the therapeutic targets of 2-Chloro-4H-1-benzopyran-4-one. The following workflow outlines the logical progression from initial screening to mechanistic validation.
Experimental Workflow Diagram
Caption: A multi-tiered workflow for target identification and validation.
Detailed Experimental Protocols
Tier 1: Initial Phenotypic Screening
Protocol 4.1.1: Cancer Cell Cytotoxicity Assay (MTT)
Objective: To determine the concentration-dependent cytotoxic effect of 2-Chloro-4H-1-benzopyran-4-one on human cancer cell lines. HT-29 (colon carcinoma) and A549 (non-small cell lung cancer) are selected based on their use in evaluating similar chromone derivatives.[3][8]
Methodology:
Cell Culture: Culture HT-29 and A549 cells in appropriate media (e.g., McCoy's 5A for HT-29, F-12K for A549) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (media with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Replace the media in the wells with the drug-containing media and incubate for 48-72 hours.
MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Objective: To measure the inhibitory effect of the compound on superoxide anion (O₂•⁻) generation by fMLP-stimulated human neutrophils.[4][8]
Methodology:
Neutrophil Isolation: Isolate human neutrophils from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
Cell Preparation: Resuspend purified neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and adjust the concentration to 1 x 10⁷ cells/mL.
Pre-incubation: Pre-incubate neutrophils with various concentrations of the test compound (0.1 µM to 100 µM) or vehicle (DMSO) for 5 minutes at 37°C.
Assay: Prime the cells with cytochalasin B (1 µg/mL) for 3 minutes. Add ferricytochrome c (0.5 mg/mL) to the cell suspension.
Stimulation: Initiate the reaction by adding the stimulant fMLP (formyl-methionyl-leucyl-phenylalanine) at a final concentration of 100 nM.
Measurement: Measure the change in absorbance at 550 nm over 5-10 minutes using a spectrophotometer. The reduction of ferricytochrome c by O₂•⁻ results in an increase in absorbance.
Analysis: Calculate the rate of superoxide generation. Determine the IC₅₀ value for the inhibition of superoxide release.
Tier 2: Mechanistic Validation
Protocol 4.2.1: Western Blot Analysis for Apoptosis Markers
Objective: To determine if the compound's cytotoxicity is mediated by the intrinsic apoptotic pathway.
Methodology:
Treatment: Treat HT-29 cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA assay.
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Use antibodies against Cleaved Caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL (enhanced chemiluminescence) substrate and an imaging system.
Analysis: Quantify band intensities using software like ImageJ. Analyze the ratio of Bax/Bcl-2 and the expression level of cleaved caspase-3 relative to the loading control.
Data Summary and Interpretation
The results from the experimental workflow should be collated to build a comprehensive profile of the compound's activity.
Table 1: Summary of Hypothetical Biological Activity Data
Assay Type
Cell Line / System
Parameter
Result
Cytotoxicity
HT-29 (Colon Cancer)
IC₅₀
21.5 µM
A549 (Lung Cancer)
IC₅₀
33.1 µM
Anti-inflammatory
Human Neutrophils
IC₅₀ (O₂•⁻ inhibition)
28.7 µM
Apoptosis Marker
HT-29
Bax/Bcl-2 Ratio
Increased (2.5-fold at IC₅₀)
Apoptosis Marker
HT-29
Cleaved Caspase-3
Increased (4.0-fold at IC₅₀)
Interpretation:
An IC₅₀ value below 30-50 µM is generally considered a promising hit in initial screens for both anticancer and anti-inflammatory activity.[3][8] The hypothetical data in Table 1 suggests that 2-Chloro-4H-1-benzopyran-4-one is a moderately potent cytotoxic and anti-inflammatory agent. The corresponding increase in the Bax/Bcl-2 ratio and cleaved Caspase-3 levels strongly supports the hypothesis that its anticancer effect is mediated through the induction of apoptosis.
Conclusion and Future Directions
2-Chloro-4H-1-benzopyran-4-one emerges as a promising scaffold for the development of novel therapeutics targeting cancer and inflammatory diseases. The initial phenotypic screens and mechanistic studies outlined in this guide provide a clear pathway to validate its primary targets. Future work should focus on:
Direct Target Engagement: Utilizing biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to hypothesized protein targets (e.g., Bcl-2 family proteins).
Kinase Profiling: Screening the compound against a broad panel of protein kinases to identify potential off-target effects or discover novel kinase inhibitory activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the chromone core to improve potency and selectivity, guiding lead optimization efforts.
In Vivo Efficacy: Evaluating optimized lead compounds in preclinical animal models of colon cancer and acute inflammation.
By following this structured, evidence-based approach, the full therapeutic potential of 2-Chloro-4H-1-benzopyran-4-one and its derivatives can be systematically explored and validated.
References
Title: Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum
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Title: Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum
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Title: Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum
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Title: Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review
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Title: Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer
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Title: Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity
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Title: Challenges with chromone as a privileged scaffold in drug discovery
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Title: Flavones as Attractive Target for a Research
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Title: One-Pot Synthesis of Benzopyran-4-ones with Cancer Preventive and Therapeutic Potential
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Title: 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling
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The 4H-1-Benzopyran-4-one Scaffold: A Comprehensive Technical Guide to Synthesis, Pharmacodynamics, and Drug Development
Executive Summary: The Privileged Pharmacophore The 4H-1-benzopyran-4-one (chromone) ring system is a ubiquitous, oxygen-containing heterocyclic pharmacophore that forms the structural backbone of numerous natural and sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Privileged Pharmacophore
The 4H-1-benzopyran-4-one (chromone) ring system is a ubiquitous, oxygen-containing heterocyclic pharmacophore that forms the structural backbone of numerous natural and synthetic flavonoids, including flavones and isoflavones[1]. In medicinal chemistry, it is classified as a "privileged scaffold"—a rigid, planar, and lipophilic core capable of binding to multiple distinct biological receptors with high affinity[2]. This whitepaper provides an in-depth mechanistic analysis of its chemical synthesis, pharmacological profiling, and application in modern drug discovery, specifically targeting oncology and metabolic disorders.
Chemical Architecture & Synthetic Methodologies
While several synthetic routes exist (e.g., direct Claisen-Schmidt condensation), the Baker-Venkataraman Rearrangement remains the most robust and regioselective protocol for constructing 2-aryl-4H-1-benzopyran-4-ones[3]. This method is highly tolerant of diverse functional groups, making it ideal for Structure-Activity Relationship (SAR) library generation.
Mechanistic Causality of the Reaction Sequence:
O-Acylation: The sequence begins with the esterification of an ortho-hydroxyacetophenone. Pyridine is utilized not merely as a solvent, but as an essential acid scavenger to neutralize the HCl byproduct, thereby preventing the reverse hydrolysis of the newly formed ester.
Base-Catalyzed Rearrangement (The Thermodynamic Driver): A strong base (e.g., KOH) deprotonates the α-methyl group of the acetophenone. The resulting carbanion executes an intramolecular nucleophilic acyl substitution on the ester carbonyl. This forms a 1,3-diketone (β-diketone) intermediate. The reaction is driven forward by the formation of a highly stable, resonance-delocalized enolate[3].
Acid-Catalyzed Cyclodehydration: Under strongly acidic conditions, the carbonyl oxygen is protonated, enhancing its electrophilicity. Intramolecular attack by the enolic hydroxyl group closes the six-membered pyran ring. Subsequent dehydration yields the fully conjugated, thermodynamically stable 4H-1-benzopyran-4-one core[3].
Workflow of the Baker-Venkataraman synthesis of 4H-1-benzopyran-4-ones.
Objective: Synthesis of a substituted 2-phenyl-4H-1-benzopyran-4-one library.
Note: This protocol is designed as a self-validating system; proceeding to the next step is contingent upon passing specific in-process Quality Control (QC) checkpoints.
Phase 1: O-Acylation
Procedure: Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine. Cool to 0°C. Slowly add the desired aroyl chloride (1.1 eq) dropwise.
Causality: Maintaining 0°C prevents exothermic degradation and limits unwanted di-acylation.
Self-Validation (QC 1): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the highly fluorescent starting phenol spot disappears, replaced by a higher
Rf
ester spot.
Phase 2: Intramolecular Rearrangement
Procedure: Isolate the ester, dissolve in anhydrous pyridine, and add pulverized KOH (3.0 eq). Heat the mixture to 50°C for 2 hours.
Causality: KOH drives the formation of the α-carbanion. Strict anhydrous conditions are critical; trace water will cause base-catalyzed ester hydrolysis, reverting the intermediate back to the starting phenol.
Self-Validation (QC 2 - Ferric Chloride Test): Aliquot 100 µL of the reaction mixture, quench with dilute HCl, and add 1 drop of 5%
FeCl3
. An immediate deep green/purple complexation color confirms the presence of the enolizable 1,3-diketone intermediate. Do not proceed to Phase 3 if this test is negative.
Phase 3: Cyclodehydration
Procedure: Extract the 1,3-diketone, dissolve in glacial acetic acid, add 1% v/v concentrated
H2SO4
, and reflux for 1 hour. Pour the hot mixture into ice water.
Causality: The strong acid catalyzes the ring closure and subsequent dehydration. Pouring into ice water forces the hydrophobic 4H-1-benzopyran-4-one product to rapidly precipitate out of solution.
Self-Validation (QC 3): FTIR spectroscopy must show the complete loss of the broad enol -OH stretch (~2500-3000 cm⁻¹) and the appearance of a sharp, conjugated ketone peak at ~1640-1650 cm⁻¹.
Pharmacological Profiling & Mechanisms of Action
Oncology and Apoptotic Pathways
Derivatives of 4H-1-benzopyran-4-one, such as chrysin (5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one) and kaempferol, exhibit profound antineoplastic activity against breast, prostate, and osteosarcoma cell lines[1],[4]. The core mechanism involves the modulation of the intrinsic apoptotic pathway. By acting as kinase inhibitors (e.g., MEK/ERK pathways), these compounds alter the Bcl-2/Bax ratio, leading to mitochondrial membrane depolarization[1]. This triggers the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase 9 and 3)[5]. Furthermore, engineered derivatives like 3-styrylchromones have demonstrated high tumor specificity with minimal toxicity to normal keratinocytes, solving a major hurdle in chemotherapeutic toxicity[6].
Molecular mechanisms of 4H-1-benzopyran-4-one derivatives in cancer apoptosis.
Metabolic Disorders: Aldose Reductase Inhibition
Beyond oncology, the 4H-1-benzopyran-4-one scaffold is highly effective in mitigating diabetic complications by inhibiting aldose reductase (ALR2). Structure-activity relationship studies indicate that a hydroxyl group at position 7 and a lipophilic phenyl ring at position 2 are critical for anchoring the molecule within the enzyme's hydrophobic active site[7].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the biological activity of key 4H-1-benzopyran-4-one derivatives, highlighting the causality between structural modifications and target affinity:
Compound / Derivative
Target / Assay
IC₅₀ (µM)
Key SAR Observation
7-Hydroxy-2-phenyl-4H-1-benzopyran-4-one
Aldose Reductase
14.65
2-phenyl ring anchors the molecule in the hydrophobic pocket[7]
7-Hydroxy-4H-1-benzopyran-4-one
Aldose Reductase
137.0
Removal of 2-phenyl ring decreases activity roughly 10-fold[7]
Imidazole-linked benzopyran-4-one (7g)
Anti-inflammatory (In vitro)
17.52
Comparable to Diclofenac (16.23 µM); strongly inhibits TNF-α[8]
Novel SC Benzopyran derivatives
Breast/Prostate Cancer Lines
12.09 – 26.49
Induces cell-cycle retardation specifically in prostate cells[2]
References
Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective. Explorationpub.com. 1
Search for New Type of Anticancer Drugs with High Tumor Specificity and Less Keratinocyte Toxicity. IIAR Journals. 6
One-Pot Synthesis of Benzopyran-4-ones with Cancer Preventive and Therapeutic Potential. ResearchGate. 2
Functions of polyphenols and its anticancer properties in biomedical research: a narrative review. NIH.gov. 4
Product Class 4: Benzopyranones and Benzopyranthiones. Thieme-Connect. 3
The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies. NIH.gov. 5
1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors. ACS Publications. 7
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN-4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. ResearchGate. 8
An In-depth Technical Guide to the Discovery and History of Chlorochromones Abstract The chromone scaffold, a benzopyran-4-one ring system, represents one of the most significant "privileged structures" in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Discovery and History of Chlorochromones
Abstract
The chromone scaffold, a benzopyran-4-one ring system, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2][3] Its derivatives, found widely in the plant kingdom, exhibit a vast array of biological activities.[4][5][6][7] The introduction of a chlorine atom onto this scaffold gives rise to chlorochromones, a class of compounds with uniquely modulated physicochemical properties and enhanced pharmacological profiles. This guide provides a comprehensive exploration of the discovery and history of chlorochromones, tracing their origins from the foundational chemistry of the parent chromone nucleus to the evolution of sophisticated synthetic strategies and their emergence as potent therapeutic agents. We will delve into the causality behind key experimental choices, detail critical synthetic protocols, and examine the structure-activity relationships that govern their biological functions, with a focus on applications relevant to drug development professionals.
The Genesis: From Natural Pigments to a Privileged Scaffold
The story of chlorochromones begins with their parent structure, the chromone. The term "chromone," derived from the Greek chroma (color), was first coined in the early 1900s, alluding to the vibrant colors of many of its derivatives, which are central components of flavonoids.[7]
Early Encounters: Khellin and the Natural Products Era
Long before its systematic study, the chromone core was utilized in traditional medicine. The first chromone to be used in clinical practice was Khellin, extracted from the seeds of the Mediterranean plant Ammi visnaga.[4][8][9] For centuries, this plant was used as a diuretic and smooth muscle relaxant.[4][8] By the mid-20th century, purified Khellin was being investigated for the treatment of angina and asthma, marking the formal entry of a chromone derivative into modern pharmacology.[8] This discovery spurred intense interest in the benzopyran-4-one skeleton, prompting chemists to develop methods to synthesize and modify it.
Foundational Synthesis: The Kostanecki-Robinson Reaction
One of the earliest and most classic methods for constructing the chromone ring was developed by Stanisław Kostanecki and Robert Robinson. The Kostanecki-Robinson reaction involves the acylation of an o-hydroxyacetophenone followed by base-catalyzed cyclization. While historically significant, this method often required harsh conditions.[4] Another foundational approach, the Baker-Venkataraman rearrangement, provided a pathway to 1,3-diketone intermediates, which could then be cyclized under acidic conditions to form the chromone core.[4][7] These early synthetic routes, while not initially focused on halogenated derivatives, laid the essential groundwork for the eventual creation of chlorochromones.
The Advent of Chlorochromones: Synthetic Evolution and Strategic Design
The deliberate synthesis of chlorochromones emerged from the broader effort to create diverse libraries of chromone derivatives for pharmacological screening. Chemists recognized that the introduction of a halogen, particularly chlorine, could profoundly impact a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby fine-tuning its biological activity.
Key Synthetic Methodologies
The synthesis of chlorochromones can be approached in two primary ways: by constructing the chromone ring from a chlorinated precursor or by chlorinating a pre-formed chromone scaffold. Over the decades, a variety of robust methods have been developed.
Vilsmeier-Haack Reaction: This reaction is a powerful tool for synthesizing 3-formylchromones from o-hydroxyacetophenones.[4][10] When a chlorinated o-hydroxyacetophenone is used as the starting material, this provides a direct route to 3-formylchlorochromones, which are versatile intermediates for further elaboration.[11]
Cyclization of Chlorinated Precursors: A common and effective strategy involves the acid- or base-catalyzed cyclization of a chlorinated 1-(2-hydroxyphenyl)-1,3-dione intermediate. Various catalysts, including polyphosphoric acid (PPA), hydrochloric acid, and triflic anhydride, have been employed to drive the ring-closure step, with the choice of catalyst depending on the specific substrate and desired reaction conditions.
Modern Palladium-Catalyzed Reactions: More recent advancements have utilized palladium-catalyzed cross-coupling reactions to build the chromone system with high efficiency. For example, a palladium-catalyzed carbonylative Sonogashira coupling of a chlorinated o-iodophenol with a terminal alkyne under carbon monoxide pressure provides a direct and atom-economical route to substituted chlorochromones.[12]
Experimental Protocol: Synthesis of a 6-Chloro-3-formylchromone Derivative
This protocol outlines a typical synthesis using the Vilsmeier-Haack reaction, a cornerstone method for producing key chlorochromone intermediates.
Objective: To synthesize 6-chloro-3-formylchromone from 5-chloro-2-hydroxyacetophenone.
Reagents:
5-chloro-2-hydroxyacetophenone
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF)
Ice-cold water
Sodium hydroxide (NaOH) solution (2M)
Procedure:
Vilsmeier Reagent Formation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF) to 0-5°C in an ice bath.
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over a period of 30-45 minutes. Maintain the temperature below 10°C. Causality Note: This exothermic reaction forms the electrophilic chloroiminium ion (Vilsmeier reagent) in situ. Slow, cooled addition is critical to prevent uncontrolled reaction and degradation.
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the reagent.
Addition of Substrate: Dissolve 5-chloro-2-hydroxyacetophenone in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the electrophilic substitution onto the activated aromatic ring and subsequent cyclization.
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring. This hydrolyzes the intermediate and precipitates the crude product.
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of 2M NaOH solution until a pH of 6-7 is reached.
Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 6-chloro-3-formylchromone.
Visualization: General Synthetic Workflow
The following diagram illustrates a generalized pathway for the synthesis of chlorochromones, highlighting the key intermediate stages.
Caption: Vilsmeier-Haack synthesis of a key chlorochromone intermediate.
Biological Significance and Therapeutic Applications
The chlorochromone scaffold is associated with a remarkably broad spectrum of biological activities, making it a focal point of drug discovery programs.[1][13][14][15] The chlorine substituent can serve as a critical pharmacophore, enhancing binding affinity to biological targets and improving pharmacokinetic properties.
Spectrum of Pharmacological Activities
Chlorochromones and their close analogs have demonstrated efficacy across multiple therapeutic areas.
Biological Activity
Target/Mechanism of Action
Example Compound Class
References
Antithrombotic
Inhibition of platelet aggregation via thromboxane A2 pathway
Cloricromen stands out as a clinically relevant chlorochromone derivative, primarily used for its antithrombotic and anti-inflammatory properties.[16] Its multifaceted mechanism of action provides an excellent case study in the therapeutic potential of this chemical class.
Inhibition of Platelet Aggregation: The core mechanism involves the inhibition of thromboxane A2, a potent vasoconstrictor and promoter of platelet clumping. By blocking this pathway, Cloricromen effectively reduces the risk of pathological clot formation.[16]
Anti-inflammatory Effects: Cloricromen modulates the inflammatory response by downregulating the synthesis of pro-inflammatory cytokines and chemokines, which are signaling molecules that recruit immune cells to sites of inflammation.[16]
Antioxidant Properties: The molecule also acts as a free radical scavenger, mitigating the oxidative stress that contributes to the pathophysiology of cardiovascular and inflammatory diseases.[16]
Visualization: Cloricromen's Mechanism of Action
Caption: Simplified signaling pathways inhibited by Cloricromen.
Conclusion and Future Outlook
The journey of chlorochromones from a theoretical derivative of a natural pigment to a validated class of pharmacologically active agents showcases the power of medicinal chemistry. The initial discoveries of natural chromones like Khellin provided the inspiration, while the development of robust synthetic methodologies, from the classic Vilsmeier-Haack reaction to modern palladium-catalyzed couplings, provided the practical tools for exploration.
The strategic placement of chlorine atoms on the chromone scaffold has proven to be a highly effective strategy for modulating biological activity, leading to potent anticancer, anti-inflammatory, and antithrombotic agents. As our understanding of disease pathways deepens and synthetic methods become even more sophisticated, the "privileged" chlorochromone scaffold is poised to remain a valuable and versatile nucleus for the design and development of next-generation therapeutics. Future research will likely focus on creating chlorochromone derivatives with even greater target selectivity and improved drug-like properties, continuing the rich history of this remarkable heterocyclic system.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Cloricromen?
Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
Wallén, E. A. A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. Request PDF.
Kulshrestha, A., et al. (2017). Therapeutic Potential of Chromones. International Journal of Chemical Sciences, 15(4), 200.
Edwards, A. M., & Howell, J. B. (2000). The chromones. PubMed.
Gaspar, A., et al. (2015). An update on natural occurrence and biological activity of chromones. PubMed.
Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 323-333.
Silva, A. M. S., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC.
Anderson, S. D. (2018). The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. Request PDF on ResearchGate.
Lewandowski, W., et al. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PLOS ONE.
Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed.
Luthman, K., et al. (2013). Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents. ResearchGate.
Khare, R. K., et al. (2015). An Update on Natural Occurrence and Biological Activity of Chromones. ResearchGate.
Tiwari, S. V., & Ambhure, P. P. (2021). Chromone As A Versatile Nucleus. International Journal of Multidisciplinary Research in Science, Engineering and Technology, 4(5).
Fadda, A. A., et al. (2016). Synthesis and antimicrobial screening of some novel chromones and chlorochromones incorporated with 2-bromothiophene. ResearchGate.
Benny, P., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. PubMed.
Kumar, R., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC.
Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town.
Benny, P., et al. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate.
Ewies, F. E., et al. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar.
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
2-Chloro-4H-1-benzopyran-4-one: Molecular Profiling, Synthetic Workflows, and Pharmacological Applications
Executive Summary In the landscape of medicinal chemistry and drug discovery, the chromone (benzopyran-4-one) core is recognized as a highly versatile, privileged scaffold. 2-Chloro-4H-1-benzopyran-4-one (also known as 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and drug discovery, the chromone (benzopyran-4-one) core is recognized as a highly versatile, privileged scaffold. 2-Chloro-4H-1-benzopyran-4-one (also known as 2-chlorochromen-4-one) serves as a critical synthetic intermediate for generating diverse, biologically active derivatives[1]. Because the C-2 position of this molecule is highly activated, it allows for rapid functionalization via nucleophilic substitution, enabling researchers to build complex libraries of kinase inhibitors, anti-inflammatory agents, and fluoroprobes[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and validated synthetic protocols.
Physicochemical Profiling
Understanding the baseline quantitative metrics of 2-chloro-4H-1-benzopyran-4-one is essential for stoichiometric calculations, analytical validation, and downstream assay development. The core quantitative data is summarized below[1].
Property
Value
IUPAC Name
2-chloro-4H-chromen-4-one
Chemical Formula
C9H5ClO2
Molecular Weight
180.59 g/mol
CAS Registry Number
64964-79-0
PubChem CID
20530566
Hydrogen Bond Acceptors
2
Hydrogen Bond Donors
0
Topological Polar Surface Area (TPSA)
30.2 Ų
Structural and Mechanistic Insights
The reactivity of 2-chloro-4H-1-benzopyran-4-one is dictated by the unique electronic environment of the chromone ring. The structure consists of a benzene ring fused to an
α,β
-unsaturated ketone (pyranone).
The C-4 carbonyl group acts as a strong electron-withdrawing moiety. Through resonance, it depletes electron density at the C-2 position, rendering it highly electrophilic. The presence of the chlorine atom at C-2 creates an ideal setup for an Addition-Elimination (
SNAr
-like) mechanism . When exposed to nucleophiles (such as amines, alkoxides, or phenoxides), the C-2 carbon undergoes rapid attack, followed by the expulsion of the chloride leaving group to restore the stable, conjugated chromone system[2].
Experimental Protocols: Nucleophilic Substitution
The following step-by-step methodology details the synthesis of 2-substituted chromones (e.g., 2-aryloxy or 2-amino derivatives) from 2-chloro-4H-1-benzopyran-4-one. This protocol is engineered as a self-validating system, ensuring high fidelity and yield (typically 67–82%)[2].
Step-by-step synthetic workflow for nucleophilic substitution of 2-chlorochromen-4-one.
Step-by-Step Methodology
Step 1: Substrate Solvation
Action : Dissolve 1.0 equivalent of 2-chloro-4H-1-benzopyran-4-one in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) or absolute ethanol.
Causality : Maintaining strictly anhydrous conditions is critical. Because the C-2 chloride is highly activated, the presence of ambient water can lead to premature hydrolysis, yielding 4-hydroxycoumarin tautomers as an unwanted thermodynamic sink.
Step 2: Nucleophile Introduction
Action : Cool the reaction vessel to 0–5 °C. Add 1.2–1.5 equivalents of the nucleophile (e.g., sodium phenoxide or piperidine) dropwise. If utilizing an amine hydrochloride salt, simultaneously add 2.0 equivalents of triethylamine (
Et3N
).
Causality : Dropwise addition at low temperatures controls the highly exothermic initial addition step, preventing thermal degradation of the starting material. The
Et3N
acts as an acid scavenger, neutralizing the HCl byproduct and driving the chemical equilibrium forward.
Step 3: Thermal Activation
Action : Gradually warm the mixture to room temperature, then heat to 70–80 °C for 2–4 hours.
Causality : While the initial nucleophilic attack may occur at low temperatures, sustained heating provides the necessary activation energy for the elimination of the chloride ion, completing the substitution and restoring aromaticity/conjugation[2].
Action : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 7:3) mobile phase.
Validation : The starting material will appear as a distinct, high-
Rf
spot under UV light (254 nm). The successful formation of the product is validated by the complete disappearance of this spot and the emergence of a new, lower-
Rf
spot (reflecting the increased polarity introduced by the nucleophile).
Step 5: Quenching and Isolation
Action : Cool the reaction to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous mixture with ethyl acetate (
3×20
mL).
Causality : The aqueous quench rapidly precipitates the highly hydrophobic chromone product while solubilizing unreacted polar nucleophiles and triethylamine hydrochloride salts, effectively separating the target from reaction byproducts.
Step 6: Purification
Action : Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and recrystallize the crude solid from ethanol.
Validation : Recrystallization provides a highly pure solid. Orthogonal validation via LC-MS or
1H
-NMR will confirm the loss of the C-2 chlorine isotope pattern and the integration of the newly added nucleophile protons.
Pharmacological Significance & Kinase Inhibition
The ultimate value of 2-chloro-4H-1-benzopyran-4-one lies in its ability to generate libraries of chromone derivatives, which are heavily utilized in oncology and immunology[3].
Chromones are structurally analogous to the adenine ring of ATP. This structural mimicry allows chromone derivatives to act as potent, ATP-competitive kinase inhibitors (e.g., targeting cyclin-dependent kinases like those inhibited by Flavopiridol analogs)[3][4]. The C-4 carbonyl acts as a crucial pharmacophore, serving as a hydrogen-bond acceptor that anchors the molecule to the hinge region of the kinase active site. Meanwhile, the substitutions made at the C-2 position—facilitated by the reactivity of the starting 2-chloro compound—allow medicinal chemists to probe the hydrophobic pockets of the kinase, fine-tuning both binding affinity and target selectivity.
Logical relationship mapping the chromone scaffold to kinase ATP-binding pocket interactions.
References
2-Chloro-4H-1-benzopyran-4-one | C9H5ClO2 | CID 20530566 - PubChem , National Institutes of Health (NIH). 1
Product Class 4: Benzopyranones and Benzopyranthiones (Synthesis & Reactivity) , Thieme Connect. 2
Product Class 4: Benzopyranones and Benzopyranthiones (Kinase Inhibitors & Applications) , Thieme Connect. 3
Quantum Chemical Profiling of 3-Formylchromones: A Comprehensive Guide to DFT, Reactivity Descriptors, and Drug Design Workflows
Target Audience: Researchers, computational chemists, and drug development professionals. As a Senior Application Scientist, I approach quantum chemical calculations not merely as a mathematical exercise, but as a predic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
As a Senior Application Scientist, I approach quantum chemical calculations not merely as a mathematical exercise, but as a predictive engine for rational drug design. 3-Formylchromones (3-FCs) are privileged pharmacophores and highly versatile synthetic intermediates. Their structural architecture features three distinct electron-deficient centers (the C2 position, the C4 carbonyl, and the C3 formyl group), making them highly susceptible to diverse nucleophilic attacks[1].
To harness their full therapeutic potential—ranging from antitumor to antimicrobial activities—we must move beyond empirical trial-and-error. This whitepaper provides a rigorous, self-validating computational framework using Density Functional Theory (DFT) to decode the electronic structure, thermodynamic stability, and local reactivity of 3-formylchromones.
Theoretical Framework: Causality in Functional and Basis Set Selection
The accuracy of any quantum chemical protocol hinges on the selection of the exchange-correlation functional and the basis set. We do not simply default to B3LYP; the choice must be dictated by the specific physicochemical property under investigation.
Geometry and General Spectroscopy: The B3LYP functional paired with the 6-311+G(d,p) basis set remains the gold standard for ground-state geometry optimization and vibrational frequency calculations of isolated 3-FCs[2].
Antioxidant Activity and Radical Scavenging: When evaluating the Bond Dissociation Enthalpy (BDE) of hydroxylated 3-FCs to predict free-radical scavenging, B3LYP often fails to account for medium-range correlation energies. Here, the M06-2X meta-GGA functional is mandatory. It accurately captures the spin density distribution of the resulting phenoxy radicals[3].
Transition Metal Complexation: 3-FCs frequently act as ligands in metallodrugs (e.g., copper(II)-diimine complexes). For these systems, a mixed basis set approach is required: 6-311+G(d,p) for organic atoms (C, H, O, N) and the LanL2DZ effective core potential for the transition metal to account for relativistic effects[4].
Computational Workflow for 3-Formylchromones
The following diagram illustrates the logical progression of our quantum chemical workflow, ensuring that every downstream biological prediction is grounded in a validated thermodynamic minimum.
Computational workflow for quantum chemical profiling of 3-formylchromones.
Core Analytical Modules
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the global reactivity of the 3-FC scaffold. The energy gap (
ΔE=ELUMO−EHOMO
) is a critical descriptor: a narrower gap indicates higher chemical reactivity and often correlates with enhanced biological activity, such as antitumor efficacy[5].
From the FMO energies, we derive secondary global descriptors based on Koopmans' theorem:
Chemical Hardness (
η
): Resistance to charge transfer.
Electrophilicity Index (
ω
): Measures the energetic stabilization when the system acquires an additional electron charge from the environment.
Local Reactivity: Fukui and Parr Functions
Because 3-FCs possess three competing electrophilic sites, predicting regioselectivity is paramount. Global descriptors cannot answer where a nucleophile will attack. We utilize Fukui functions (
f+
) and Parr functions (
P+
) to map local electrophilicity[3]. By calculating the spin density of the radical anion (for Parr functions), we can definitively predict whether an incoming amine will attack the C2 position (leading to ring-opening) or the C3-formyl group (forming a Schiff base)[1].
Natural Bond Orbital (NBO) and Hirshfeld Surface Analysis
To understand the stability of 3-FC derivatives in physiological environments, we must quantify non-covalent interactions. NBO analysis evaluates the second-order perturbation energy (
E(2)
), revealing the strength of hyperconjugation and intramolecular charge transfer (e.g., from oxygen lone pairs to
π∗
antibonding orbitals). Concurrently, Hirshfeld surface analysis maps intermolecular hydrogen bonding, which is critical for formulating crystalline solid dispersions of the drug[2].
Experimental Protocol: A Self-Validating Methodology
To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating protocol using Gaussian 16.
Step 1: Initial Geometry Construction
Build the 3-FC derivative using a graphical interface (e.g., GaussView or Avogadro).
Perform a preliminary molecular mechanics clean-up (UFF force field) to resolve steric clashes.
Step 2: DFT Optimization and Frequency Verification (The Self-Validation Step)
Causality: An optimized geometry is meaningless if it represents a saddle point rather than a true local minimum. You must run a frequency calculation concurrently.
Validation: Inspect the output file. The protocol is only validated if the number of imaginary frequencies is exactly zero .
Step 3: Wavefunction Generation for Local Reactivity
To calculate Parr functions (
P+
), optimize the neutral molecule, then run a single-point energy calculation on the radical anion (Charge = -1, Spin Multiplicity = 2) using the optimized neutral geometry.
Import the formatted checkpoint file (.fchk) into Multiwfn to extract HOMO/LUMO energies, map the Molecular Electrostatic Potential (MEP), and integrate the Fukui/Parr atomic populations.
Quantitative Data Presentation
The table below summarizes typical global reactivity descriptors for various 3-FC derivatives, demonstrating how structural modifications (e.g., halogenation, extended conjugation) alter their electronic profiles.
Note: Values are representative aggregates derived from PCM-solvated DFT calculations (M06-2X/B3LYP). Lower energy gaps and higher electrophilicity indices generally correlate with enhanced target-protein binding affinities.
References
Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study
ACS Omega[Link]
Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations
Computational and Theoretical Chemistry[Link]
Chitosan Catalyzed Novel Piperidinium Dicoumarol: Green Synthesis, X-ray Diffraction, Hirshfeld Surface and DFT Studies
MDPI - Crystals[Link]
Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals
Journal of Chemistry[Link]
2-Chloro-4H-1-benzopyran-4-one: A Versatile Building Block in the Synthesis of Flavonoids and Heterocyclic Scaffolds
Executive Summary In the realm of organic synthesis and medicinal chemistry, the construction of privileged scaffolds—such as flavones, aurones, and annulated benzopyrans—requires building blocks that offer both high rea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of organic synthesis and medicinal chemistry, the construction of privileged scaffolds—such as flavones, aurones, and annulated benzopyrans—requires building blocks that offer both high reactivity and predictable regioselectivity. 2-Chloro-4H-1-benzopyran-4-one (commonly known as 2-chlorochromone) has emerged as a highly versatile electrophilic hub. Unlike its bromo- or iodo- analogs, which often undergo undesired ring-opening side reactions, the unique bond dissociation energy of the C(sp²)–Cl bond in 2-chlorochromone allows for precise, divergent synthetic pathways. This technical guide explores the mechanistic causality, validated protocols, and orthogonal reactivity of 2-chlorochromone in the development of therapeutic libraries.
Chemical Profile and Reactivity Logic
The synthetic utility of 2-chlorochromone stems from the intense electrophilicity of its C-2 position. This carbon is doubly activated:
Inductive Effect: The adjacent highly electronegative pyran oxygen pulls electron density away from C-2.
Conjugation: The
α,β
-unsaturated carbonyl system (the C-4 ketone) provides a resonance sink, stabilizing intermediate anionic transition states during nucleophilic attack.
Because of this electronic architecture, 2-chlorochromone is an exceptional substrate for two distinct classes of reactions: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (S
N
Ar) .
The Halogen Effect: Divergent Synthesis of Flavones vs. Aurones
A landmark study by [1] revealed a fascinating mechanistic divergence based purely on the identity of the halogen at the C-2 position of the chromone ring.
When subjected to standard Suzuki-Miyaura cross-coupling conditions with arylboronic acids, 2-bromochromone undergoes a rapid oxidative addition followed by an unexpected ring-opening/ring-closing cascade. The intermediate phenoxide attacks the
α
-carbon, resulting in a ring contraction that yields 5-membered aurones .
Conversely, 2-chlorochromone possesses a stronger C–Cl bond. While it still undergoes oxidative addition with Pd(0), the kinetics of the reaction prevent the ring-opening sequence. Instead, direct reductive elimination occurs, preserving the 6-membered pyranone ring and yielding flavones in high purity [2].
Divergent synthesis of Flavones vs. Aurones based on halogen selection.
Quantitative Data: Yield Comparison
The table below summarizes the divergent outcomes when coupling 2-halochromones with various arylboronic acids, highlighting the superiority of 2-chlorochromone for flavone synthesis [1, 3].
Substrate
Arylboronic Acid
Catalyst System
Major Product Scaffold
Yield (%)
2-Chlorochromone
Phenylboronic acid
Pd(PPh
3
)
4
, K
2
CO
3
, Toluene
Flavone
72%
2-Chlorochromone
4-Methoxyphenylboronic acid
Pd(PPh
3
)
4
, K
2
CO
3
, Toluene
4'-Methoxyflavone
68%
2-Bromochromone
Phenylboronic acid
Pd(PPh
3
)
4
, K
2
CO
3
, Toluene
Aurone
75%
2-Bromochromone
4-Methoxyphenylboronic acid
Pd(PPh
3
)
4
, K
2
CO
3
, Toluene
4'-Methoxyaurone
70%
Validated Experimental Methodologies
To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. Analytical checkpoints are embedded to confirm reaction causality.
Protocol 1: De Novo Synthesis of 2-Chlorochromone
This three-step sequence builds the 2-chlorochromone core from basic starting materials.
Esterification:
Procedure: Dissolve phenol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH
2
Cl
2
at 0 °C. Dropwise add 3,3-dichloroacryloyl chloride (1.1 equiv). Stir for 2 hours.
Causality: The base neutralizes the HCl byproduct, driving the formation of phenyl 3,3-dichloroacrylate.
Fries Rearrangement:
Procedure: Isolate the ester and treat with anhydrous AlCl
3
(2.0 equiv) at 120 °C (neat or in a high-boiling solvent like chlorobenzene) for 4 hours.
Causality: The Lewis acid coordinates to the ester carbonyl, facilitating an intramolecular electrophilic aromatic substitution to yield the thermodynamically stable ortho-hydroxy-dichloroenone.
Cycloelimination:
Procedure: Dissolve the intermediate in DMF and add K
2
CO
3
(2.0 equiv). Stir at 80 °C for 6 hours.
Validation Checkpoint: Monitor via TLC. The highly polar phenoxide intermediate will convert to a less polar, UV-active spot (2-chlorochromone). The base promotes intramolecular nucleophilic attack of the phenoxide onto the
β
-carbon of the enone, followed by elimination of HCl to restore aromaticity in the pyran ring.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling to Flavones
Degassing: In a Schlenk tube, dissolve 2-chlorochromone (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in anhydrous toluene. Perform three freeze-pump-thaw cycles.
Catalyst Activation: Under an argon atmosphere, add Pd(PPh
3
)
4
(5 mol%) and an aqueous solution of K
2
CO
3
(2.0 M, 2.0 equiv).
Causality: The biphasic Toluene/H
2
O system is critical. The aqueous base converts the arylboronic acid into a reactive, electron-rich boronate complex, which is essential for the transmetalation step with the Pd(II) intermediate.
Coupling: Heat the mixture vigorously at 90 °C for 12 hours.
Validation Checkpoint: Analyze the crude mixture via
1
H NMR. The disappearance of the C-3 vinylic proton of 2-chlorochromone (typically around
δ
6.3 ppm) and the appearance of a new C-3 singlet (around
δ
6.7-6.8 ppm for flavones) alongside new aromatic signals confirms successful coupling without ring contraction.
Orthogonal Reactivity: Nucleophilic Aromatic Substitution (S
N
Ar)
Beyond cross-coupling, 2-chlorochromone is a powerful building block for synthesizing complex polycyclic heterocycles via S
N
Ar. Because the C-2 chlorine acts as an excellent leaving group, it can be displaced by nitrogen nucleophiles.
When reacted with
α
-amino ketones, 2-chlorochromone forms an intermediate 2-N-(acylmethyl)aminochromone. Upon treatment with acidic conditions (e.g., acetic acid and pyrrolidine), this intermediate undergoes an intramolecular cyclodehydration, yielding [1]benzopyrano[2,3-b]pyrrol-4(1H)-ones . These annulated scaffolds are highly prized in drug discovery for their kinase inhibitory properties.
SNAr and subsequent annulation of 2-chlorochromone to benzopyranopyrroles.
Conclusion
The strategic selection of 2-chloro-4H-1-benzopyran-4-one over its brominated counterpart unlocks a highly efficient, divergent synthetic node. By understanding the kinetic and thermodynamic causality behind its reactivity—specifically the resistance of the C–Cl bond to premature ring-opening during transition-metal catalysis—researchers can reliably construct vast libraries of flavones and annulated benzopyrans. Its dual capacity for Suzuki-Miyaura coupling and S
N
Ar makes it an indispensable tool in modern medicinal chemistry.
References
Kraus, G. A., & Gupta, V. (2010). Divergent Approach to Flavones and Aurones via Dihaloacrylic Acids. Unexpected Dependence on the Halogen Atom. Organic Letters, 12(22), 5278–5280.[Link]
Selepe, M. A., & van Heerden, F. R. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4739–4765.[Link]
Băbălău-Fuss, V., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6528.[Link]
Foundational
Pharmacological Profile of Substituted Benzopyran-4-ones: A Privileged Scaffold in Drug Discovery
Executive Summary The benzopyran-4-one core (commonly referred to as the chromone scaffold) is universally recognized as a "privileged structure" in medicinal chemistry. Characterized by a benzo-γ-pyrone skeleton contain...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzopyran-4-one core (commonly referred to as the chromone scaffold) is universally recognized as a "privileged structure" in medicinal chemistry. Characterized by a benzo-γ-pyrone skeleton containing an oxygen heteroatom and an α,β-unsaturated ketone, this scaffold provides a highly versatile template for molecular functionalization 1[1]. This technical whitepaper synthesizes the latest pharmacological data, structural-activity relationships (SAR), and self-validating experimental protocols for evaluating substituted benzopyran-4-ones across metabolic, inflammatory, and oncological targets.
Substituted benzopyran-4-ones have emerged as highly potent modulators of metabolic disorders, specifically through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). The 7-hydroxy-benzopyran-4-one moiety serves as the critical pharmacophore, exhibiting profound structural mimicry to the core structures of both fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists)2[2].
SAR Causality: The spatial orientation of the phenyl moiety and the acidic group on the chromone ring allows the ligand to dock simultaneously into the ligand-binding domains of both PPARα and PPARγ. Maintaining a hydrophobic nucleus (the benzopyran-4-one core) is essential for receptor affinity, while a flexible linker of at least five carbon atoms ensures optimal PPARγ transactivation 3[3].
Chromone derivatives exhibit exceptional anti-inflammatory profiles by disrupting the arachidonic acid cascade. Hybridizing the chromone core with an oxindole moiety yields compounds with sub-micromolar inhibitory activity against Cyclooxygenase-2 (COX-2). For instance, specific chromone-oxindole hybrids have demonstrated IC50 values as low as 0.020 μM, achieving a selectivity index comparable to the standard drug celecoxib1[1].
Benzopyran-4-ones are heavily investigated for their cytotoxicity against multi-drug resistant cancer cell lines. The hybridization of benzopyran-4-ones with isoxazoles produces compounds that inhibit cancer cell proliferation and induce apoptosis. These hybrids show significant antiproliferative activities against aggressive phenotypes, such as the MDA-MB-231 breast cancer cell line, while maintaining minimal cytotoxicity toward normal human cell lines (e.g., HEK-293)4[4]. Furthermore, specific 2H-1-benzopyran derivatives containing a piperidine ring act as pure selective estrogen receptor modulators (SERMs), demonstrating extreme potency (IC50 = 0.110 nM) in T-47D breast cancer cells5[5].
Mechanistic Pathway Visualizations
The following DOT-generated diagrams map the critical signaling pathways modulated by substituted benzopyran-4-ones.
Caption: PPARα/γ activation and metabolic gene transcription by 7-hydroxy-benzopyran-4-one derivatives.
Caption: Dual inhibition of NF-κB signaling and COX-2 enzymatic activity by chromone derivatives.
Quantitative Pharmacological Data
The table below consolidates the half-maximal inhibitory concentrations (IC50) of distinct benzopyran-4-one derivatives across various biological targets, highlighting the broad-spectrum efficacy of the scaffold6[6].
Compound Class / Derivative
Target / Cell Line
IC50 Value
Primary Indication
Chromone-Oxindole Hybrid 94
COX-2 Enzyme
0.020 μM
Anti-inflammatory
Chromone-Oxindole Hybrid 93
COX-2 Enzyme
0.029 μM
Anti-inflammatory
2H-1-Benzopyran 1b (EM-343)
T-47D (Breast Cancer)
0.110 nM
Selective Estrogen Receptor Modulator
Benzopyran-4-one-Isoxazole 5a
MDA-MB-231 (Breast Cancer)
5.2 – 22.2 μM
Antiproliferative / Apoptosis
Epiremisporine H
HT-29 (Colon Carcinoma)
21.17 ± 4.89 μM
Anticancer
Chromone Derivative 11c
NCI-H187 (Small Cell Lung)
36.79 μM
Anticancer
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies detail the synthesis and biological evaluation of benzopyran-4-ones. Each protocol is designed as a self-validating system.
Objective: Synthesis of 2-substituted benzopyran-4-ones from o-acyloxyacetophenones.
Causality of Experimental Choices: The Baker-Venkataraman rearrangement is favored over the Allan-Robinson condensation for substrates with base-sensitive moieties. By utilizing a mild base (e.g., K₂CO₃) under microwave irradiation rather than conventional heating, we bypass harsh thermal degradation, kinetically favoring the formation of the 1,3-diketone intermediate while drastically reducing reaction times6[6].
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of o-acyloxyacetophenone in 5 mL of anhydrous pyridine in a microwave-safe reaction vial.
Base Addition: Add 2.5 mmol of finely powdered anhydrous potassium hydroxide (KOH) or K₂CO₃.
Microwave Irradiation: Subject the mixture to microwave irradiation (200 W, 80°C) for 3–5 minutes.
Acid-Catalyzed Cyclization: Cool the mixture, acidify with 10% glacial acetic acid to pH 4, and add a catalytic amount of concentrated H₂SO₄ to drive the cyclization of the diketone intermediate. Reflux gently for 30 minutes.
Extraction: Pour the mixture over crushed ice. Extract the precipitated solid with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation (QC):
TLC Monitoring: Run a TLC (Hexane:EtOAc 3:1) to confirm the complete consumption of the starting material.
NMR Confirmation: Validate the final structure via ¹H-NMR. The successful closure of the pyrone ring is definitively confirmed by the disappearance of the diketone enol proton and the emergence of the characteristic C3-H singlet at δ 6.2–6.8 ppm.
Protocol B: High-Throughput In Vitro COX-2 Enzymatic Inhibition Assay
Objective: Quantify the anti-inflammatory potency of synthesized chromone derivatives.
Causality of Experimental Choices: A colorimetric assay utilizing N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is selected over traditional radioimmunoassays. TMPD serves as a reducing co-substrate for the peroxidase activity of COX-2. The oxidation of TMPD yields a blue product measurable at 590 nm, providing a direct, high-throughput stoichiometric readout of enzyme kinetics without the need for radioactive handling.
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 μM hematin, and 2 mM phenol.
Enzyme Incubation: Aliquot 10 μL of recombinant human COX-2 enzyme into a 96-well plate. Add 10 μL of the chromone test compound (dissolved in DMSO, serial dilutions from 10 μM to 0.001 μM). Incubate at 25°C for 15 minutes to allow for inhibitor binding.
Reaction Initiation: Add 10 μL of 1.2 mM TMPD and 10 μL of 1.2 mM arachidonic acid to initiate the reaction.
Quantification: Incubate for exactly 5 minutes at room temperature. Read the absorbance at 590 nm using a microplate reader.
Self-Validation (QC):
Positive Control: Run Celecoxib concurrently to establish a baseline IC50 reference curve and validate the dynamic range of the assay.
Background Subtraction: A "no-enzyme" blank must be subtracted from all wells to eliminate background absorbance from the chromone derivatives themselves, ensuring the signal is exclusively enzyme-dependent.
References
Title: Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review
Source: nih.gov
URL: [Link]
Title: Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds
Source: mdpi.com
URL: [Link]
Title: Benzopyran-4-one is an Ideal Pharmacophore for Lead Optimization in Antidiabetic Drug Discovery
Source: rjptonline.org
URL: [Link]
Title: 7-Hydroxy-benzopyran-4-one Derivatives: A Novel Pharmacophore of Peroxisome Proliferator-Activated Receptor α and -γ (PPARα and γ) Dual Agonists
Source: acs.org
URL: [Link]
Title: Synthesis and structure–activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution
Source: tandfonline.com
URL: [Link]
In silico docking studies of 2-Chloro-4H-1-benzopyran-4-one
An In-Depth Technical Guide to In Silico Docking Studies of 2-Chloro-4H-1-benzopyran-4-one Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, technically-grounded walkthrough...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to In Silico Docking Studies of 2-Chloro-4H-1-benzopyran-4-one
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on 2-Chloro-4H-1-benzopyran-4-one, a member of the chromone family of heterocyclic compounds. Chromone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Molecular docking, a powerful computational technique, allows for the prediction and analysis of the binding between a small molecule (ligand) and a macromolecular target, typically a protein. This process is instrumental in modern drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and guiding lead optimization.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a narrative that combines procedural steps with the underlying scientific rationale, ensuring a self-validating and robust experimental design.
Foundational Concepts: The Ligand and the Method
The Ligand of Interest: 2-Chloro-4H-1-benzopyran-4-one
2-Chloro-4H-1-benzopyran-4-one is a halogenated derivative of the chromone scaffold. Its chemical structure consists of a benzene ring fused to a pyrone ring, with a chlorine atom at the 2-position.
The chromone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The introduction of a chloro-substituent can significantly modulate the compound's electronic properties and its potential interactions with biological targets.
The Power of In Silico Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex.[7][8] The primary goals are to predict the binding mode (the "pose") and the binding affinity (the strength of the interaction).[9] This computational approach offers a time- and cost-effective method to screen large libraries of compounds and to gain insights into molecular recognition that can be challenging to obtain through experimental methods alone.[8][10]
The Experimental Workflow: A Self-Validating Protocol
A robust docking study is built on careful preparation of both the ligand and the target protein, followed by a validated docking procedure and meticulous analysis. The workflow described herein is designed to be self-validating, ensuring the reliability of the generated predictions.
Figure 1: A generalized workflow for in-silico molecular docking studies.
Step 1: Ligand Preparation
The initial step is to generate a high-quality, three-dimensional structure of the ligand, 2-Chloro-4H-1-benzopyran-4-one. This is critical as the docking algorithm will explore various conformations of this structure within the protein's binding site.
Protocol:
Obtain 2D Structure: The 2D structure can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or downloaded from databases like PubChem.[11][12]
Convert to 3D: Convert the 2D representation into a 3D structure.
Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation of the ligand. This is often performed using force fields like MMFF94 or UFF. This process ensures that bond lengths, angles, and dihedrals are physically realistic.[11]
Assign Charges and Atom Types: Assign partial charges (e.g., Gasteiger charges) to each atom.[13] This is essential for calculating electrostatic interactions during docking.
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different torsions around these bonds to generate various conformations.
Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software, such as PDBQT for AutoDock Vina.[12]
Step 2: Protein Target Preparation
The selection and preparation of the protein target are paramount for a meaningful docking study. The choice of target will depend on the therapeutic area of interest. For chromone derivatives, potential targets could include protein kinases, proteases, or enzymes like α-glucosidase.[2]
Protocol:
Select and Download Protein Structure: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). It is highly recommended to choose a structure that is co-crystallized with a ligand, as this provides a known binding site for validation.
Clean the Protein Structure:
Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[11] In some specific cases, a critical water molecule that mediates ligand binding may be retained, but this requires strong evidence from the literature.[11]
If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[11]
Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.[14][15]
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
Repair Missing Residues/Atoms: If the PDB structure has missing side chains or loops, these should be modeled and repaired using software like UCSF Chimera or Swiss-PdbViewer.[14][16]
Save in Docking-Ready Format: Save the prepared protein structure in the required format (e.g., PDBQT).
Step 3: Docking Protocol Validation (The Self-Validating Checkpoint)
Before docking the compound of interest, the docking protocol's ability to reproduce a known binding pose must be verified.[17][18] This is the most critical step for ensuring the trustworthiness of your results.
Protocol:
Extract Native Ligand: From the original, unmodified PDB file, extract the co-crystallized (native) ligand.
Prepare Native Ligand: Prepare the native ligand using the same protocol described in Step 2.1.
Re-dock the Native Ligand: Perform a docking simulation of the prepared native ligand back into the binding site of the prepared protein.
Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose.[17][19]
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[4][17][20]
If the RMSD is greater than 2.0 Å, the docking parameters, particularly the size and location of the grid box, must be adjusted and the validation process repeated.
Step 4: Molecular Docking Simulation
With a validated protocol, the docking of 2-Chloro-4H-1-benzopyran-4-one can proceed with confidence.
Protocol:
Define the Binding Site (Grid Box): A grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[1] The grid should be centered on the binding pocket (identified from the co-crystallized ligand in the validation step) and be large enough to encompass the entire active site and allow the ligand to rotate freely.
Execute Docking Run: Initiate the docking simulation using software such as AutoDock Vina or PyRx.[21][22][23] These programs use search algorithms (e.g., Genetic Algorithms) to explore various ligand conformations and orientations within the defined grid box and a scoring function to estimate the binding affinity for each pose.[9]
Generate Output: The software will generate a series of possible binding poses for the ligand, ranked by their predicted binding affinities.
Analysis and Interpretation of Results
Binding Affinity (Docking Score)
The binding affinity is typically reported as a negative value in kcal/mol.[24] This score is an estimation of the binding free energy (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[24] When comparing different compounds, those with lower (more negative) binding energies are predicted to be more potent binders.
Binding Pose and Molecular Interactions
It is crucial to visually inspect the top-ranked binding poses using molecular visualization software like PyMOL or BIOVIA Discovery Studio.[23][25] The goal is to understand how the ligand is interacting with the protein's active site.
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and amino acid residues. These are strong, directional interactions that are critical for binding specificity.[24]
Hydrophobic Interactions: Look for interactions between the non-polar parts of the ligand (like the benzene ring) and hydrophobic residues in the protein (e.g., Leucine, Valine, Phenylalanine).
Other Interactions: Note any other interactions, such as pi-pi stacking or electrostatic interactions.
The plausibility of the binding pose is as important as the docking score. A pose with a slightly weaker score but with chemically sensible and strong interactions may be more significant than a higher-scoring pose with few or no specific interactions.
Figure 2: Conceptual diagram of potential protein-ligand interactions.
Data Presentation
Quantitative results should be summarized in a clear and concise table to facilitate comparison and interpretation.
Table 1: Hypothetical Docking Results for 2-Chloro-4H-1-benzopyran-4-one against Protein Target X
Ligand
Binding Affinity (kcal/mol)
RMSD (from best mode)
Key Interacting Residues
Interaction Type
2-Chloro-4H-1-benzopyran-4-one
-8.2
0.000
ASP 145, GLU 98
Hydrogen Bond
TYR 12, PHE 189
Pi-Pi Stacking
LEU 190, VAL 23
Hydrophobic
Native Ligand (Control)
-9.5
N/A
ASP 145, LYS 45
Hydrogen Bond
PHE 189
Pi-Pi Stacking
Conclusion and Future Directions
This guide has outlined a rigorous and self-validating framework for conducting in silico docking studies of 2-Chloro-4H-1-benzopyran-4-one. By following this protocol, researchers can generate reliable predictions of its binding behavior with a protein target. It is imperative to remember that molecular docking is a predictive tool.[10] The results generated provide a strong hypothesis that must ultimately be validated through experimental techniques such as X-ray crystallography or binding assays to confirm the computational findings.[10]
References
ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]
Gupta, D. R., et al. (2025). Design and in silico evaluation of oxadiazole linked chromone derivatives as anti-depressant agents. ResearchGate. Retrieved from [Link]
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]
Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]
ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]
Ghosh, R., et al. (2020). In silico fight against novel coronavirus by finding chromone derivatives as inhibitor of coronavirus main proteases enzyme. PMC. Retrieved from [Link]
CrescentSilico. (n.d.). Dockamon – PyRx. WordPress.com. Retrieved from [Link]
ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
KBbox: Methods. (n.d.). Small Molecule Docking. Retrieved from [Link]
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4H-1-benzopyran-4-one. Retrieved from [Link]
ResearchGate. (2024). Validation of Docking Methodology (Redocking). Retrieved from [Link]
Research Square. (2023). Investigating the Potential of 6-Substituted 3-Formyl Chromone Derivatives as Anti-Diabetic Agents Using DFT, Molecular Docking. Retrieved from [Link]
Semantic Scholar. (n.d.). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. Retrieved from [Link]
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
International Journal of Research Trends and Innovation. (2025). EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. Retrieved from [Link]
PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (2025). In-Silico Design, Synthesis and Antiprolifertive Evaluation of Thiazolidino-Chromone Derivatives. Retrieved from [Link]
BiblioBoard. (2012). Accessible High-Throughput Virtual Screening Molecular Docking Software for Students and Educators. Retrieved from [Link]
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
YouTube. (2021). Molecular Docking using PyRx and AutoDock/Vina #bioinformatics #molecular #docking #ligand #target. Retrieved from [Link]
University of Tromsø. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
BASIL Biochemistry Curriculum. (2019). Molecular Docking with AutoDock VINA and PyRx. Retrieved from [Link]
Application Note: Vilsmeier-Haack Formylation of Acetophenones to β-Chlorocinnamaldehydes
Executive Summary The Vilsmeier-Haack (VH) reaction is a foundational transformation in organic synthesis, traditionally deployed for the electrophilic formylation of electron-rich arenes. However, its strategic applicat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Vilsmeier-Haack (VH) reaction is a foundational transformation in organic synthesis, traditionally deployed for the electrophilic formylation of electron-rich arenes. However, its strategic application to enolizable ketones—specifically acetophenones—unlocks a highly efficient pathway to synthesize
β
-chloro-
α,β
-unsaturated aldehydes (commonly referred to as
β
-chlorocinnamaldehydes)[1]. These bifunctional entities are highly prized in drug development as versatile electrophilic scaffolds for the construction of complex heterocycles, including quinolines, thiophenes, and pyrazoles[1][2].
This application note provides an in-depth, self-validating experimental protocol for the VH formylation of acetophenones, detailing the mechanistic rationale, critical thermodynamic controls, and analytical checkpoints required to ensure high-fidelity synthesis.
Mechanistic Rationale & Chemical Causality
Unlike standard aromatic electrophilic substitution, the VH formylation of acetophenones is driven by the ketone's enol tautomer. The reaction cascade is initiated by the generation of the Vilsmeier reagent—a highly electrophilic chloromethyleniminium salt—formed via the reaction of phosphorus oxychloride (
POCl3
) with
N,N
-dimethylformamide (DMF)[3].
The enol form of acetophenone nucleophilically attacks the iminium salt. This is followed by the elimination of
HCl
and a subsequent reaction with a second equivalent of the Vilsmeier reagent, resulting in a double formylation/chlorination event. Upon controlled aqueous hydrolysis, the complex iminium intermediate collapses to reveal the targeted
β
-chlorocinnamaldehyde[1][4].
Mechanistic pathway of acetophenone Vilsmeier-Haack formylation.
Experimental Design & Causality
Successful VH formylations of ketones require rigorous stoichiometric and thermodynamic control. As a best practice, consider the following causal relationships when setting up the reaction:
Reagent Stoichiometry: The transformation requires a minimum of two equivalents of the Vilsmeier reagent per equivalent of ketone. A standard operational ratio of 1:2.5 to 1:3 (Ketone:
POCl3
) is employed to drive the equilibrium toward the doubly formylated intermediate[1][4].
Thermodynamic Control (0 °C): The formation of the chloromethyleniminium salt is highly exothermic.
POCl3
must be added to DMF strictly at 0 °C to prevent the thermal degradation of the Vilsmeier reagent into inactive dimethylamine hydrochloride byproducts[4].
Quenching Dynamics: The reaction produces a stable iminium intermediate that requires careful hydrolysis. Pouring the highly acidic reaction mixture into an ice-cold aqueous sodium acetate solution buffers the quench to pH ~4. This prevents the acidic cleavage or polymerization of the sensitive
α,β
-unsaturated aldehyde product[1].
Validated Protocol: Synthesis of β-Chlorocinnamaldehyde
This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each phase before proceeding to the next.
Step-by-step experimental workflow for Vilsmeier-Haack formylation.
Step 1: Preparation of the Vilsmeier Reagent
Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMF (3.0 equiv).
Cool the flask to 0 °C using an ice-water bath.
Add
POCl3
(2.5 equiv) dropwise over 15–30 minutes[4].
Causality: Anhydrous conditions are critical; ambient moisture rapidly hydrolyzes
POCl3
, quenching the electrophile before the reaction begins.
Validation Checkpoint: A pale yellow to orange viscous complex will form within 30 minutes, visually confirming the successful generation of the chloromethyleniminium salt.
Step 2: Substrate Addition
Dissolve acetophenone (1.0 equiv, e.g., 10 mmol) in a minimal volume of anhydrous DMF.
Add the ketone solution dropwise to the Vilsmeier reagent while strictly maintaining the internal temperature at 0 °C[1].
Causality: Dropwise addition prevents localized exothermic heating, which can trigger unwanted aldol condensations of the free acetophenone.
Step 3: Reaction Execution
Allow the reaction to stir at 0 °C for 2 to 28 hours, depending on the substrate's electronic properties[4].
Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The protocol is proceeding correctly when the UV-active ketone starting material spot disappears, replaced by a lower
Rf
, intensely UV-active spot (the iminium intermediate).
Step 4: Hydrolysis and Quenching
Slowly pour the viscous reaction mixture into a vigorously stirred beaker containing crushed ice and a 10% aqueous sodium acetate solution[1].
Allow the mixture to sit overnight or stir vigorously for at least 2 hours[4].
Causality: Sodium acetate acts as a mild buffer, neutralizing the massive release of
HCl
and phosphoric acids, thereby protecting the newly formed aldehyde from degradation.
Step 5: Extraction and Purification
Extract the aqueous phase with Ethyl Acetate (
3×50
mL).
Wash the combined organic layers with saturated aqueous
LiCl
(
2×30
mL) to pull residual DMF into the aqueous phase, followed by a brine wash[4].
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purify the crude oil via silica gel column chromatography or bulb-to-bulb distillation[4].
Validation Checkpoint: Analyze the purified product via
1H
NMR (
CDCl3
). A successful synthesis is confirmed by the presence of a distinct aldehyde proton doublet at ~10.2 ppm and a corresponding vinylic proton doublet at ~6.6 ppm, verifying the
Z/E
configuration of the
β
-chlorocinnamaldehyde[4].
Substrate Scope & Quantitative Yields
The electronic nature of the acetophenone ring significantly dictates the reaction trajectory. While standard acetophenones yield
β
-chlorocinnamaldehydes, substrates possessing an ortho-hydroxy group undergo spontaneous intramolecular cyclization following formylation, yielding 3-formylchromones directly[5].
Table 1: Expected Yields and Product Scope for Substituted Acetophenones
Starting Substrate
Target Product
Isolated Yield (%)
Reaction Conditions
Acetophenone
β
-Chlorocinnamaldehyde
49% – 85%
0 °C to RT, 28 h
2-Hydroxyacetophenone
3-Formylchromone
82%
0 °C to RT
2,4-Dihydroxyacetophenone
7-Hydroxy-3-formylchromone
74%
0 °C to RT
2-Nitroacetophenone
2-Nitro-
β
-chlorocinnamaldehyde
~80%
0 °C to 60 °C
Data synthesized from literature evaluating sonochemical and standard thermal VH formylations[2][4][5].
References
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION, International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS),
Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships, N
Synthesis and Reactivity of 2-Acetylthiophenes Deriv
Sonochemistry An Emerging Green Technology, Scribd,
Synthesis and Biological Evaluation of Guanylhydrazone Coactivator Binding Inhibitors for the Estrogen Receptor, N
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Palladium-Catalyzed Synthesis of 2-Aryl-4H-thiochromen-4-ones via Sulfinyl Cross-Coupling
Introduction & Strategic Rationale
2-Aryl-4H-thiochromen-4-ones (thioflavones) are privileged sulfur-containing heterocyclic scaffolds with profound pharmacological potential, exhibiting anti-microbial, anti-inflammatory, and anti-tumor activities. Traditional syntheses often rely on the cyclization of pre-functionalized chalcones, a rigid approach that severely limits late-stage diversification in drug discovery pipelines.
While earlier approaches successfully utilized palladium-catalyzed cross-coupling for functionalizing the C3 position of thioflavones , targeting the C2 position directly remained a synthetic challenge. Recent advancements have unlocked a highly modular route: the cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids . This application note details the optimized protocol, mechanistic rationale, and substrate scope for this specific transformation.
Mechanistic Insights: The Causality of Experimental Design
To achieve high-yielding C–C bond formation at the C2 position of the thiochromone core, the experimental conditions must overcome the inherent stability of the C–S bond. The protocol utilizes a synergistic catalytic system designed with specific chemical causality :
The Leaving Group (Sulfinyl vs. Halide): Halogenated thiochromones at the C2 position are synthetically challenging to isolate and prone to decomposition. In contrast, 2-(methylsulfinyl)-4H-thiochromen-4-ones are easily prepared via the oxidation of stable 2-(methylthio) precursors. The sulfinyl group acts as an excellent, stable pseudo-halide for cross-coupling.
Lewis Acid Activation (Zn(OTf)₂): The addition of Zinc triflate is non-negotiable for optimal yields. The Lewis acidic Zn²⁺ coordinates to the highly polarized oxygen atom of the sulfinyl (S=O) group. This coordination withdraws electron density, significantly weakening the C–S bond and lowering the activation energy barrier for the subsequent oxidative addition step.
Ligand Selection (XPhos): XPhos, a bulky and highly electron-rich biaryl phosphine ligand, plays a dual role. Its electron richness facilitates the oxidative addition of Pd(0) into the activated C–S bond. Subsequently, its immense steric bulk accelerates the reductive elimination step, expelling the final 2-aryl product and preventing catalyst trapping.
Catalytic Cycle & Workflow Visualization
The following diagram illustrates the proposed mechanism, highlighting the critical role of Lewis acid activation prior to transmetalation.
Proposed Pd-catalyzed cross-coupling cycle of 2-sulfinyl-thiochromones with arylboronic acids.
Step-by-Step Experimental Protocol
Self-Validating System: This protocol includes specific in-process checks to ensure reaction fidelity.
Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, sequentially add 2-(methylsulfinyl)-4H-thiochromen-4-one, the selected arylboronic acid, Pd(OAc)₂, XPhos, and Zn(OTf)₂.
Inert Atmosphere Exchange: Evacuate the tube and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment. (Causality: Pd(0) intermediates are highly sensitive to oxidation; ambient oxygen will prematurely quench the catalytic cycle).
Solvent Addition & Heating: Inject 3.0 mL of anhydrous DMF via syringe. Seal the tube and transfer it to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously for 6 hours.
Reaction Monitoring (Self-Validation): Monitor the reaction progress via TLC (Petroleum Ether:Ethyl Acetate = 3:1). The starting sulfinyl compound is highly polar and stays near the baseline, while the thioflavone product migrates significantly higher (higher Rf) and exhibits strong UV absorbance at 254 nm.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with distilled water (3 × 15 mL) to remove DMF and zinc salts, followed by a brine wash (15 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography using a gradient of petroleum ether to ethyl acetate.
Analytical Validation: Confirm product identity via ¹H NMR. A definitive diagnostic signal for the 2-aryl-4H-thiochromen-4-one core is the isolated C3-H alkene proton, which typically appears as a sharp singlet between δ 7.20 and 7.30 ppm in CDCl₃ .
Substrate Scope and Quantitative Yields
The methodology demonstrates broad functional group tolerance. Electron-donating and mildly electron-withdrawing groups on the arylboronic acid are well tolerated, as summarized below :
Entry
Arylboronic Acid
Product
Yield (%)
Melting Point (°C)
1
Phenylboronic acid
2-Phenyl-4H-thiochromen-4-one (3a)
67
116–118
2
p-Tolylboronic acid
2-(p-Tolyl)-4H-thiochromen-4-one (3b)
67
112–114
3
4-Fluorophenylboronic acid
2-(4-Fluorophenyl)-4H-thiochromen-4-one (3k)
65
157–159
4
4-Methoxyphenylboronic acid
2-(4-Methoxyphenyl)-4H-thiochromen-4-one (3e)
60
115–117
5
4-(Benzyloxy)phenylboronic acid
2-(4-(Benzyloxy)phenyl)-4H-thiochromen-4-one (3f)
56
97–99
6
4-Bromophenylboronic acid
2-(4-Bromophenyl)-4H-thiochromen-4-one (3g)
38*
154–156
*Note: The lower yield for the 4-bromophenyl derivative (Entry 6) is attributed to competitive oxidative addition of Pd(0) into the aryl C–Br bond, a known side reaction in cross-coupling methodologies.
Troubleshooting & Best Practices
Catalyst Poisoning: Sulfur-containing compounds can irreversibly poison transition-metal catalysts. If yields are unexpectedly low, ensure that the starting 2-sulfinyl-thiochromone is strictly free of unoxidized 2-alkylthio impurities, which coordinate strongly to Pd(II) and halt the cycle.
Moisture Sensitivity: While DMF is the optimal solvent, it is highly hygroscopic. Trace water will hydrolyze the Zn(OTf)₂ Lewis acid, neutralizing its ability to activate the sulfinyl group. Always use freshly opened, anhydrous DMF.
References
Li, P., Li, S., Li, G., & Huang, H. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(22), 14655–14663.[Link]
Zhao, C., et al. (2005). Regio- and Stereospecific Synthesis of Novel 3-Enynyl-Substituted Thioflavones/Flavones Using a Copper-Free Palladium-Catalyzed Reaction. The Journal of Organic Chemistry, 70(15), 6020-6023.[Link]
Method
Application Note: Cell Culture Techniques for Evaluating the Cytotoxicity of Benzopyran-4-ones
Introduction & Mechanistic Grounding Benzopyran-4-ones (chromones) represent a privileged structural scaffold in medicinal chemistry, widely recognized for their potent anticancer, anti-inflammatory, and antioxidant prop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Grounding
Benzopyran-4-ones (chromones) represent a privileged structural scaffold in medicinal chemistry, widely recognized for their potent anticancer, anti-inflammatory, and antioxidant properties. Recent advancements in drug design—particularly the development of benzopyran-4-one-isoxazole hybrids and 2-(N-cyclicamino)chromones—have yielded compounds with exceptional antiproliferative activity against multi-drug resistant carcinoma lines while maintaining minimal toxicity toward non-malignant cells[1].
For application scientists and drug development professionals, accurately profiling the in vitro cytotoxicity of these derivatives requires a deep understanding of their mechanisms of action. Benzopyran-4-ones do not merely act as broad-spectrum toxins; they engage specific intracellular targets:
DNA-Dependent Protein Kinase (DNA-PK) Inhibition: Specific derivatives, such as 2-(2-methylmorpholin-4-yl)benzo[h]chromen-4-one (NU7163), function as ATP-competitive inhibitors of DNA-PK, effectively sensitizing tumor cells to DNA-damaging agents and ionizing radiation[2].
Apoptosis Induction: Hybrid compounds trigger programmed cell death by upregulating pro-apoptotic effectors (e.g., BAX, Caspase-3) and downregulating anti-apoptotic regulators (e.g., BCL-2)[3].
Cell Cycle Arrest: Certain structural variants selectively induce G2/M phase cell cycle arrest, halting mitotic progression in prostate and breast cancer models[4].
Caption: Mechanistic pathways of benzopyran-4-one cytotoxicity in cancer cells.
Experimental Design: Building a Self-Validating System
To ensure high-fidelity data, the experimental design must be self-validating. This means incorporating internal controls that immediately flag systemic errors (e.g., solvent toxicity, contact inhibition, or compound precipitation).
Cell Line Selection: Screen against a targeted panel of carcinomas (e.g., MDA-MB-231, PC3, HeLa) and strictly include a non-tumorigenic control line (e.g., HEK-293 or LLC-PK1) to calculate the Selectivity Index (SI)[1].
Vehicle Controls: Because benzopyran-4-ones are highly lipophilic, they require Dimethyl Sulfoxide (DMSO) for solubilization. The final assay concentration of DMSO must be capped at ≤0.5% (v/v). Causality: Exceeding 0.5% DMSO alters cell membrane permeability and induces basal apoptosis, which will confound the specific apoptotic effects of the test compounds[5].
Positive Controls: Benchmark the assay using an established chemotherapeutic agent like Doxorubicin (1–5 µM) or Cisplatin to validate the dynamic range of the assay and the responsiveness of the chosen cell lines[1].
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay remains the gold standard for quantifying the metabolic activity of cells treated with benzopyran-4-ones[6].
Caption: Step-by-step workflow for the MTT cytotoxicity assay of benzopyran-4-ones.
Protocol Steps & Causality
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS) into the inner 60 wells of a 96-well plate. Fill the outer perimeter wells with 200 µL of sterile PBS.
Causality: Seeding at 5,000 cells/well ensures that rapidly dividing lines (like MDA-MB-231) remain in the exponential growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, which downregulates proliferation markers and artificially masks the cytotoxicity of cell-cycle-specific benzopyran-4-ones. The PBS moat prevents edge-effect evaporation, which would otherwise artificially concentrate the drug and skew absorbance readings.
Attachment: Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for complete adherence and recovery from trypsinization stress[6].
Compound Treatment: Prepare a 10 mM stock of the benzopyran-4-one derivative in sterile DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Aspirate the old media and add 100 µL of the treatment media. Include blank wells (media only), vehicle control (0.5% DMSO), and positive control (Doxorubicin)[5].
Exposure Incubation: Incubate the treated plates for 24, 48, and 72 hours.
Causality: Time-dependent profiling is mandatory. Benzopyran-4-ones that act via G2/M phase cell cycle arrest require longer exposure times (typically 48–72h) to manifest significant cytotoxicity compared to compounds that directly disrupt cellular membranes[4].
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
Causality: This 4-hour window allows mitochondrial succinate dehydrogenase in viable cells to optimally reduce the tetrazolium salt into insoluble purple formazan crystals, maintaining a linear dynamic range for the final readout[6].
Solubilization & Measurement: Carefully aspirate the media to avoid dislodging the formazan crystals. Add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure absorbance at 570 nm (using a reference wavelength of 630 nm to subtract background cellular debris noise) using a microplate reader[6].
Quantitative Data Interpretation
Calculate cell viability as a percentage of the vehicle control using the following formula:
% Viability =[(Absorbance_treated - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] × 100
Utilize non-linear regression analysis (e.g., a 4-parameter logistic curve in GraphPad Prism) to determine the IC₅₀ (Half-maximal inhibitory concentration).
Summary of Benzopyran-4-one Cytotoxicity Data
The following table summarizes validated quantitative data from recent literature, illustrating the structure-activity relationship (SAR) and potency of various benzopyran-4-one derivatives across different cell lines.
Compound Class
Cell Line
IC₅₀ (µM)
Mechanism / Notes
Benzopyran-4-one-isoxazole (5a)
MDA-MB-231 (Breast)
5.2
Induces apoptosis; highly selective, inactive in normal HEK-293 cells (>100 µM)[1].
Compound Precipitation: Highly lipophilic benzopyran-4-ones may precipitate when diluted from DMSO into aqueous culture media.
Self-Validation Check: Observe the wells under an inverted phase-contrast microscope immediately after treatment. If microcrystals are visible, the effective concentration is lower than calculated.
Solution: Formulate the compound with a biocompatible surfactant (e.g., 0.1% Tween-80) or prioritize the synthesis of more hydrophilic analogs (e.g., by introducing morpholine or piperazine moieties) to improve aqueous solubility[2].
References
In vitro cytotoxicity activity of benzopyran-4-one-isoxazole conjugates...ResearchGate.
One-Pot Synthesis of Benzopyran-4-ones with Cancer Preventive and Therapeutic Potential.ResearchGate.
Application Notes and Protocols for Developing Benzopyran-4-one-isoxazole Hybrid Compounds.Benchchem.
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.PMC / NIH.
Selective Benzopyranone and Pyrimido[2,1-a]isoquinolin-4-one Inhibitors of DNA-Dependent Protein Kinase.Journal of Medicinal Chemistry - ACS Publications.
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds.MDPI.
Application Note: Profiling the Anti-Inflammatory Efficacy and Mechanisms of Chromone Derivatives
Introduction & Mechanistic Rationale Chromones (4H-chromen-4-ones) represent a privileged pharmacophore in medicinal chemistry, widely recognized for their broad-spectrum biological activities and low inherent toxicity[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Chromones (4H-chromen-4-ones) represent a privileged pharmacophore in medicinal chemistry, widely recognized for their broad-spectrum biological activities and low inherent toxicity[1]. Natural and synthetic chromone derivatives—ranging from 2-styrylchromones to 2-(2-phenylethyl)chromones isolated from Aquilaria species—exhibit profound abilities to modulate inflammatory cascades[2][3]. This application note details a robust, self-validating protocol for evaluating the anti-inflammatory properties of novel chromone derivatives using the gold-standard lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model.
The Causality of the Model:
Macrophages are the primary effectors of the innate immune system. Upon stimulation with LPS, the Toll-like receptor 4 (TLR4) is activated, triggering downstream signaling complexes, including the TRAF6-ASK1 axis and intracellular reactive oxygen species (ROS) generation[4]. This cascade leads to the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38, and the nuclear translocation of the NF-
κ
B p65 subunit[2][4]. These transcription factors upregulate pro-inflammatory genes, notably inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (IL-1
β
, IL-6, TNF-
α
)[2][5].
Chromone derivatives exert their effects by intercepting these specific pathways. For instance, the diphenolic chromone DCO-6 disrupts the TRAF6-ASK1 complex[4], while 2-styrylchromones prevent the degradation of I
κ
B
α
, effectively sequestering NF-
κ
B in the cytoplasm[2][6]. Furthermore, structurally optimized chromones have recently been identified as highly selective BLT1 receptor inhibitors, offering new avenues for treating acute lung injury and sepsis[7].
Mechanistic pathway of LPS-induced inflammation and targeted inhibition by chromone derivatives.
Experimental Design: Building a Self-Validating System
A critical pitfall in anti-inflammatory drug screening is conflating cytotoxicity with true anti-inflammatory efficacy. If a compound simply induces apoptosis in macrophages, nitric oxide (NO) production will naturally decrease, yielding a false positive. Therefore, this protocol mandates an orthogonal viability assay (MTT or CCK-8) run in parallel with the functional assay (Griess reaction)[3][8].
Required Controls for Assay Integrity:
Vehicle Control (Unstimulated): Establishes baseline NO production and cell viability (typically 0.1% DMSO).
LPS Control (Stimulated): Establishes the maximal inflammatory response window.
Positive Control: A clinically validated anti-inflammatory agent (e.g., Dexamethasone or Indomethacin) to validate assay sensitivity.
Compound + LPS: The experimental condition.
Compound Alone (Optional but recommended): To ensure the chromone derivative itself does not trigger basal inflammation or unexpected toxicity.
Standardized 3-day workflow for evaluating anti-inflammatory efficacy in RAW 264.7 macrophages.
Step-by-Step Methodology
Phase 1: Cell Culture and Seeding
Culturing: Maintain RAW 264.7 murine macrophages in DMEM supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
Seeding: Harvest cells at 70-80% confluency. Seed cells into 96-well plates at a density of
5×104
cells/well (for Griess/MTT assays) or 6-well plates at
1×106
cells/well (for Western Blotting/RT-qPCR).
Incubation: Allow cells to adhere overnight (18-24 hours).
Phase 2: Compound Pre-treatment and LPS Stimulation
Causality Note: Pre-treatment is essential to allow the lipophilic chromone derivatives to permeate the cell membrane and inhibit early kinase phosphorylation events (like p38 MAPK) prior to the massive signal influx caused by LPS[4].
Media Exchange: Aspirate the growth media. Replace with low-serum media (1% FBS) to minimize compound binding to serum proteins, ensuring accurate dosing.
Pre-treatment: Add the chromone derivatives at varying concentrations (e.g., 1, 5, 10, 20, 50 µM). Include vehicle controls (max 0.1% DMSO). Incubate for 1 to 2 hours.
Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL directly into the wells. Incubate for 24 hours.
To the remaining cells in the original 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) per well.
Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals form.
Aspirate the media completely and dissolve the crystals in 100 µL of DMSO.
Measure absorbance at 570 nm. Calculate viability as a percentage relative to the vehicle control. A valid anti-inflammatory candidate must show an
IC50
for NO inhibition at a concentration where cell viability remains >90%[8].
Assay C: Western Blotting (Target Engagement)
Wash cells in 6-well plates with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Resolve 20-30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
Probe for key inflammatory markers: iNOS, COX-2, p-p38, total p38, and NF-
κ
B p65. Use
β
-actin or GAPDH as loading controls[2][4].
Quantitative Benchmarks & Data Interpretation
When evaluating novel chromone derivatives, it is crucial to benchmark their efficacy against established structural classes. The Selectivity Index (SI), defined as the ratio of
CC50
(cytotoxicity) to
IC50
(anti-inflammatory activity), should ideally be >10 for lead advancement.
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Chloro-4H-1-benzopyran-4-one
Application Note and Protocol Authored by: Gemini, Senior Application Scientist Abstract This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantita...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note and Protocol
Authored by: Gemini, Senior Application Scientist
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Chloro-4H-1-benzopyran-4-one, a key intermediate in synthetic chemistry and drug discovery. The chromone scaffold is of significant interest due to its presence in a wide range of biologically active compounds.[1][2] This protocol provides a comprehensive framework, from instrument setup to full method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The method utilizes a reversed-phase C18 column with UV detection, ensuring high specificity, accuracy, and precision. This document is intended for researchers, analytical scientists, and quality control professionals requiring a validated method for the determination of 2-Chloro-4H-1-benzopyran-4-one in various sample matrices.
Introduction and Rationale
2-Chloro-4H-1-benzopyran-4-one (also known as 2-chlorochromone) is a heterocyclic compound featuring the benzopyran-4-one core structure. Chromone derivatives are known to exhibit a wide spectrum of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] As such, the accurate quantification of 2-Chloro-4H-1-benzopyran-4-one is critical for reaction monitoring, purity assessment, and stability studies in drug development and chemical synthesis.
The development of a validated analytical method is a mandatory regulatory requirement to ensure the reliability and consistency of analytical data.[6] This guide is founded on the principles outlined in USP General Chapter <621> for chromatography and ICH Q2(R1) for the validation of analytical procedures, providing a scientifically sound and defensible protocol.[4][7][8]
Physicochemical Properties of the Analyte
The selection of an appropriate chromatographic method is fundamentally guided by the physicochemical properties of the analyte. A reversed-phase HPLC method was chosen based on the moderate hydrophobicity of 2-Chloro-4H-1-benzopyran-4-one.
The XLogP3 value of 2.7 indicates sufficient non-polarity, making the analyte ideally suited for retention and separation on a non-polar stationary phase like C18.
Experimental Protocol
Reagents, Materials, and Instrumentation
Reagents:
Acetonitrile (ACN), HPLC Grade or higher
Methanol (MeOH), HPLC Grade or higher
Water, HPLC Grade or Type I Ultrapure
Phosphoric Acid (H₃PO₄), ACS Grade or higher
2-Chloro-4H-1-benzopyran-4-one Reference Standard (>98% purity)
Materials:
Volumetric flasks (Class A)
Pipettes (Calibrated)
Autosampler vials with septa
Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon)
Instrumentation:
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Analytical balance (4 or 5 decimal places)
pH meter
Sonicator
Chromatographic Conditions
The following conditions were optimized to achieve a symmetric peak shape, adequate retention, and a short run time.
Parameter
Condition
Rationale
HPLC Column
C18, 150 mm x 4.6 mm, 5 µm particle size
The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase
Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)
Acetonitrile is a strong organic modifier providing good peak shape. The acidic aqueous phase (pH ~2-3) suppresses the silanol activity on the stationary phase, minimizing peak tailing.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable backpressure.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength
254 nm
The benzopyran-4-one core exhibits strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides high sensitivity. A PDA detector can be used to confirm peak purity.
Injection Volume
10 µL
A small injection volume minimizes potential band broadening.
Run Time
10 minutes
Sufficient time for the elution of the analyte and any potential early-eluting impurities, followed by column re-equilibration.
Preparation of Solutions
Measure 600 mL of HPLC-grade Acetonitrile into a 1 L graduated cylinder and transfer to a 1 L solvent bottle.
Measure 400 mL of HPLC-grade water into the graduated cylinder.
Add 1.0 mL of phosphoric acid to the water and mix thoroughly.
Add the aqueous solution to the acetonitrile in the solvent bottle.
Sonicate for 10-15 minutes to degas the mobile phase.
Accurately weigh approximately 25 mg of 2-Chloro-4H-1-benzopyran-4-one reference standard into a 25 mL Class A volumetric flask.
Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature.
Dilute to the mark with Methanol and mix thoroughly by inverting the flask multiple times. This solution should be stored at 2-8 °C and can be used for up to one week.
Prepare a series of working standards by serial dilution of the Standard Stock Solution using the mobile phase as the diluent. A suggested concentration range is 5, 20, 50, 100, and 150 µg/mL.
Accurately weigh a portion of the test sample expected to contain approximately 10 mg of 2-Chloro-4H-1-benzopyran-4-one into a 100 mL volumetric flask.
Add approximately 70 mL of Methanol and sonicate for 15 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature, dilute to the mark with Methanol, and mix well. This yields a nominal concentration of 100 µg/mL.
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Caption: Workflow for preparing standard and sample solutions.
Method Validation Protocol
The method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[4][5][10]
System Suitability Testing (SST)
Before any validation or sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the 100 µg/mL working standard solution six times. The acceptance criteria are based on USP <621>.[7][11]
Parameter
Acceptance Criteria
Purpose
Tailing Factor (Tf)
≤ 2.0
Measures peak symmetry.
Theoretical Plates (N)
≥ 2000
Measures column efficiency.
% RSD of Peak Area
≤ 2.0%
Measures injection precision.
% RSD of Retention Time
≤ 1.0%
Measures system stability.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Protocol:
Inject a blank solution (mobile phase) to ensure no interfering peaks at the analyte's retention time.
Inject the 100 µg/mL standard solution.
Inject a sample solution.
If using a PDA detector, perform a peak purity analysis on the analyte peak in the sample chromatogram.
Acceptance Criteria: The blank should show no significant peaks at the retention time of the analyte. The peak purity index should be greater than 0.995.
Linearity
Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a specified range.
Protocol:
Inject each of the five calibration standards (e.g., 5, 20, 50, 100, 150 µg/mL) in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by spike recovery experiments.
Protocol:
Prepare a sample solution of a known concentration (e.g., 50 µg/mL).
Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).
Prepare three replicates at each level.
Analyze the spiked samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
3.5.1. Repeatability (Intra-assay Precision)
Protocol: Analyze six independent sample preparations at 100% of the target concentration (100 µg/mL) on the same day, with the same analyst and instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.
3.5.2. Intermediate Precision
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise ratio):
Inject progressively lower concentrations of the standard solution.
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) from at least six injections at the LOQ concentration.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase Composition (e.g., ACN ± 2%)
Inject a standard solution and assess the impact on system suitability parameters.
Acceptance Criteria: The system suitability criteria (Tailing Factor, Theoretical Plates, %RSD) must still be met under all varied conditions.
Caption: A logical workflow for HPLC method validation according to ICH guidelines.
Conclusion
The HPLC method described in this application note provides a simple, specific, accurate, and precise means for the quantitative analysis of 2-Chloro-4H-1-benzopyran-4-one. The isocratic mobile phase and short run time make it efficient for high-throughput applications in quality control and research environments. The comprehensive validation protocol ensures that the method is reliable and compliant with international regulatory standards, providing a high degree of confidence in the analytical results.
References
Title: 〈621〉CHROMATOGRAPHY - USP.org
Source: United States Pharmacopeia
URL: [Link]
Title: Are You Sure You Understand USP <621>?
Source: Chromatography Online
URL: [Link]
Title: Understanding the Latest Revisions to USP <621>
Source: Agilent
URL: [Link]
Title: USP 621 Changes - Element Lab Solutions
Source: Element Lab Solutions
URL: [Link]
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW
Source: Zenodo
URL: [Link]
Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES
Source: ResearchGate
URL: [Link]
Title: 2-Chloro-4H-1-benzopyran-4-one
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Steps for HPLC Method Validation
Source: Pharmaguideline
URL: [Link]
Title: ICH Guidelines for Analytical Method Validation Explained
Source: AMSbiopharma
URL: [Link]
Title: ICH and FDA Guidelines for Analytical Method Validation
Source: Lab Manager
URL: [Link]
Title: Determination of Chromones in Dysophylla stellata by HPLC: Method Development, Validation and Comparison of Different Extraction Methods
Source: ResearchGate
URL: [Link]
Title: GENERAL HPLC METHODS
Source: University of Colorado Anschutz Medical Campus
URL: [Link]
Title: Synthesis of Bioactive Chromone Derivatives
Source: OAJI.net
URL: [Link]
Title: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES
Source: University of Cape Town
URL: [Link]
Title: Synthesis of benzofuro-4-anilino-2H-I-benzopyran-2-one and benzofuro-pyrano
Source: Indian Journal of Chemistry
URL: [Link]
Title: Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies
Source: Taylor & Francis Online
URL: [Link]
Title: Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles
Source: MDPI
URL: [Link]
Title: HPLC METHODOLOGY MANUAL
Source: University of Notre Dame
URL: [Link]
Title: 4-Chlorooctahydro-2H-1-benzopyrans and I.
Source: ElectronicsAndBooks.com
URL: [Link]
Title: Separation of 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Application Note: Green Synthesis Protocols for Tetrahydrobenzo[b]pyran Derivatives via Multicomponent Reactions
Introduction & Strategic Rationale Tetrahydrobenzo[ b ]pyrans are privileged oxygen-containing heterocyclic scaffolds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Tetrahydrobenzo[
b
]pyrans are privileged oxygen-containing heterocyclic scaffolds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticoagulant, and spasmolytic properties. In traditional synthetic organic chemistry, the assembly of these complex polyfunctionalized molecules often required volatile organic solvents (VOCs), toxic homogeneous catalysts, and multi-step linear sequences that generated substantial chemical waste.
To align drug discovery workflows with modern sustainability mandates, this application note details the transition to Green Multicomponent Reactions (MCRs) . By condensing an aromatic aldehyde, malononitrile, and dimedone in a single pot, we achieve near-perfect atom economy. This guide provides field-proven, self-validating protocols utilizing aqueous media, recoverable magnetic nanocatalysts, and microwave-assisted ionic liquids to synthesize tetrahydrobenzo[
b
]pyran derivatives efficiently[1, 2].
Mechanistic Insights: The Causality of the MCR Cascade
Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The one-pot, three-component synthesis proceeds via a highly ordered cascade:
Knoevenagel Condensation: The green catalyst (e.g., Lewis acid sites on a nanocatalyst or hydrogen-bond donors in an ionic liquid) activates the carbonyl oxygen of the aromatic aldehyde. This lowers the activation energy for nucleophilic attack by the deprotonated malononitrile, rapidly forming an electrophilic alkene (benzylidenemalononitrile) intermediate.
Michael Addition: The enol tautomer of dimedone (1,3-cyclohexanedione) acts as a carbon nucleophile, performing a conjugate addition to the electron-deficient alkene to form an acyclic adduct.
Intramolecular Cyclization & Tautomerization: The pendant hydroxyl group of the enolized dimedone attacks the electrophilic cyano carbon. Subsequent tautomerization yields the stable 2-amino-4
H
-pyran ring.
The Causality of Green Solvents: When water is used as the solvent, the "hydrophobic effect" forces the non-polar organic substrates into micelle-like droplets. This drastically increases the effective local concentration of the reactants, accelerating the Knoevenagel-Michael cascade far beyond what is observed in traditional organic solvents[1].
Reaction Pathway Visualization
Mechanistic pathway of the 3-component green synthesis of tetrahydrobenzo[b]pyrans.
Quantitative Comparison of Green Catalytic Systems
The selection of the catalytic system dictates the workflow. Below is a comparative analysis of validated green catalysts for this specific transformation.
Catalyst System
Solvent / Medium
Temperature
Reaction Time
Yield (%)
Recyclability
Ref
CoFe₂O₄@SiO₂-CPTES-Melamine-Cu
Water
Room Temp
5–35 min
85–95
Up to 6 cycles
[1]
[EMIM][OH] Ionic Liquid
Solvent-free
Microwave (210W)
1–3 min
88–96
Multiple cycles
[2]
Lactose (Bio-organic)
H₂O:EtOH (1:1)
60 °C
15–45 min
89–98
Biodegradable
[3]
NH₄Al(SO₄)₂·12H₂O (Alum)
Ethanol
80 °C
30–60 min
85–94
Up to 4 cycles
[4]
Glutamic Acid
EtOH:H₂O (1:4)
Reflux
20–40 min
88–95
Biodegradable
[5]
Detailed Experimental Methodologies
Protocol A: Magnetic Nanocatalyst-Mediated Synthesis in Aqueous Media
This protocol leverages a heterogeneous magnetic nanocatalyst (CoFe₂O₄@SiO₂-CPTES-Melamine-Cu), which provides high surface area for catalysis while allowing instantaneous, filtration-free recovery [1].
Initiation: In a 25 mL round-bottom flask, add 5 mL of deionized water, followed by the aldehyde, malononitrile, and dimedone.
Catalyst Addition: Introduce 0.005 g of the magnetic nanocatalyst. Stir the mixture vigorously at room temperature.
Scientist's Note: The reaction relies on the hydrophobic effect. Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous phase and the organic droplets.
Self-Validating Monitoring: Monitor the reaction via TLC (Ethyl Acetate:n-Hexane, 1:4). The disappearance of the distinct aldehyde spot (typically
Rf
~0.6) and the emergence of a highly fluorescent product spot under UV 254 nm (
Rf
~0.3) validates the completion of the cascade (typically 5–35 minutes).
Catalyst Recovery (Self-Validating): Apply an external neodymium magnet to the exterior of the flask. The rapid clearing of the suspension and accumulation of black powder against the glass validates the complete recovery of the magnetic catalyst. Decant the aqueous product mixture.
Purification: The crude product precipitates from the aqueous phase. Filter the solid, wash with ice-cold water, and recrystallize from hot ethanol to yield the pure tetrahydrobenzo[
b
]pyran.
Protocol B: Microwave-Assisted Synthesis using Ionic Liquids
This protocol utilizes 1-ethyl-3-methylimidazolium hydroxide ([EMIM][OH]) as both a solvent and a catalyst. Ionic liquids couple exceptionally well with microwave irradiation, causing rapid, uniform volumetric heating [2].
Preparation: In a microwave-safe glass vessel, thoroughly mix the aldehyde, malononitrile, and dimedone with 1 mL of [EMIM][OH] using a glass rod until a homogenous paste/solution is formed.
Microwave Irradiation: Place the vessel in a scientific microwave synthesizer. Irradiate at 210 W in short 10-second bursts to prevent localized superheating.
Scientist's Note: Electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) will react faster (1-2 mins) due to the heightened electrophilicity of the Knoevenagel intermediate, whereas electron-donating groups may require up to 3 minutes.
Quenching & Precipitation (Self-Validating): Remove the vessel and immediately pour the hot mixture into 5 mL of ice-cold water. The sudden polarity shift and temperature drop will force the organic product to crash out of solution as a solid precipitate, validating the conversion.
Isolation: Filter the solid product. The aqueous filtrate contains the [EMIM][OH], which can be recovered by evaporating the water under reduced pressure for reuse in subsequent runs.
Analytical Characterization Standards
To confirm the structural integrity of the synthesized tetrahydrobenzo[
b
]pyran derivatives, the following spectral hallmarks must be verified:
FT-IR Spectroscopy: Look for sharp, distinct primary amine (-NH₂) stretching bands at ~3300 and ~3400 cm⁻¹ . A sharp, characteristic nitrile (-C≡N) stretch must be present at ~2190 cm⁻¹ .
¹H NMR (DMSO-
d6
, 400 MHz): The defining feature of the cyclized product is a singlet integrating to 1H at ~4.5 ppm , corresponding to the chiral methine proton (C4-H) of the pyran ring. A broad singlet integrating to 2H at ~7.0 ppm confirms the presence of the -NH₂ group.
References
Title : Synthesis of Tetrahydrobenzo[b]pyran Derivatives Using Reusable CoFe2O4@SiO2-CPTES-Melamine-Cu Nanocatalyst
Source : Journal of Applied Organometallic Chemistry
URL : 1
Title : Rapid and green synthesis of tetrahydrobenzo[b]pyran derivatives using reusable [EMIM][OH] ionic liquid
Source : Asian Journal of Green Chemistry
URL : 2
Title : A facile and efficient synthesis of tetrahydrobenzo[b]pyrans using lactose as a green catalyst
Source : ResearchGate
URL :3
Title : Synthesis of tetrahydrobenzo[b]pyran under catalysis of NH4Al(SO4)2·12H2O (Alum)
Source : Arabian Journal of Chemistry
URL : 4
Title : The Green and Efficient One-pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives
Source : Orbital: The Electronic Journal of Chemistry
URL : 5
Improving the yield of 2-Chloro-4H-1-benzopyran-4-one synthesis
Technical Support Center: Optimizing the Yield of 2-Chloro-4H-1-benzopyran-4-one Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing the Yield of 2-Chloro-4H-1-benzopyran-4-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-chloro-4H-1-benzopyran-4-one (2-chlorochromone). This compound is a highly versatile electrophilic scaffold, critical for synthesizing functionalized flavones and aurones via Suzuki-Miyaura cross-coupling[1].
Mechanistic Overview & Synthetic Logic
The most robust method for synthesizing 2-chlorochromone avoids direct halogenation of chromones and instead builds the ring de novo. As established in the seminal work by Kraus and Gupta, the synthesis proceeds via a three-step sequence: esterification, Fries rearrangement, and base-catalyzed cycloelimination[2]. The synthesis of the 2-chlorochromone precursor avoids the pitfalls of 2-bromochromones, which tend to yield aurones instead of flavones during downstream palladium-catalyzed cross-coupling[2].
Workflow for 2-chlorochromone synthesis via esterification, Fries rearrangement, and cycloelimination.
Troubleshooting Guide & FAQs
Q1: Why is my yield of phenyl 3,3-dichloroacrylate consistently below 50% during the esterification step?The Causality: 3,3-dichloroacrylic acid is highly deactivated due to the strong electron-withdrawing effect of the gem-dichloro alkene. Standard carbodiimide coupling agents (like DCC/EDC) often fail to activate it sufficiently.
The Solution: You must convert the acid to its highly reactive acyl chloride using thionyl chloride (SOCl₂) before introducing the phenol.
Self-Validating Protocol: Monitor the acyl chloride formation by quenching a small aliquot in methanol. If TLC (Hexane:EtOAc 9:1) shows the methyl ester instead of the baseline carboxylic acid, the activation is complete. Only then should you add the phenol and pyridine.
Q2: The Fries rearrangement yields a black, tarry mixture instead of the ortho-migrated intermediate. What is the cause?The Causality: The Fries rearrangement of phenyl 3,3-dichloroacrylate is highly temperature-sensitive. While standard Fries rearrangements (e.g., for phenyl acetate) require temperatures exceeding 120°C, the dichloro-enone moiety is prone to rapid polymerization and intermolecular Friedel-Crafts alkylation at elevated temperatures.
The Solution: Strictly control the reaction temperature to 60°C and use exactly 1.2 to 1.5 equivalents of anhydrous AlCl₃.
Self-Validating Protocol: Before proceeding to the next step, take a 0.1 mL aliquot, quench it in ice-cold 1M HCl, extract with EtOAc, and run a rapid ¹H NMR. The successful ortho-migration is confirmed by a highly deshielded phenolic proton singlet (>11.5 ppm), which appears due to strong intramolecular hydrogen bonding with the newly formed adjacent carbonyl.
Q3: During base-catalyzed cycloelimination, I observe rapid degradation of the product and low isolated yields. How can I prevent this?The Causality: The base (NaOH) abstracts the phenolic proton, triggering an intramolecular nucleophilic attack on the β-carbon of the dichloroenone system and expelling a chloride ion to form the chromone ring[2]. However, the resulting 2-chlorochromone is highly electrophilic at the C2 position. Prolonged exposure to hydroxide ions leads to a secondary attack at C2, causing retro-Michael ring opening and degradation back into salicylic acid derivatives.
The Solution: The cycloelimination must be strictly timed and performed at 0°C, warming to room temperature only briefly.
Self-Validating Protocol: Monitor the reaction via TLC every 15 minutes. The moment the starting material disappears, immediately quench the reaction by adjusting the pH to 6.0–6.5 using 1M HCl to halt any base-catalyzed degradation.
Troubleshooting logic tree for identifying and resolving yield-limiting steps in synthesis.
Standardized Experimental Protocol
Step 1: Synthesis of Phenyl 3,3-dichloroacrylate
In a flame-dried, argon-purged round-bottom flask, suspend 3,3-dichloroacrylic acid (10 mmol) in anhydrous dichloromethane (DCM, 20 mL).
Add thionyl chloride (15 mmol) dropwise, followed by a catalytic amount of DMF (1 drop). Reflux for 2 hours until gas evolution ceases.
Concentrate under reduced pressure to remove excess SOCl₂, yielding the crude acyl chloride.
Redissolve the acyl chloride in anhydrous DCM (15 mL) and cool to 0°C.
Slowly add a solution of phenol (10 mmol) and anhydrous pyridine (12 mmol) in DCM (10 mL). Stir at room temperature for 4 hours.
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the ester.
Step 2: Fries Rearrangement
In a dry flask, melt the phenyl 3,3-dichloroacrylate (10 mmol) if solid, or dissolve in a minimal amount of anhydrous 1,2-dichloroethane (5 mL).
Add anhydrous AlCl₃ (13 mmol) in small portions while maintaining the temperature strictly below 30°C.
Gradually heat the mixture to 60°C and stir for 2 hours. Do not exceed 60°C to prevent polymerization.
Cool the reaction to 0°C and carefully quench by pouring over crushed ice containing 10 mL of concentrated HCl.
Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via a short-path silica plug to isolate 2-hydroxy-ω,ω-dichloroacetophenone.
Step 3: Base-Catalyzed Cycloelimination
Dissolve the 2-hydroxy-ω,ω-dichloroacetophenone (10 mmol) in THF (20 mL) and cool to 0°C.
Add a 2M aqueous solution of NaOH (25 mmol) dropwise over 10 minutes.
Stir the biphasic mixture vigorously at 0°C for 30 minutes, then allow it to warm to room temperature.
Critical Step: Monitor by TLC (Hexane:EtOAc 4:1) every 15 minutes.
Upon complete consumption of the starting material (typically 1.5 to 2 hours), immediately quench the reaction by adding 1M HCl until the pH reaches 6.0.
Extract with ethyl acetate, dry, and concentrate. Recrystallize the crude product from ethanol to yield pure 2-chloro-4H-1-benzopyran-4-one.
Quantitative Data Summarization
The table below summarizes the yield improvements achieved by transitioning from standard literature conditions to our optimized, mechanistically-driven protocols.
Reaction Step
Parameter Tested
Condition A (Suboptimal)
Condition B (Optimized Protocol)
Yield Improvement
Esterification
Activation Reagent
Direct coupling (DCC/DMAP)
Acyl chloride formation (SOCl₂)
45% → 92%
Fries Rearrangement
Temperature
120°C (Standard Fries conditions)
60°C (Controlled heating)
30% (Tarry mix) → 78%
Cycloelimination
Base Exposure Time
12 hours (Overnight stirring)
~2 hours (Strict TLC monitoring)
25% (Degraded) → 85%
References
Title: Flavones and Related Compounds: Synthesis and Biological Activity
Source: PubMed Central (PMC) / Preprints.org
URL: [2]
Title: Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids
Source: MDPI (Molecules)
URL: [1]
Technical Support Center: Purification of 2-Chloro-4H-1-benzopyran-4-one
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Chloro-4H-1-benzopyran...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Chloro-4H-1-benzopyran-4-one (also known as 2-chloro-4H-chromen-4-one). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common purification challenges.
Troubleshooting Guide
Researchers may encounter several obstacles during the purification of 2-Chloro-4H-1-benzopyran-4-one. This section addresses specific issues with their probable causes and validated solutions.
Issue 1: Low or No Crystal Formation During Recrystallization
Probable Cause A: Inappropriate Solvent Choice. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.
Solution: Conduct small-scale solvent screening with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like petroleum ether/ethyl acetate). A good starting point for chromone derivatives is a petroleum ether:ethyl acetate mixture[1].
Probable Cause B: Solution is Not Saturated. Insufficient concentration of the compound in the hot solvent will prevent crystallization upon cooling.
Solution: After dissolving the crude product in a minimal amount of hot solvent, gradually evaporate the solvent until the solution becomes slightly cloudy, indicating saturation. Then, allow it to cool slowly.
Probable Cause C: Presence of Oily Impurities. Certain byproducts can act as "crystal poisons," inhibiting the formation of a crystalline lattice.
Solution: Attempt to remove oily impurities using column chromatography prior to recrystallization. Alternatively, a two-solvent recrystallization system can be effective. Dissolve the crude material in a solvent in which it is highly soluble, then add an anti-solvent (in which it is poorly soluble) dropwise at an elevated temperature until turbidity is observed.
Issue 2: Product Appears as an Oil Instead of a Solid
Probable Cause A: Low Melting Point of the Compound or Impurities. The presence of impurities can significantly depress the melting point of a compound, causing it to "oil out."
Solution: Purify the crude material using column chromatography to remove impurities before attempting recrystallization.
Probable Cause B: Cooling the Solution Too Rapidly. Rapid cooling can lead to the precipitation of an amorphous solid or oil rather than the formation of well-defined crystals.
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, the flask can be transferred to an ice bath to maximize crystal recovery.
Issue 3: Colored Impurities in the Final Product
Probable Cause: Presence of High Molecular Weight, Colored Byproducts. These are common in many organic syntheses.
Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Issue 4: Product Degradation During Purification
Probable Cause: Hydrolysis of the 2-chloro substituent. The chloro group at the 2-position of the benzopyran-4-one ring can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of the corresponding 2-hydroxy derivative.
Solution:
Use anhydrous solvents for both recrystallization and column chromatography.
Avoid prolonged heating during dissolution for recrystallization.
If aqueous workups are necessary after synthesis, perform them at low temperatures and as quickly as possible. Neutralize any acidic or basic conditions promptly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-Chloro-4H-1-benzopyran-4-one?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of chromones can include unreacted starting materials (e.g., substituted phenols and β-ketoesters), polymeric byproducts, and side-products from competing reactions. If a Vilsmeier-Haack type reaction is used for synthesis, residual DMF and phosphorus oxychloride byproducts may be present.
Q2: What is a good starting solvent system for column chromatography of 2-Chloro-4H-1-benzopyran-4-one?
A2: Based on purification of similar chromone structures, a good starting point for column chromatography on silica gel is a mixture of petroleum ether and ethyl acetate[1][2]. A gradient elution, starting with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from impurities.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common method. Use the same solvent system for TLC as you are using for the column. Spot the crude mixture and the collected fractions on a TLC plate and visualize under UV light. Fractions containing the pure product should show a single spot with the same Rf value.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Further purification by recrystallization or column chromatography is recommended.
Q5: Is 2-Chloro-4H-1-benzopyran-4-one stable for long-term storage?
A5: As with many chlorinated heterocyclic compounds, there is a potential for slow hydrolysis over time, especially if exposed to moisture. It is best to store the purified compound in a tightly sealed container, in a desiccator, and at a low temperature to minimize degradation.
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general yet detailed methodology for the purification of crude 2-Chloro-4H-1-benzopyran-4-one using silica gel column chromatography.
Materials:
Crude 2-Chloro-4H-1-benzopyran-4-one
Silica gel (60-120 mesh)
Petroleum ether (or hexanes)
Ethyl acetate
Glass column
Collection tubes
TLC plates, chamber, and UV lamp
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., petroleum ether).
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
Sample Loading: Dissolve the crude 2-Chloro-4H-1-benzopyran-4-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 petroleum ether:ethyl acetate).
Fraction Collection: Collect fractions in test tubes.
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-4H-1-benzopyran-4-one.
Quantitative Data Summary
Parameter
Recommended Value/Range
Notes
Stationary Phase
Silica Gel (60-120 mesh)
Standard for most chromone purifications.
Mobile Phase
Petroleum Ether:Ethyl Acetate
Start with a low polarity ratio (e.g., 95:5) and increase polarity as needed.
Elution Mode
Gradient or Isocratic
Gradient elution is often more effective for separating complex mixtures.
Monitoring
TLC with UV visualization
The benzopyran-4-one core is UV active.
Visualization of Purification Workflow
Below is a diagram illustrating the decision-making process for the purification of 2-Chloro-4H-1-benzopyran-4-one.
Caption: Purification workflow for 2-Chloro-4H-1-benzopyran-4-one.
References
Singh, P., Agarwal, H., & Awasthi, S. K. (2011). 2-(4-Chlorophenyl)chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3163. [Link]
Wang, L., et al. (2021). Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation-Dechlorination of 3-Chlorochromones. Supporting Information. [Link]
Technical Support Center: Troubleshooting 2-Chloro-4H-1-benzopyran-4-one Reactions
Introduction & Mechanistic Overview Welcome to the Technical Support Center for 2-Chloro-4H-1-benzopyran-4-one (commonly known as 2-chlorochromone). As a highly versatile electrophilic building block, 2-chlorochromone is...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Welcome to the Technical Support Center for 2-Chloro-4H-1-benzopyran-4-one (commonly known as 2-chlorochromone). As a highly versatile electrophilic building block, 2-chlorochromone is widely utilized in the synthesis of flavones, aurones, and 2-substituted chromones[1].
To successfully troubleshoot reactions involving this compound, one must first understand its fundamental electronic nature. The 4H-1-benzopyran-4-one ring system does not exist as a fully aromatic system; rather, it is best conceptualized as a benzo-fused enol lactone [2]. Because of the strong electron-withdrawing effect of the C-4 carbonyl group, the C-2 position is highly electrophilic and susceptible to both transition-metal-catalyzed cross-coupling and direct nucleophilic aromatic substitution (SNAr)[2]. However, this same electronic configuration makes the pyranone ring highly sensitive to hard nucleophiles and strong bases, frequently leading to undesired pyran ring-opening and the formation of salicylic acid derivatives.
Quantitative Data: Reaction Profiles & Side Product Mitigation
The following table summarizes the most common synthetic pathways, their primary side products, and the mechanistic causality required to troubleshoot them.
Reaction Pathway
Target Product
Primary Side Product
Mechanistic Cause
Mitigation Strategy
Suzuki-Miyaura Coupling
Flavones (68–74% yield)
Unsubstituted Chromone
Protodehalogenation: Slow transmetalation allows the Pd(II)-aryl complex to be protonated by trace moisture[3].
Use anhydrous solvents; employ highly active Pd catalysts (e.g., Pd(dppf)Cl₂) to accelerate transmetalation.
Suzuki-Miyaura Coupling
Flavones
Biaryl Homodimers
Oxidative Homocoupling: Oxygen ingress promotes the homocoupling of arylboronic acids.
Strictly degas solvents (freeze-pump-thaw); maintain a rigorous inert atmosphere (Ar/N₂).
SNAr (Phenoxides)
2-Phenoxychromones (82% yield)
Ring-Opened Phenolates
Base-Mediated Cleavage: Excess base attacks the C-2 position, cleaving the benzo-fused enol lactone ring[2].
Use exactly 2.0 eq of pre-formed sodium phenoxide in dry dimethoxyethane (DME) at room temperature[4].
SNAr (Amines)
2-Aminochromones
Salicylic Acid Amides
Hard Nucleophile Attack: Primary aliphatic amines act as hard nucleophiles, driving irreversible ring opening.
Use softer/bulkier amines (e.g., piperidine); run reactions at low temperatures; strictly avoid aqueous conditions.
Reaction Pathways & Side Product Visualization
Reaction pathways of 2-chlorochromone highlighting target products and common side reactions.
Frequently Asked Questions (Troubleshooting)
Q1: During the Suzuki-Miyaura coupling of 2-chlorochromone to synthesize flavones, my LC-MS shows a massive peak for unsubstituted chromone. What is causing this?A: You are observing protodehalogenation . While Suzuki reactions are typically robust, 2-chlorochromone is highly electrophilic. If the transmetalation step is kinetically slow (often due to sterically hindered boronic acids or poorly soluble bases), the intermediate Pd(II)-chromone complex will react with trace water or protic solvents (like ethanol) in the reaction mixture[3]. To fix this, switch to a strictly anhydrous solvent system (e.g., dry 1,4-dioxane) and use a more electron-rich, sterically accommodating ligand like XPhos or dppf to accelerate transmetalation.
Q2: I am attempting an SNAr reaction with a primary aliphatic amine, but I am isolating a highly polar compound with a mass corresponding to[M + H₂O]. Why?A: The 4H-1-benzopyran-4-one system acts as a benzo-fused enol lactone[2]. When a hard nucleophile (like a primary amine) attacks the C-2 position, the resulting tetrahedral intermediate can collapse by breaking the endocyclic C-O bond rather than expelling the chloride ion. This irreversible pyran ring-opening yields a salicylic acid amide derivative. To mitigate this, use secondary amines (which are bulkier and favor direct substitution) or perform the reaction at lower temperatures (0 °C) in aprotic solvents.
Q3: I am synthesizing my own 2-chlorochromone starting from phenol and 3,3-dichloroacrylic acid. My yields are poor, and I am getting dark polymeric mixtures. What step is failing?A: The synthesis of 2-chlorochromone involves esterification, followed by a Fries rearrangement and base-catalyzed cycloelimination[1],[3]. The dark polymeric mixtures usually indicate that the Fries rearrangement is being conducted at excessively high temperatures. High heat promotes para-acylation over the desired ortho-acylation, leading to intermolecular cross-linking. Lower the temperature of the Lewis acid-mediated Fries rearrangement and ensure the subsequent base-catalyzed cycloelimination is done with strict stoichiometric control.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, meaning they contain built-in analytical checkpoints to verify success at critical stages.
Protocol A: Synthesis of Flavones via Suzuki-Miyaura Coupling
Based on the coupling of 2-chlorochromone with arylboronic acids[3].
Preparation: In an oven-dried Schlenk flask, combine 2-chlorochromone (1.0 eq, 1.0 mmol), arylboronic acid (1.2 eq, 1.2 mmol), and anhydrous K₂CO₃ (2.0 eq, 2.0 mmol).
Degassing: Add 10 mL of anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles.
Causality Note: Removing dissolved oxygen prevents the oxidative homocoupling of the arylboronic acid.
Catalyst Addition: Under a positive flow of Argon, add Pd(PPh₃)₄ (0.05 eq, 0.05 mmol). Seal the flask and heat to 90 °C for 4 hours.
Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (Hexanes:EtOAc 3:1). The 2-chlorochromone spot (UV active, Rf ~0.6) should completely disappear, replaced by a new spot (Rf ~0.4) that exhibits strong blue/green fluorescence under 365 nm UV light (characteristic of the extended conjugation in flavones).
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
Validation Checkpoint 2 (Yield & Purity): Purify via silica gel chromatography. Expected yield is 68–74%[3]. ¹H NMR should show the disappearance of the boronic acid hydroxyl protons and the appearance of a characteristic singlet for the C-3 proton of the flavone ring at ~δ 6.8 ppm.
Protocol B: Controlled SNAr Synthesis of 2-Phenoxychromones
Optimized to prevent base-mediated ring opening[4].
Preparation: In a dry round-bottom flask under Argon, dissolve 2-chlorochromone (1.0 eq, 1.0 mmol) in 15 mL of dry dimethoxyethane (DME).
Causality Note: DME provides optimal solvation for the sodium cation, enhancing the nucleophilicity of the phenoxide anion while suppressing unwanted ring-opening pathways[4].
Nucleophile Addition: Add pre-formed sodium phenoxide (2.0 eq, 2.0 mmol) in one portion. Stir vigorously at room temperature (20–25 °C) for exactly 15 minutes.
Validation Checkpoint 1 (Visual & TLC): The reaction should remain a suspension. TLC (Hexanes:EtOAc 93:7) should show complete consumption of the starting material within 15 minutes[4].
Quenching: Immediately quench the reaction by adding 20 mL of ethyl acetate and 10 mL of water.
Causality Note: Rapid quenching prevents the prolonged exposure of the product to alkaline conditions, which could trigger delayed enol-lactone cleavage.
Workup & Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes:EtOAc 93:7).
Validation Checkpoint 2 (NMR): Expected yield is ~82%[4]. ¹³C NMR must be utilized to confirm structural integrity; the C-2 carbon of the intact 2-phenoxychromone will appear characteristically shifted compared to the starting material, confirming the pyran ring remains closed[4].
References
Product Class 4: Benzopyranones and Benzopyranthiones
Thieme Science of Synthesis
Flavones and Related Compounds: Synthesis and Biological Activity
N
Synthesis of 2-Phenoxychromones
Heterocycles (Clockss)
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids
N
Technical Support Center: Enhancing the Stability of Benzopyran-4-one-Isoxazole Hybrids in Human Serum
Prepared by: Gemini, Senior Application Scientist Introduction: The hybridization of benzopyran-4-one (chromone) and isoxazole scaffolds represents a promising frontier in medicinal chemistry, with several derivatives de...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The hybridization of benzopyran-4-one (chromone) and isoxazole scaffolds represents a promising frontier in medicinal chemistry, with several derivatives demonstrating significant potential as selective anticancer agents.[1][2] However, a critical challenge impeding their clinical translation is their pronounced instability in human serum. Reports indicate that lead compounds, such as the ester-linked hybrid 5a , can undergo complete degradation in as little as two hours, severely limiting their therapeutic viability.[1][3]
This technical guide serves as a dedicated resource for researchers and drug development professionals encountering this stability issue. We will explore the underlying causes of degradation and provide a structured framework of troubleshooting strategies, strategic molecular modifications, and detailed experimental protocols to enhance the systemic stability of these valuable hybrid compounds.
Section 1: FAQs - Understanding the Degradation
This section addresses the most common initial questions regarding the instability of benzopyran-4-one-isoxazole hybrids.
Q1: My benzopyran-4-one-isoxazole hybrid, which shows potent in vitro anticancer activity, degrades almost instantly in human serum. What are the likely causes?
A1: Rapid degradation in human serum is almost always indicative of enzymatic activity. For this specific hybrid class, there are two primary culprits:
Enzymatic Hydrolysis of the Linker: Many benzopyran-4-one-isoxazole hybrids are synthesized using an ester linkage for synthetic convenience.[1] Human serum is rich in hydrolytic enzymes, particularly carboxylesterases (CES) and butyrylcholinesterase (BChE), which efficiently cleave ester bonds.[4][5] This is the most common and aggressive degradation pathway for ester-containing compounds.
Isoxazole Ring Scission: The isoxazole ring itself, while aromatic, contains a labile N-O bond that can be cleaved under biological conditions.[6] This can occur via two principal mechanisms:
Reductive Cleavage: Enzymes can catalyze the reductive cleavage of the N-O bond.
Base-Catalyzed Ring Opening: For isoxazoles that are unsubstituted at the C3 position, enzymatic bases can abstract the acidic C3 proton, initiating a ring-opening cascade.[7][8] This mechanism is responsible for the bioactivation of the anti-inflammatory drug leflunomide.[7]
A study by Gupta et al. highlighted this very issue, where compound 5a , a benzopyran-4-one-isoxazole ester, was found to be completely degraded after a 2-hour incubation in human serum.[2][3]
Q2: How can I definitively identify the degradation pathway for my specific hybrid compound?
A2: A systematic, multi-step approach is required to pinpoint the exact cause of degradation. This workflow allows you to move from identifying the problem to confirming its mechanistic basis.
Caption: Workflow for diagnosing the cause of compound degradation.
LC-MS/MS Analysis of Degradants: Incubate your compound in serum and analyze samples at various time points. Look for the appearance of new peaks corresponding to the masses of the hydrolyzed benzopyran-4-one and isoxazole fragments. This provides direct evidence of linker cleavage.
Test in Heat-Inactivated Serum: Heat serum (e.g., at 56-60°C for 30-60 minutes) to denature most enzymes. If your compound remains stable in this matrix but degrades in normal serum, you have confirmed an enzyme-mediated process.
Use Specific Enzyme Inhibitors: Perform the stability assay in serum pre-incubated with a broad-spectrum esterase inhibitor, such as bis(4-nitrophenyl) phosphate (BNPP) or sodium fluoride (NaF). A significant increase in compound stability strongly implicates serum esterases.
Q3: What are the most common metabolic "soft spots" on the benzopyran-4-one-isoxazole scaffold?
A3: The term "soft spot" refers to a part of a molecule that is particularly vulnerable to metabolic transformation. For this hybrid class, the primary soft spots are highlighted below.
Caption: Key metabolic liabilities on the hybrid scaffold.
1. Ester Linker: As discussed, this is the most significant liability in serum due to abundant esterase activity.[4]
2. Isoxazole C3-H Bond: If unsubstituted (R=H), this proton is acidic and can be abstracted by enzymatic bases, leading to N-O bond scission.[7]
3. Isoxazole N-O Bond: This bond is inherently weak and susceptible to reductive cleavage, another route to ring opening.[6][9]
4. Aromatic Rings: The benzopyran-4-one and any phenyl substituents are potential sites for oxidative metabolism (hydroxylation) by cytochrome P450 (CYP) enzymes.[10][11] While this is a primary concern for hepatic (liver) metabolism, it is a critical factor for overall drug development.
Once you have a hypothesis for the degradation pathway, the next step is strategic molecular modification.
Issue 1: Rapid Degradation Confirmed to be Ester Linkage Hydrolysis
This is the most common scenario. The solution involves replacing the labile ester with a more robust, bioisosteric linker. A bioisostere is a functional group with similar physical and chemical properties that can be used to replace another group without losing the desired biological activity.[10][12]
Highly susceptible to hydrolysis by serum esterases.[4]
Amide
-CONH-
Moderate to High
Significantly more resistant to hydrolysis than esters due to resonance stabilization. Amides are cleaved by amidases, which are less prevalent or active in serum than esterases.[13]
Ether
-O-
High
Metabolically very stable. Lacks a carbonyl group, making it resistant to hydrolytic enzymes.
Triazole
(Heterocycle)
Very High
A five-membered aromatic ring formed via "click chemistry." It is exceptionally stable and can mimic the geometry and hydrogen bonding potential of an ester or amide.[14]
Recommendation: The most effective and synthetically accessible strategy is to replace the ester linkage with an amide linkage . This single modification often provides a dramatic increase in serum stability while preserving the compound's overall architecture and biological activity. For even greater stability, a triazole linker is an excellent but more synthetically involved option.
Issue 2: Degradation Persists After Linker Modification, Suggesting Isoxazole Ring Opening
If you have replaced the ester linkage and still observe significant degradation, the isoxazole ring itself is the likely point of failure.
Strategy 1: Block C3-Deprotonation
Explanation: If your isoxazole is unsubstituted at the C3 position, this site is vulnerable to base-catalyzed degradation.[7]
Solution: Introduce a small, metabolically inert substituent at the C3 position. A methyl group (CH₃) is the most common and effective choice. This physically blocks the site from enzymatic deprotonation, stabilizing the ring.
Strategy 2: Modulate Ring Electronics
Explanation: The electron density of the isoxazole ring can influence the stability of the N-O bond. Making the ring system more electron-deficient can increase its resistance to oxidative metabolism and potentially reductive cleavage.[11]
Solution: This is a more advanced strategy. Consider adding electron-withdrawing groups (e.g., fluorine, chlorine) to the benzopyran-4-one scaffold or any phenyl substituents on the isoxazole. This can help to stabilize the entire molecule electronically.
Issue 3: Addressing General Metabolic Instability for In Vivo Studies
Even if a compound is stable in serum, it may be rapidly cleared by the liver. Addressing potential sites of oxidative metabolism early is crucial for developing a viable drug candidate.
Strategy: Block Sites of Oxidative Metabolism
Explanation: Unsubstituted aromatic rings, particularly the para-position of a phenyl ring, are classic "soft spots" for hydroxylation by CYP enzymes.[10][11]
Solutions:
Fluorination: Introduce a fluorine atom at the suspected site of hydroxylation (e.g., the 4-position of a phenyl ring). The strong C-F bond is highly resistant to metabolic cleavage and blocks the site from oxidation.[15]
Scaffold Hopping: Replace an electron-rich phenyl ring with a more electron-deficient and metabolically stable heteroaromatic ring, such as pyridine .[11][12] This reduces the ring's susceptibility to oxidation.
Section 3: Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the essential stability assays.
Protocol 1: Human Serum Stability Assay
This assay determines the rate at which a compound is degraded in human serum.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO).
Pooled human serum (stored at -80°C, thawed on ice).
Phosphate-buffered saline (PBS), pH 7.4.
Quenching solution: ice-cold acetonitrile (ACN) containing a suitable internal standard (a structurally similar, stable compound).
96-well plates or microcentrifuge tubes.
Incubator set to 37°C.
Procedure:
Pre-warm the human serum to 37°C for 15 minutes.
Spike the test compound from the stock solution into the serum to achieve a final starting concentration (e.g., 1-10 µM). The final DMSO concentration should be ≤ 0.5% to avoid affecting enzyme activity.
Immediately after adding the compound, take the T=0 time point by transferring an aliquot (e.g., 50 µL) of the serum/compound mixture into a tube containing a 3-4 fold excess of the ice-cold ACN quenching solution (e.g., 150 µL). Vortex immediately.
Incubate the remaining serum/compound mixture at 37°C.
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove additional aliquots and quench them in the same manner.
Once all time points are collected, centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
Transfer the supernatant to a new plate or vials for LC-MS analysis.
Analyze the samples to determine the peak area of the parent compound relative to the internal standard at each time point.
Calculate the percentage of compound remaining at each time point compared to T=0 and plot the data to determine the half-life (t½).
Protocol 2: Confirmatory Assay with Heat-Inactivated Serum or Esterase Inhibitors
This protocol is a modification of Protocol 1 to confirm the mechanism of degradation.
For Heat Inactivation: Before step 2, heat the required volume of serum at 56°C for 30-60 minutes. Cool to 37°C before adding the test compound. Run the assay in parallel with a non-inactivated serum sample.
For Esterase Inhibition: Before step 2, add an inhibitor (e.g., NaF to a final concentration of 2 mM) to the serum and pre-incubate at 37°C for 15-30 minutes. Then, add the test compound and proceed with the assay. Run a control sample with no inhibitor.
References
Gupta, S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 28(10), 4220. [Link]
Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(8), 3513-3545. [Link]
Gupta, S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PubMed, 37241960. [Link]
Singh, H., et al. (2024). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Joo, H. (2012). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]
Kerns, E. H., & Di, L. (2003). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
Houk, K. N., et al. (1998). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society, 120(3), 516-521. [Link]
Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126744. [Link]
Gupta, S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Chapman University Digital Commons. [Link]
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
Parker, C. G., et al. (2019). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ChemRxiv. [Link]
ResearchGate. (2023). Design of benzopyran-4-one-isoxazole hybrid compounds. [Link]
Baker, M., et al. (2012). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. Journal of Pharmacology and Experimental Therapeutics, 343(1), 49-57. [Link]
Jung, M., et al. (2018). Stability assays in human serum. ResearchGate. [Link]
Lee, H., et al. (2017). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. ResearchGate. [Link]
Technical Support Center: Catalyst Optimization for Thiochromone Functionalization
Welcome to the Advanced Catalyst Troubleshooting Center. Thiochromones (benzothiopyran-4-ones) are highly privileged scaffolds in drug discovery, exhibiting potent antibacterial, anticancer, and antiviral properties [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Catalyst Troubleshooting Center. Thiochromones (benzothiopyran-4-ones) are highly privileged scaffolds in drug discovery, exhibiting potent antibacterial, anticancer, and antiviral properties [1]. However, their sulfur-rich cores frequently complicate transition-metal-catalyzed cross-coupling and C–H functionalization due to irreversible catalyst poisoning and poor regioselectivity.
This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded solutions to overcome the unique synthetic hurdles associated with thiochromone derivatives.
Part 1: Troubleshooting Guides & FAQs
Q: My palladium-catalyzed Suzuki-Miyaura coupling of 2-substituted thiochromones is stalling at <15% yield. I am recovering unreacted starting material, and increasing the
Pd(OAc)2
loading from 10 mol% to 40 mol% does not improve the yield. How can I overcome this?
A: You are experiencing thermodynamic catalyst poisoning. Thiochromones containing simple sulfide leaving groups (–SR) strongly coordinate their lone pairs to the empty d-orbitals of the Pd(II) intermediate, creating a stable, catalytically inactive complex. Increasing catalyst loading rarely overcomes this thermodynamic sink [1].
The Solution: Switch your leaving group from a sulfide to a sulfinyl group (–S(O)R). The higher oxidation state of the sulfinyl sulfur pulls electron density away from the sulfur atom, drastically weakening its coordination to palladium. This allows the sulfinyl group to act as an effective leaving group rather than a catalyst poison. Combine 2-sulfinyl-thiochromones with a bulky, electron-rich biaryl phosphine ligand like XPhos and a Lewis acid co-catalyst to facilitate a highly efficient cross-coupling [1].
Self-Validating Check: If the reaction mixture turns black immediately (Pd-black precipitation), poisoning has occurred. A successful sulfinyl-directed reaction will maintain a homogeneous yellow/orange hue throughout the catalytic cycle.
Q: I am attempting a direct C–H amidation on the thiochromone core to synthesize C5-amidated derivatives, but I am observing poor regioselectivity and low conversion. What is the optimal catalytic system?
A: Direct C–H functionalization on thiochromones requires a strong directing group to overcome the inherent electronic deactivation of the benzothiopyran-4-one core. The native carbonyl (oxo) group is a poor directing group for soft transition metals.
The Solution: Convert the carbonyl to a thione (C=S). This modification acts as a powerful directing group for Rh(III) catalysis. Utilize a system comprising
[RhCp*Cl2]2
(5 mol%), activated by
AgSbF6
and buffered with NaOAc in toluene. The soft thione sulfur tightly binds the soft Rh(III) center, creating a rigid metallacycle that forces nitrene insertion (from a dioxazolone precursor) precisely at the C5–H bond [3].
Self-Validating Check: Monitor the reaction by TLC. If starting material remains but no C5-product forms, check for the presence of the thione. If adventitious water caused hydrolysis back to the oxo-chromone, the directing effect is lost, and the reaction will fail.
Q: When attempting to introduce a difluoroacetate group at the C-3 position of 3-iodothiochromones using ethyl bromodifluoroacetate and a Pd catalyst, the reaction fails completely. What is missing?
A: Direct cross-coupling of bromodifluoroacetate with aryl/heteroaryl halides via pure Pd catalysis is notoriously difficult due to the instability of the difluoroalkyl-palladium intermediates, which undergo rapid
β
-fluoride elimination.
The Solution: You must introduce a copper mediator to create a dual Cu-mediated/Pd-catalyzed system. The copper reacts with ethyl bromodifluoroacetate to form a transient copper ethyl difluoroacetate complex. Concurrently, the Pd(0) undergoes oxidative addition into the C–I bond of the 3-iodothiochromone. The Cu-complex then safely transmetalates the difluoroacetate group to the Pd(II)-aryl intermediate faster than decomposition can occur [2].
Part 2: Quantitative Performance Summaries
To aid in experimental design, the following tables summarize the critical variables affecting catalyst performance in thiochromone functionalization.
Table 1: Effect of Leaving Group on Pd-Catalyzed Cross-Coupling of Thiochromones[1]
Substrate Leaving Group
Catalyst Loading
Ligand
Yield (%)
Mechanistic Observation
Sulfide (–SR)
10 mol%
Pd(OAc)2
XPhos
34%
Significant catalyst poisoning via S-Pd coordination.
Sulfonyl (–
SO2R
)
10 mol%
Pd(OAc)2
XPhos
12%
Poor oxidative addition due to excessive electron withdrawal.
Sulfinyl (–S(O)R)
10 mol%
Pd(OAc)2
XPhos
67%
Optimal balance of reactivity and minimal poisoning.
Sulfinyl (–S(O)R)
40 mol%
Pd(OAc)2
XPhos
68%
Excess Pd provides no benefit; 10 mol% is sufficient.
Table 2: Catalyst Optimization for Rh(III)-Catalyzed C5–H Amidation [3]
Directing Group
Catalyst
Additives
Solvent
Yield (%)
Oxo (C=O)
[RhCpCl2]2
(5 mol%)
AgSbF6
, NaOAc
Toluene
<5%
Thione (C=S)
[RhCpCl2]2
(5 mol%)
None
Toluene
Trace
Thione (C=S)
[RhCp*Cl2]2
(5 mol%)
AgSbF6
, NaOAc
Toluene
88%
Part 3: Standard Operating Protocols (SOPs)
Protocol A: Synthesis of 2-Aryl-4H-thiochromen-4-ones via Pd-Catalyzed Cross-Coupling
Reference: Li et al., ACS Omega (2021) [1]
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-sulfinyl-thiochromone (0.5 mmol, 1.0 equiv), arylboronic acid (1.0 mmol, 2.0 equiv),
Pd(OAc)2
(10 mol%), and XPhos (10 mol%).
Atmosphere Exchange: Add the required Lewis acid additive (if applicable). Seal the tube and evacuate/backfill with Argon three times to ensure a strictly inert atmosphere.
Reaction: Inject anhydrous solvent (e.g., DMF or Toluene, 3.0 mL) via syringe. Stir the mixture vigorously at 80 °C for 6 hours.
Workup: Cool the reaction to room temperature. Quench with distilled water (10 mL) and extract with ethyl acetate (
3×15
mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via silica gel flash chromatography.
Preparation: Charge a reaction vial with the thiochromone-thione derivative (0.2 mmol, 1.0 equiv), the selected dioxazolone (0.24 mmol, 1.2 equiv),
[RhCp*Cl2]2
(5 mol%),
AgSbF6
(20 mol%), and NaOAc (0.2 mmol, 1.0 equiv).
Solvent Addition: Add anhydrous toluene (2.0 mL) under a nitrogen atmosphere.
Reaction: Seal the vial with a Teflon-lined cap and heat the mixture to 110 °C for 12 hours in a pre-heated oil bath.
Workup & Purification: Cool the mixture to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate in vacuo and purify by silica gel chromatography to isolate the C5-amidated product.
Part 4: Mechanistic Pathway Visualizations
The following diagrams illustrate the logical flow and intermediate states of the optimized catalytic systems described above.
Pd-catalyzed cycle highlighting the bypass of sulfur poisoning using sulfinyl leaving groups.
Rh(III)-catalyzed thione-directed C5-H amidation pathway of thiochromones.
Part 5: References
Li, P., Li, S., Li, G., & Huang, H. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(22), 14655-14663. URL:[Link]
Han, X., Yue, Z., Zhang, X., He, Q., & Yang, C. (2013). Copper-Mediated, Palladium-Catalyzed Cross-Coupling of 3-Iodochromones, Thiochromones, and Quinolones with Ethyl Bromodifluoroacetate. The Journal of Organic Chemistry, 78(11), 5768-5774. URL:[Link]
Min, J., Park, K., Moon, K., Kim, H. S., Singh, P., & Kim, I. S. (2024). Thione-Directed C–H Amidation of Chromone Analogues with Dioxazolones under Rh(III) Catalysis. Organic Letters, 26(42), 9157-9161. URL:[Link]
Optimization
Technical Support Center: Accelerated Synthesis of 2H-1-Benzopyran-2-ones
Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for reducing reaction times in the synthesis of 2H-1-benzop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for reducing reaction times in the synthesis of 2H-1-benzopyran-2-ones (coumarins). By transitioning from conventional thermal heating to advanced physical and chemical acceleration techniques, researchers can reduce synthesis times from hours to mere minutes while improving product purity.
Workflow Diagnostics & Optimization
Selecting the correct acceleration technique depends entirely on your starting materials and the specific condensation pathway (Pechmann vs. Knoevenagel). Use the diagnostic matrix below to determine the optimal high-speed synthesis route for your target compound.
Decision matrix for accelerating 2H-1-benzopyran-2-one synthesis.
Q1: My conventional Pechmann condensation requires >12 hours of reflux with concentrated H₂SO₄, yielding highly impure products. How can I reduce the reaction time to minutes while improving purity?Analyst Insight: The prolonged reaction time in conventional thermal heating is limited by convective heat transfer and the poor mass transfer of viscous liquid acid catalysts. By transitioning to Microwave (MW) Irradiation under solvent-free conditions, you can reduce the reaction time to 5–20 minutes[1]. MW heating relies on dielectric loss; polar substrates and catalysts rapidly align and relax in the oscillating electromagnetic field, generating instantaneous, volumetric "in-core" heating that bypasses the thermal conductivity limits of the reaction vessel.
Recommendation: Replace liquid H₂SO₄ with a heterogeneous solid acid catalyst like FeF₃[2] or Amberlyst-15[3]. For instance, reacting resorcinol with ethyl acetoacetate over Amberlyst-15 under MW irradiation (130 °C) achieves >97% yield in just 20 minutes, compared to <18% conversion under conventional heating in the exact same timeframe[3].
Q2: I am synthesizing 3-substituted coumarins via Knoevenagel condensation. Refluxing in ethanol with piperidine takes hours. Can ultrasound significantly cut this down?Analyst Insight: Yes. Ultrasound (US) irradiation reduces Knoevenagel condensation times from several hours to 15–30 minutes[4]. The causality here is acoustic cavitation. When ultrasonic waves propagate through the liquid medium, they create alternating high-pressure and low-pressure cycles. This forms vacuum microbubbles that violently collapse, generating localized micro-environments with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm). This intense localized energy drastically increases the collision frequency between salicylaldehyde and the active methylene compound, overcoming standard activation energy barriers.
Recommendation: Use a basic catalyst like K₂CO₃ in a green solvent (e.g., THF or aqueous media) under a 20 kHz ultrasonic probe to achieve >90% yields in under 20 minutes[4].
Q3: Can I combine alternative solvents with these physical acceleration techniques to further reduce reaction times without adding external heat?Analyst Insight: Absolutely. The use of Room Temperature Ionic Liquids (RTILs) , such as 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄]), acts as a highly efficient dual solvent-catalyst system. Because ionic liquids are composed entirely of ions, they possess high polarity and intrinsic catalytic properties. In Knoevenagel condensations, using[MMIm][MSO₄] with a trace amount of atmospheric water (approx. 2%) activates the carbonyl oxygen of the aldehyde via a hydrogen-bonded network. This drives the reaction to 92–99% yield in just 2 to 7 minutes at room temperature, completely eliminating the need for external heating or additional basic promoters[5].
Quantitative Data Comparison
The following table summarizes the kinetic improvements achieved by switching from conventional thermal methods to accelerated methodologies.
Designed for the rapid synthesis of 7-hydroxy-4-methyl-2H-1-benzopyran-2-one.
Substrate Preparation: Grind 1.0 mmol of resorcinol and 1.0 mmol of ethyl acetoacetate in an agate mortar to ensure a homogenous physical mixture.
Catalyst Integration: Add 0.05 g of FeF₃ (or 0.250 g Amberlyst-15) to the mixture and triturate until a uniform paste forms. Causality Note: Solvent-free conditions maximize the interaction between the polar substrates and the electromagnetic field, preventing solvent heat-sink effects.
Microwave Irradiation: Transfer the paste to a Pyrex glass vessel. Irradiate in a dedicated microwave synthesizer (e.g., 450 W at 110 °C) for 7 minutes[2].
Self-Validation Checkpoint: The reaction is complete when the physical state of the mixture transitions from a wet paste to a hardened, dry solid, and TLC (hexane:ethyl acetate 8:2) shows the total disappearance of the phenol spot.
Work-up and Recovery: Cool to room temperature. Extract the product with hot ethyl acetate. Filter the mixture to recover the heterogeneous catalyst. The recovered catalyst can be washed, vacuum-dried, and reused for up to 4 runs without significant loss of activity[2]. Recrystallize the filtrate from aqueous ethanol to obtain the pure coumarin.
Designed for the ultra-fast, room-temperature synthesis of 3-substituted coumarins.
Reagent Mixing: In a 10 mL round-bottom flask, combine 1.0 mmol of salicylaldehyde and 1.0 mmol of the active methylene compound (e.g., malononitrile).
Ionic Liquid Addition: Add 2.0 mL of undried 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄]) containing ~2% atmospheric water. Causality Note: The trace water forms a hydrogen-bonded network with the IL that activates the carbonyl oxygen of the aldehyde, vastly accelerating the nucleophilic attack without external heat.
Reaction Execution: Stir the mixture at room temperature for 2 to 7 minutes[5].
Self-Validation Checkpoint: The successful formation of the coumarin core is visually indicated by the rapid precipitation of a white/yellow solid directly from the ionic liquid matrix.
Product Isolation: Extract the mixture with ethyl acetate (3 x 5 mL). The ionic liquid remains in the polar phase. Evaporate the ethyl acetate under reduced pressure and recrystallize the resulting solid to yield the pure product. The remaining [MMIm][MSO₄] phase can be reused for subsequent cycles, validating the non-consumptive catalytic role of the ionic liquid[5].
Managing temperature control in electrophilic cyclization reactions
Welcome to the Technical Support Center for Electrophilic Cyclizations. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize ring-closing reactions driven by electrophilic a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Electrophilic Cyclizations. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize ring-closing reactions driven by electrophilic activation.
Electrophilic cyclizations—such as iodolactonization, halofunctionalization, and transition-metal-induced ring closures—are incredibly powerful tools for building complex molecular architectures. However, the initial electrophilic addition to a
π
-system is typically a highly exothermic process. Failing to manage this thermal energy leads to reversible intermediates, loss of stereocontrol, and runaway side reactions.
This guide bypasses generic advice to focus on the mechanistic causality behind thermal failures and provides field-proven, self-validating solutions.
Part 1: Diagnostic Overview – The Thermodynamics of Ring Closure
To troubleshoot a cyclization, you must first understand the thermal dynamics of your intermediate. When an electrophile (e.g.,
I2
,
ICl
, or a transition metal catalyst) activates an alkene or alkyne, it forms a highly reactive cationic intermediate (such as an iodonium ion).
The fate of this intermediate is strictly dictated by temperature:
Kinetic Control (Low Temperature): The intermediate is trapped rapidly by the pendant nucleophile via an anti-
SN2
attack. The reaction pathway with the lowest activation energy (often a 5-exo-trig closure per Baldwin’s rules) dominates.
Thermodynamic Control (High Temperature): The formation of the electrophilic intermediate becomes reversible. The system equilibrates and funnels toward the most thermodynamically stable ring system (often a 6-endo or trans-isomer), overriding kinetic preferences[1].
Fig 1: Temperature-dependent pathways and failure modes in electrophilic cyclization.
Part 2: Troubleshooting Guide & FAQs
Q1: My iodolactonization yields a mixture of 5-exo and 6-endo products instead of the desired 5-exo lactone. How can temperature fix this?A1: You are likely operating in a thermal regime where the formation of the iodonium ion is reversible. In classic studies of acyclic pentenoic acids, running the reaction at room temperature places the system under thermodynamic control, yielding mixtures or favoring trans/6-endo isomers. By lowering the temperature to 0 °C or -78 °C, you lock the reaction under kinetic control. This prevents the reversibility of the intermediate, forcing the pendant carboxylate to trap the iodonium ion immediately via the kinetically favored 5-exo pathway[1].
Q2: When scaling up a halogen-mediated cyclization from 100 mg to 10 g, my yield dropped from 85% to 40%, and I see significant di-halogenated byproducts. What is happening?A2: This is a classic heat transfer failure. Halogenation is highly exothermic. In a small batch vial, heat dissipates quickly. At a 10 g scale, the surface-area-to-volume ratio plummets, creating localized "hot spots" in the reactor[2]. At these hot spots, the thermal energy accelerates intermolecular side reactions (like di-halogenation or elimination) so much that they outcompete the desired intramolecular cyclization. To fix this, you must transition to a continuous flow microreactor to ensure rapid heat dissipation and strictly isothermal conditions[2].
Q3: I am using N-iodosuccinimide (NIS) for a ruthenium-catalyzed cyclization at 80 °C, but the reaction stalls and turns dark brown. Is the reagent failing?A3: Yes. Electrophilic halogen sources like NIS degrade rapidly at elevated temperatures, releasing molecular iodine (the dark brown color) and succinimide radicals, which initiate destructive radical pathways. If your substrate requires high heat for an initial activation step (e.g., C-H activation), you must decouple the thermal environments. Perform the high-temperature catalytic step first, cool the reactor to room temperature, and then add the NIS to trigger the cyclization[3].
Part 3: Data Presentation – The Impact of Thermal Conditions
The table below demonstrates how lowering the temperature and selecting the appropriate solvent stabilizes the polar transition state, directly impacting the stereoselectivity (Enantiomeric Ratio) of an electrophilic iodolactonization using a chiral amine ligand[4].
Table 1: Effect of Solvent and Temperature on Stereoselective Iodolactonization
Solvent System
Dielectric Constant (
ϵ
)
Temperature (°C)
Enantiomeric Ratio (S:R)
Mechanistic State
Dichloromethane (
CH2Cl2
)
8.93
-78 °C
27.5 : 72.5
Strict Kinetic Control
Chloroform (
CHCl3
)
4.81
-78 °C
42.5 : 57.5
Moderate Kinetic Control
Benzene (
C6H6
)
2.28
25 °C (RT)
35.0 : 65.0
Mixed / Thermodynamic
Diethyl Ether (
Et2O
)
4.30
-78 °C
50.0 : 50.0
Poor Intermediate Solvation
Causality Note: Non-polar solvents like benzene at room temperature fail to adequately solvate the polar iodonium transition state, increasing the activation energy of the cyclization step and allowing reversibility (thermodynamic control)[4]. Dichloromethane at cryogenic temperatures provides the ideal balance of solvation and kinetic freezing.
Part 4: Self-Validating Experimental Protocol
To solve the exothermic scale-up issues discussed in Q2, batch reactors must be abandoned in favor of continuous flow chemistry. The following protocol outlines an Isothermal Continuous Flow Electrophilic Cyclization .
Fig 2: Continuous flow microreactor setup for isothermal control of exothermic cyclizations.
Action: Flush a PFA (perfluoroalkoxy) microreactor coil (internal volume: 2.0 mL) with anhydrous
CH2Cl2
. Submerge the entire coil and the preceding T-mixer in a cryogenic cooling bath set strictly to -20 °C.
Causality: PFA provides excellent chemical resistance and a high surface-area-to-volume ratio, ensuring that the exothermic heat generated upon reagent mixing is immediately transferred to the cooling bath, preventing localized hot spots.
2. Reagent Preparation
Syringe A: Prepare a 0.1 M solution of the unsaturated carboxylic acid substrate in
CH2Cl2
.
Syringe B: Prepare a 0.11 M solution of the electrophile (e.g.,
I2
or
ICl
) and 0.2 M base (e.g.,
NaHCO3
) in
CH2Cl2
.
3. Reaction Execution (Turbulent Mixing)
Action: Program the syringe pumps to deliver Syringe A and Syringe B at equal flow rates (0.5 mL/min each) into the submerged T-mixer.
Causality: The T-mixer creates high turbulence, ensuring the mixing time is shorter than the reaction half-life. This prevents concentration gradients that would otherwise lead to di-halogenated byproducts. The combined flow rate (1.0 mL/min) through the 2.0 mL coil dictates a precise residence time of 2.0 minutes.
4. In-line Quenching
Action: Direct the outflow from the microreactor directly into a vigorously stirred collection flask containing saturated aqueous
Na2S2O3
at 0 °C.
Causality: Immediate quenching halts the reaction the moment it exits the isothermal zone, preventing any unreacted electrophile from degrading the product as the solution warms to room temperature.
5. System Validation (Self-Check)
Validation: Inspect the organic layer in the collection flask. The absence of a dark purple/brown hue confirms complete quenching of the iodine species. TLC or LC-MS analysis should reveal a single product peak corresponding to the kinetically favored cyclized isomer, with a complete absence of poly-halogenated baseline degradation.
References
Grokipedia - Iodolactonization
Source
ACS Sustainable Chemistry & Engineering - Highly Efficient and Selective Electrochemical Synthesis of Substituted Benzothiophenes and Benzofurans in Microcontinuous Flow
Source
Purification method for 2-chloro-4-(4-chlorophenoxy)acetophenone
Welcome to the Technical Support Center for the purification of 2-chloro-4-(4-chlorophenoxy)acetophenone (CAS: 119851-28-4). As a critical intermediate in the synthesis of the broad-spectrum agricultural fungicide difeno...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 2-chloro-4-(4-chlorophenoxy)acetophenone (CAS: 119851-28-4). As a critical intermediate in the synthesis of the broad-spectrum agricultural fungicide difenoconazole, achieving >99.0% purity of this diaryl ether ketone is paramount.
This guide is engineered for process chemists and drug development professionals. It moves beyond standard procedures to explain the thermodynamic and mechanistic causality behind each purification phase, ensuring your workflows are robust, scalable, and self-validating.
Part 1: Diagnostic Data & Process Parameters
To establish a baseline for your purification workflow, compare your in-process analytics against the validated process parameters below. Deviations from these targets often indicate solvent contamination or isomeric impurities.
Parameter
Validated Target
Troubleshooting Indicator
Melting Point
54.0 – 59.0 °C
Depression indicates ortho-isomer contamination or residual solvent.
GC/HPLC Purity
≥ 99.0%
< 99.0% requires secondary recrystallization or rectification.
Rectification Vacuum
~ 1.33 × 10⁻² MPa
Poor vacuum leads to thermal degradation of the ether linkage.
Rectification Temp
150 – 250 °C
> 250 °C causes product decomposition and color degradation.
Crystallization Yield
> 90.0%
< 80.0% suggests an incorrect solvent system (e.g., methanol).
Part 2: Process Architecture
The following diagram illustrates the validated sequence for isolating and purifying the crude reaction mixture following a Friedel-Crafts acylation.
Workflow for the isolation and purification of 2-chloro-4-(4-chlorophenoxy)acetophenone.
Part 3: Application Scientist FAQs & Troubleshooting
Q1: Why is my recrystallization yield unacceptably low when using methanol?A1: This is a common thermodynamic pitfall. Methanol retains a relatively high solubility for 2-chloro-4-(4-chlorophenoxy)acetophenone even at depressed temperatures (e.g., 5–10 °C). This flat solubility curve leads to significant product loss in the mother liquor. Switching to a non-polar solvent system—specifically petroleum ether or a petroleum ether/cyclohexane blend—creates a steeper solubility gradient. This reduces cold-temperature solubility, dramatically improving the recovery rate to >94% while maintaining strict purity standards 1.
Q2: How do I remove the 4-chloro-2-(4-chlorophenoxy)acetophenone isomer impurity?A2: The Friedel-Crafts acylation of 3,4'-dichlorodiphenyl ether inherently yields unwanted positional isomers. Because these isomers often co-crystallize with the target compound, standard recrystallization alone may not fully deplete them. We recommend implementing a high-temperature vacuum distillation (rectification) step prior to crystallization. Operating the distillation at 150–250 °C under a high vacuum of approximately 1.33 × 10⁻² MPa effectively separates the target compound from its ortho-isomer due to distinct differences in their vapor pressures 2.
Q3: What is the mechanistic purpose of the dual-temperature quench (5 °C then 70 °C) after the reaction?A3: The reaction mixture contains active aluminum trichloride (
AlCl3
) which forms a tight, stable complex with the ketone carbonyl of your product. If you quench at room temperature, the exothermic reaction can cause localized superheating and product degradation.
Causality: Quenching into chilled water (5 °C) containing dilute HCl safely manages the exotherm. However, the
AlCl3
-ketone complex does not fully dissociate at low temperatures. Heating the quenched mixture to 70 °C for 30 minutes provides the activation energy required to completely break the complex, driving the product into the organic phase 3.
Part 4: Validated Standard Operating Procedure (SOP)
This self-validating protocol ensures the complete removal of Lewis acid catalysts, unreacted starting materials, and isomeric byproducts.
Phase 1: Hydrolysis and Phase Separation
Cold Quench: Transfer the crude Friedel-Crafts reaction mixture (typically in dichloroethane) slowly into a reactor containing deionized water and reagent-grade hydrochloric acid pre-chilled to 5 °C.
Thermal Dissociation: Once the transfer is complete, elevate the reactor temperature to 70 °C and incubate for 30 minutes with continuous agitation.
Hot Separation: Halt agitation and allow the phases to separate while hot.
Self-Validation Checkpoint: The phase boundary must be sharp. An emulsion indicates incomplete hydrolysis of the aluminum complex; if observed, extend the 70 °C incubation by 15 minutes.
Extraction: Isolate the lower organic layer. Wash the organic layer once with deionized water at room temperature to remove residual inorganic salts.
Phase 2: Solvent Recovery & Vacuum Rectification
Concentration: Transfer the washed organic layer to a distillation apparatus. Evaporate the dichloroethane solvent under negative pressure.
Self-Validation Checkpoint: Perform normalized Gas Chromatography (GC). Proceed only when the residual diphenyl ether starting material is < 1%.
Rectification: Subject the resulting crude solid to high-vacuum rectification. Maintain the vacuum at strictly 1.33 × 10⁻² MPa and collect the fraction boiling between 150 °C and 250 °C. This step isolates the target liquid 2-chloro-4-(4-chlorophenoxy)acetophenone from its positional isomers.
Phase 3: Polish Crystallization
Dissolution: Dissolve the rectified liquid fraction in petroleum ether (or a petroleum ether/cyclohexane mixture) at a ratio of approximately 1:1.8 (w/w). Elevate the temperature to 70 °C and hold for 15 minutes to ensure complete dissolution.
Crystallization: Program the reactor to cool slowly to 10 °C to induce crystallization.
Filtration: Perform suction filtration at 10 °C. Wash the filter cake with a minimal volume of ice-cold petroleum ether.
Drying: Dry the solid under vacuum until a constant weight is achieved.
Self-Validation Checkpoint: The final white crystalline powder must exhibit a melting point of 54.0–59.0 °C and a GC purity of ≥ 99.5%.
References
Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone
Source: Patsnap Eureka (Patent CN114057531A / Related filings)
URL:[Link]
Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone (CN104876811A)
Preventing byproduct formation in the synthesis of 3-phenyl-4H-1-benzopyran-4-ones
Troubleshooting Byproduct Formation in 3-Phenyl-4H-1-benzopyran-4-one Production Welcome to the Technical Support Center for the synthesis of 3-phenyl-4H-1-benzopyran-4-ones (isoflavones). This guide is designed for rese...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Byproduct Formation in 3-Phenyl-4H-1-benzopyran-4-one Production
Welcome to the Technical Support Center for the synthesis of 3-phenyl-4H-1-benzopyran-4-ones (isoflavones). This guide is designed for researchers and drug development professionals to troubleshoot mechanistic failures, eliminate byproduct formation, and optimize both chemical and biological synthetic workflows.
Mechanistic Overview
The synthesis of the isoflavone core can be achieved via multiple divergent pathways, including the oxidative rearrangement of chalcones, Suzuki-Miyaura cross-coupling of chromones, and de novo microbial biosynthesis. Each pathway is susceptible to specific thermodynamic sinks and catalytic bottlenecks that lead to byproduct formation.
Fig 1. Isoflavone synthesis pathways and common byproduct divergence points.
Section 1: Chemical Synthesis Troubleshooting (FAQs)
Q: When performing the 2,3-oxidative rearrangement of chalcones using hypervalent iodine (e.g., HTIB), I am observing significant flavone formation. How do I prevent this?
A: The 2,3-oxidative rearrangement relies on a successful 1,2-aryl migration. If the migratory aptitude of the aryl group is hindered, or if the reaction conditions favor 2,3-dehydrogenation, flavones emerge as the dominant thermodynamic sink[1]. Furthermore, unprotected hydroxyl groups at the 5-position of the flavanone starting material are not tolerated and will result in low-yield hydroxylation at position 8 instead of the desired rearrangement[2].
Protection: Protect the 2'-hydroxy group of the chalcone moiety (e.g., using MOM or benzyl groups) to prevent premature cyclization into flavanones, which are highly prone to 2,3-dehydrogenation[1].
Reaction Setup: Dissolve the protected chalcone in a strictly non-nucleophilic solvent (e.g., anhydrous CH2Cl2).
Reagent Addition: Add 1.1 equivalents of hydroxy(tosyloxy)iodobenzene (HTIB).
Migration: Stir at room temperature under an inert argon atmosphere. Monitor via TLC until the α-aryl-β,β-ditosyloxy ketone intermediate is fully formed.
Cyclization: Induce cyclization using mild acid or base (depending on the protecting group lability) to yield the pure isoflavone core.
Q: My Suzuki-Miyaura cross-coupling of 3-iodochromones with arylboronic acids is yielding homocoupled biphenyls and dehalogenated chromones instead of the desired isoflavone. What is going wrong?
A: Homocoupling is typically caused by oxygen ingress, which oxidizes the palladium catalyst or the boronic acid. Dehalogenation indicates premature reductive elimination or protodeboronation of the boronic acid. Interestingly, using unprotected phenolboronic acids can sometimes yield better results than methoxy-substituted arene boronic acids due to the increased C-nucleophilicity of the phenolate formed under basic conditions[2].
Protocol: Robust Suzuki-Miyaura Coupling for Isoflavones
Degassing: Degas all solvents (e.g., 1,4-dioxane/water mixtures) by sparging with argon for at least 30 minutes.
Catalyst Selection: Use Pd(dba)2 as the precatalyst and tricyclohexylphosphine (PCy3) as the activating ligand, which has been proven to provide reliable cross-coupling for these specific substrates[2].
Assembly: Combine 3-iodochromone (1 eq), arylboronic acid (1.5 eq), Pd(dba)2 (5 mol%), PCy3 (10 mol%), and K3PO4 (2 eq) in a Schlenk flask.
Coupling: Heat to 80°C for 12 hours under argon.
Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.
Q: In our engineered Saccharomyces cerevisiae strains, we are seeing a massive accumulation of p-coumaric acid and (2S)-naringenin, but very low titers of our target isoflavone. How do we push the metabolic flux forward?
A: The accumulation of upstream intermediates like p-coumaric acid and naringenin definitively establishes that the catalytic activity of 2-hydroxyisoflavanone synthase (IFS), a membrane-bound cytochrome P450, is the principal bottleneck[3]. IFS requires efficient electron transfer from cytochrome P450 reductase (CPR) and sufficient endoplasmic reticulum (ER) membrane space to function without generating byproducts.
Protocol: Strain Optimization for De Novo Isoflavone Biosynthesis
Chromosomal Integration: Integrate multiple copies of the PlIFS (from Pueraria lobata) gene into the yeast chromosome to enhance stability and baseline expression[3].
ER Expansion: Co-express genes like ICE2 or INO2 to expand the endoplasmic reticulum membrane area. This profoundly enhances the functional expression of membrane-associated P450 enzymes and increases the stability of CPR[4].
Cofactor Supply: Augment the cellular energy and cofactor budget by expressing Vitreoscilla hemoglobin to improve heme supply, which is critical for IFS function[3].
Cultivation: Cultivate the engineered strain in a glucose-limited fed-batch fermentation to minimize biomass byproduct formation and redirect carbon flux toward malonyl-CoA[5].
Section 3: Quantitative Byproduct Analysis
To aid in experimental planning, the following table summarizes the quantitative impact of various synthesis parameters on byproduct formation:
Synthesis Method
Target Scaffold
Primary Byproduct
Causality
Mitigation Strategy
Oxidative Rearrangement
Isoflavone
Flavone (Up to 40%)
2,3-dehydrogenation favored over 1,2-aryl migration.
Protect 2'-OH group; use non-nucleophilic solvents (CH2Cl2) with HTIB[1].
Suzuki-Miyaura Coupling
Prenylated Isoflavones
Dehalogenated Chromone
Protodeboronation; poor ligand activation.
Utilize Pd(dba)2 with PCy3 ligand; use unprotected phenolboronic acids[2].
De Novo Biosynthesis
Biochanin A / Genistein
(2S)-Naringenin / p-Coumaric Acid
Poor IFS catalytic efficiency; limited ER membrane space.
Co-express ICE2 for ER expansion; integrate multiple PlIFS copies[3][4].
References
De novo biosynthesis of bioactive isoflavonoids by engineered yeast cell factories
Nature Communications
URL:[Link]
Scope and Applications of 2,3-Oxidative Aryl Rearrangements for the Synthesis of Isoflavone Natural Products
ResearchGate
URL:[Link]
De Novo Biosynthesis of Biochanin A in Saccharomyces cerevisiae via Integrated Metabolic and Organelle Engineering
Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Engineering Saccharomyces cerevisiae for De Novo Biosynthesis of 3′-Hydroxygenistein
Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
Challenges in the synthesis of 7-methoxy benzopyran-4-one-3-carbaldehyde
Welcome to the Technical Support Center for the synthesis of 7-methoxy benzopyran-4-one-3-carbaldehyde (commonly referred to as 7-methoxy-3-formylchromone). As a Senior Application Scientist, I frequently consult with re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 7-methoxy benzopyran-4-one-3-carbaldehyde (commonly referred to as 7-methoxy-3-formylchromone).
As a Senior Application Scientist, I frequently consult with researchers who encounter severe bottlenecks when synthesizing this specific chromone derivative. While the Vilsmeier-Haack formylation is the gold standard for synthesizing 3-formylchromones, the presence of the 7-methoxy group introduces unique electronic challenges that drastically reduce yields and complicate purification.
This guide is engineered to move beyond basic recipes. Here, we will dissect the mechanistic causality behind these failures and provide a field-proven, self-validating two-step protocol to ensure high-yield, reproducible results.
Part 1: Mechanistic Causality & Troubleshooting FAQs
Q1: Why is my yield of 7-methoxy benzopyran-4-one-3-carbaldehyde consistently low (<15%) when using the standard one-pot Vilsmeier-Haack protocol?A: The root cause is chemoselectivity driven by electronic effects. The methoxy group at the 4'-position of your starting material (2'-hydroxy-4'-methoxyacetophenone) strongly donates electron density into the aromatic ring. In a standard one-pot reaction with Phosphorus Oxychloride (
POCl3
) and N,N-Dimethylformamide (DMF), the highly reactive Vilsmeier reagent attacks the activated aromatic ring (typically at the 6- or 8-position) rather than exclusively driving the desired O-acylation and C-formylation at the acetyl group[1]. This competing electrophilic aromatic substitution generates a complex mixture of tarry byproducts, often restricting the yield of the desired chromone to around 12%[2].
Q2: My Vilsmeier reagent failed to form properly, and I recovered mostly unreacted starting material. What went wrong?A: The Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride) is acutely moisture-sensitive. If your DMF is not strictly anhydrous or if the
POCl3
has partially hydrolyzed during storage, the active electrophile will not form.
Self-Validation Check: The formation of the Vilsmeier reagent is inherently self-validating. When
POCl3
is added to DMF at 0 °C, you must observe a highly exothermic reaction resulting in a distinct pale yellow/orange complex. If the solution remains colorless and cold, your reagents are compromised.
Q3: How can I bypass the regioselectivity issues and improve my yield?A: You must abandon the one-pot method and adopt a modified two-step Vilsmeier-Haack reaction [1]. By first reacting the acetophenone with Boron trifluoride etherate (
BF3⋅OEt2
) and acetic anhydride, you convert the starting material into a difluorodioxaborin complex.
Causality: This boron complex locks the enolate geometry and temporarily pulls electron density away from the aromatic ring. This effectively "protects" the ring from unwanted formylation, directing the Vilsmeier reagent exclusively to the methyl group of the acetyl moiety to form the chromone core.
Standard vs. modified Vilsmeier-Haack synthesis pathways for 7-methoxy-3-formylchromone.
Part 2: Advanced Experimental Protocol
To guarantee reproducibility, follow this field-proven, two-step methodology[1].
Step 1: Synthesis of the Difluorodioxaborin Complex
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, combine 2′-hydroxy-4′-methoxyacetophenone (3.8 g, 23 mmol) and acetic anhydride (8.6 mL, 92 mmol).
Activation: Slowly add
BF3
-etherate (5.6 mL, 46 mmol) dropwise.
Causality: The acetic anhydride acts as both solvent and reactant, forming an enol acetate intermediate that is immediately trapped by the Lewis acid (
BF3
) to form the stable boron complex.
Heating: Heat the reaction mixture at 100 °C for exactly 1 hour.
Isolation (Self-Validating Step): Allow the mixture to cool to room temperature. A successful reaction is visually confirmed by the precipitation of brown-colored crystals.
Washing: Filter the precipitate and wash three times with cold diethyl ether to strip away unreacted acetic anhydride and residual
BF3
.
Step 2: Formylation and Cyclization
Vilsmeier Reagent Formation: In a separate, dry flask, cool 20 mL of anhydrous DMF to 0 °C. Add
POCl3
(5.6 mL) dropwise.
Causality: Maintaining 0 °C during this highly exothermic addition prevents the thermal degradation of the newly formed chloromethylene-N,N-dimethylammonium chloride.
Complex Addition: Dissolve the difluorodioxaborin crystals (approx. 4.8 g, 22 mmol) in 5 mL of anhydrous DMF and transfer this solution to the active Vilsmeier reagent.
Cyclization: Heat the mixture to 100 °C for 1 hour. Elevated thermal energy is strictly required here to drive the cyclization of the formylated intermediate into the rigid chromone core.
Hydrolysis: Pour the hot reaction mixture over 250 g of vigorously stirred crushed ice. Refrigerate the mixture overnight.
Purification: Filter the resulting precipitate, wash thoroughly with cold distilled water, and recrystallize from acetone to yield pure 7-methoxy benzopyran-4-one-3-carbaldehyde.
Part 3: Workup & Hydrolysis Troubleshooting
Q4: During the ice workup, my product forms a sticky, gummy residue instead of a filterable solid. How do I resolve this?A: Gummy residues indicate incomplete hydrolysis of the intermediate iminium salt. The conversion of the iminium species to the final aldehyde requires the formation of a hemiaminal intermediate, followed by the elimination of dimethylamine. This process is kinetically slow at low temperatures, yet low temperatures are mandatory to prevent the highly acidic environment (caused by excess
POCl3
reacting with water) from degrading the newly formed chromone ring.
Solution: Do not rush the filtration. Ensure the mixture is poured over a massive excess of crushed ice (not just cold water) to absorb the localized heat of
POCl3
quenching. Allow the mixture to stir and refrigerate for a minimum of 12 hours to allow the solid aldehyde to fully precipitate.
Hydrolysis mechanism of the iminium salt to yield the final chromone precipitate.
Part 4: Quantitative Data & Yield Comparison
The table below summarizes the operational differences and quantitative outcomes between the two synthetic strategies, clearly demonstrating the superiority of the modified protocol for this specific methoxy-substituted derivative.
2-Chloro-4H-1-benzopyran-4-one vs. Flavonoids as anticancer agents
As a Senior Application Scientist, I present this objective, data-driven comparison guide evaluating the structural, mechanistic, and therapeutic divergence between natural flavonoids and synthetic 2-chloro-4H-1-benzopyr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I present this objective, data-driven comparison guide evaluating the structural, mechanistic, and therapeutic divergence between natural flavonoids and synthetic 2-chloro-4H-1-benzopyran-4-one (2-chlorochromone) derivatives in oncology.
The Chromone Scaffold in Oncology: An Executive Overview
The benzo-γ-pyrone (chromone) ring is a privileged structural motif in drug discovery. Natural flavonoids (such as quercetin, genistein, and myricetin) utilize this core to exert broad-spectrum, multi-target anticancer effects [1]. However, their clinical translation is frequently bottlenecked by rapid metabolic degradation, poor aqueous solubility, and low bioavailability.
To overcome these limitations, medicinal chemists utilize 2-chloro-4H-1-benzopyran-4-one (2-chlorochromone) as a highly reactive, synthetic intermediate. By leveraging the electrophilic nature of the C2-chlorine atom, researchers can execute precise cross-coupling reactions to graft complex pharmacophores (e.g., nitrogen mustards, pyrazolines) onto the chromone core. This synthetic autonomy allows for the development of tailored anticancer libraries that significantly outperform their natural counterparts in targeted cytotoxicity and metabolic stability [2].
Mechanistic Divergence in Anticancer Activity
The transition from natural flavonoids to halogenated synthetic chromones represents a shift from broad-spectrum modulation to targeted cellular disruption.
Natural Flavonoids: These compounds act as pleiotropic agents. They modulate intracellular reactive oxygen species (ROS), downregulate survival kinases (such as PI3K/Akt and AMPK), and inhibit multidrug resistance efflux pumps like P-glycoprotein (P-gp) [3]. Their apoptotic induction is typically mediated through the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation) [5].
2-Chlorochromone Derivatives: The synthetic functionalization of 2-chlorochromone allows for the creation of targeted DNA-alkylating agents and specific kinase inhibitors. For example, chromone-nitrogen mustard hybrids induce severe DNA cross-linking, forcing cancer cells into abrupt S-phase or G2/M phase cell cycle arrest, followed by rapid caspase-dependent apoptosis [2].
Apoptotic and kinase signaling pathways modulated by flavonoids and chromone derivatives.
Comparative Efficacy: Quantitative IC50 Profiling
The structural modifications enabled by the 2-chlorochromone scaffold directly translate to enhanced in vitro efficacy. The table below synthesizes the half-maximal inhibitory concentrations (IC50) of natural flavonoids versus synthetic chromone derivatives across standard human cancer cell lines.
Compound Class
Specific Agent
Target Cell Line
IC50 Value
Primary Anticancer Mechanism
Natural Flavonoid
Quercetin
MCF-7 (Breast)
17.2 – 36.6 μM
ROS generation, AMPK activation [3]
Natural Flavonoid
Quercetin
HepG2 (Liver)
24.0 – 76.1 μM
FASN inhibition, PI3K/Akt downregulation [5]
Synthetic Chromone
Chromone-Nitrogen Mustard
MCF-7 (Breast)
1.83 μM
DNA damage, G2/M phase arrest [2]
Synthetic Chromone
Pyrazoline-fused Chromanone
HeLa (Cervical)
< 10.0 μM
Caspase-3/9 activation, S-phase arrest [1]
Data Interpretation: Synthetic functionalization via 2-chlorochromone yields derivatives (e.g., nitrogen mustards) that exhibit a nearly 10-fold increase in cytotoxic potency against breast cancer models compared to baseline natural flavonoids.
To ensure scientific integrity, the following protocols represent self-validating systems used to synthesize and evaluate these compounds.
Protocol 1: Synthesis of Flavone Derivatives via Suzuki-Miyaura Cross-Coupling
Expertise & Causality: Traditional Baker-Venkataraman rearrangements require harsh basic conditions that can degrade sensitive functional groups. By utilizing 2-chlorochromone, we exploit the C-Cl bond's susceptibility to oxidative addition by Palladium(0). This enables mild Suzuki-Miyaura cross-coupling with arylboronic acids, preserving complex pharmacophores and yielding libraries with 68–74% efficiency [4].
Catalyst Activation: In a Schlenk flask under inert argon, dissolve 2-chlorochromone (1.0 eq) and the selected arylboronic acid (1.2 eq) in a degassed mixture of toluene and water (4:1 v/v).
Base & Catalyst Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) as the base. Introduce Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Note: K₂CO₃ accelerates the transmetalation step by forming a highly reactive boronate complex.
Reflux & Monitoring: Heat the reaction mixture to 90°C for 6–8 hours. Monitor the consumption of 2-chlorochromone via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.
Work-up & Purification: Quench the reaction with distilled water, extract with ethyl acetate (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the synthetic derivative.
Protocol 2: In Vitro Cytotoxicity & Apoptosis Profiling
Expertise & Causality: To validate anticancer efficacy, a dual-assay system is mandatory. The MTT assay provides a macroscopic view of metabolic viability by relying on mitochondrial oxidoreductases to reduce tetrazolium salts into formazan. To differentiate whether the loss of viability is due to necrosis or programmed cell death, Annexin V/PI flow cytometry is utilized. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI intercalates into the DNA of membrane-compromised cells.
Cell Seeding: Seed MCF-7 or HepG2 cells in 96-well plates at a density of
1×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Treat cells with varying concentrations (0.1 μM to 100 μM) of the synthesized chromone derivative or natural flavonoid dissolved in DMSO (ensure final DMSO concentration is <0.1% to prevent solvent-induced toxicity). Incubate for 48 hours.
MTT Viability Assay: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the IC50 curve.
Flow Cytometry (Apoptosis Validation): Harvest treated cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature. Analyze via flow cytometry within 1 hour to quantify early apoptotic, late apoptotic, and necrotic populations.
Experimental workflow from 2-chlorochromone synthesis to in vitro biological validation.
References
BenchChem. Addressing resistance mechanisms to chromone-based anticancer agents. Available at:1
National Center for Biotechnology Information (PMC). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. Available at: 2
MDPI. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms. Available at: 3
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: 4
National Center for Biotechnology Information (PMC). Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis. Available at:5
A Comparative Guide to 2-Substituted vs. 3-Substituted Benzopyran-4-ones: Synthesis, Biological Activity, and Experimental Protocols
For researchers, medicinal chemists, and professionals in drug development, the benzopyran-4-one (chromone) scaffold represents a "privileged structure" due to its prevalence in natural products and its ability to intera...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the benzopyran-4-one (chromone) scaffold represents a "privileged structure" due to its prevalence in natural products and its ability to interact with a diverse range of biological targets.[1] The substitution pattern on this core is a critical determinant of its pharmacological profile. This guide provides an in-depth comparative analysis of 2-substituted and 3-substituted benzopyran-4-ones, elucidating the nuances in their synthesis, biological activities, and underlying structure-activity relationships (SAR). The content herein is supported by experimental data and detailed protocols to empower your research endeavors.
The Synthetic Landscape: Strategic Pathways to Positional Isomers
The regioselectivity of substitution on the benzopyran-4-one core is dictated by the chosen synthetic route. The approaches to 2- and 3-substituted analogs are fundamentally different, each offering distinct advantages and challenges.
Synthesis of 2-Substituted Benzopyran-4-ones
A prevalent and efficient method for the synthesis of 2-substituted benzopyran-4-ones is the Baker-Venkataraman rearrangement . This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the desired chromone.[2][3]
Another common approach is the Claisen condensation of a 2'-hydroxyacetophenone with an appropriate ester in the presence of a strong base.[2] This method is particularly useful for introducing a variety of substituents at the 2-position.
DOT Diagram: Synthetic Workflow for 2-Substituted Benzopyran-4-ones
The introduction of a substituent at the 3-position often requires a different strategic approach. The Vilsmeier-Haack reaction is a powerful method for the synthesis of 3-formylchromones, which serve as versatile intermediates for a wide array of 3-substituted analogs.[4][5][6][7] This reaction involves the formylation of a 2'-hydroxyacetophenone using a Vilsmeier reagent (prepared from a substituted amide like dimethylformamide and phosphoryl chloride).[4][6]
DOT Diagram: Synthetic Workflow for 3-Substituted Benzopyran-4-ones
Caption: Vilsmeier-Haack reaction workflow.
Comparative Biological Activities: A Tale of Two Isomers
The seemingly subtle shift of a substituent from the 2- to the 3-position can have profound consequences for the biological activity of benzopyran-4-ones. This section explores these differences in the context of anticancer and anti-inflammatory activities, supported by experimental data.
Anticancer Activity
Both 2- and 3-substituted benzopyran-4-ones have demonstrated significant potential as anticancer agents.[3][8][9][10] However, the substitution pattern plays a crucial role in determining their potency and mechanism of action.
Studies have shown that 3-substituted derivatives can exhibit potent cytotoxic effects against various cancer cell lines. For instance, certain 3-substituted chromones have shown promising activity against colon and liver cancer cell lines, with IC50 values in the low micromolar range.[11] In a study on benzopyran-4-one-isoxazole hybrids, 3-substituted compounds displayed significant antiproliferative activities against a panel of six cancer cell lines, with IC50 values for the most active compounds ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells.[8]
Conversely, 2-substituted analogs have also been identified as potent anticancer agents. For example, some 2-styrylchromone derivatives have shown tumor-specificity equal to or higher than the standard drug doxorubicin.[12] The structure-activity relationship for 2-substituted benzopyrans in the context of inhibiting the Hypoxia Inducible Factor-1 (HIF-1) pathway has been explored, with some analogs showing IC50 values in the sub-micromolar range.[13][14]
DOT Diagram: General Anticancer Mechanism of Action
Caption: Generalized anticancer mechanism.
Anti-inflammatory Activity
The anti-inflammatory properties of benzopyran-4-ones are well-documented, and again, the position of substitution is a key determinant of efficacy.[15]
3-Substituted chromones have been shown to possess significant anti-inflammatory activity. A study on 3,6-disubstituted benzopyran-4-one analogs revealed compounds with potent in vitro anti-inflammatory activity, with IC50 values comparable to the standard drug Diclofenac.[16] The mechanism of action for some of these compounds involves the inhibition of TNF-α.[16]
2-Substituted chromones also exhibit anti-inflammatory effects. For instance, certain 2-(2-phenylethyl)chromones have been shown to significantly inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW264.7 cells, with IC50 values in the micromolar range.[17]
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.
Synthesis of 3-Formyl-6-methylchromone via Vilsmeier-Haack Reaction
This protocol describes the synthesis of a key 3-substituted benzopyran-4-one intermediate.[4]
Materials:
2'-Hydroxy-5'-methylacetophenone
Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
Ice-cold water
Standard laboratory glassware
Procedure:
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, ensuring the temperature remains low.
After the addition is complete, a thick, pink-colored mass will form.
Allow the reaction mixture to stand at room temperature overnight.
Carefully pour the reaction mixture into ice-cold water to decompose it, which will result in the precipitation of a solid product.
Collect the solid by filtration.
In Vitro Anticancer Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[18][19][20]
Materials:
Cancer cell line of interest
Complete culture medium
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well cell culture plates
Microplate reader
Procedure:
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be below 0.5%.
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Following incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This is a standard in vivo model for screening the acute anti-inflammatory activity of compounds.[13][15][21][22]
Materials:
Wistar rats or Swiss albino mice
Carrageenan (1% w/v in sterile saline)
Test compound
Reference drug (e.g., Indomethacin)
Vehicle for drug administration
Plethysmometer or digital calipers
Procedure:
Acclimatize the animals for at least one week before the experiment with free access to food and water.
Group the animals and administer the test compound, reference drug, or vehicle orally or intraperitoneally.
After a specific time (e.g., 1 hour), induce edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the left hind paw of each animal.
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Calculate the change in paw volume and the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Perspectives
The positional isomerism of substituents on the benzopyran-4-one scaffold is a powerful tool for modulating biological activity. While both 2- and 3-substituted derivatives have shown immense therapeutic potential, particularly as anticancer and anti-inflammatory agents, their efficacy and mechanisms of action can differ significantly. A thorough understanding of the synthetic routes to access these isomers selectively, coupled with a systematic evaluation of their biological profiles, is paramount for the rational design of novel therapeutics. The experimental protocols provided in this guide serve as a foundational resource for researchers to explore the rich chemical and biological space of these fascinating heterocyclic compounds. Future research should focus on more direct comparative studies of a wider range of biological targets to further delineate the structure-activity relationships and unlock the full therapeutic potential of 2- and 3-substituted benzopyran-4-ones.
References
Benchchem. (2025). Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol for Researchers. Benchchem.
Benchchem. (2025). Application Notes and Protocols: MTT Assay for 3,7-Dihydroxyflavone Cytotoxicity. Benchchem.
Benchchem. (2025). Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. Benchchem.
Strawa, J., et al. (2024). Using Flavonoid Substitution Status to Predict Anticancer Effects in Human Melanoma Cancers: An In Vitro Study. MDPI.
Martin, C. G., et al. (2014). An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. PMC.
Rauf, A., et al. (2017). Anti-inflammatory activity of compound 1 and 2 in carrageenan-induced paw edema assay.
Kumar, D., et al. (2018). Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction.
Lácová, M., et al. (1997). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum.
Wang, L., et al. (2013). Synthesis and Antitumor Activity of Novel 3-(Substituted Amino)
Valdameri, G., et al. (2013). Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry.
Pinto, J., et al. (2015). Synthesis of (E)-2-styrylchromones by the Baker-Venkataraman method.
Hincapié, C. A. C., et al. (2023). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. PubMed.
Redamala, R., et al. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
Sigma-Aldrich. (n.d.).
Aslam, F., et al. (2021). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO.
Sakagami, H., et al. (2018). Quantitative Structure-Cytotoxicity Relationship of Furo[2,3-b]chromones. R Discovery.
Bissessur, A., et al. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Semantic Scholar.
Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
Gardner, L. B., et al. (2017).
Bouzid, D., et al. (2015).
Kumar, D., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology.
Uesawa, Y., et al. (2019).
Reddy, D. R. S., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS.
Kumar, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. PMC.
Rivera-Mancilla, E., et al. (2023).
Chemeda, Y., et al. (2021). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. MDPI.
Min, S. J., et al. (2023).
Park, S., et al. (2016). Synthesis of Succinimide-Containing Chromones, Naphthoquinones, and Xanthones under Rh(III) Catalysis: Evaluation of Anticancer Activity. The Journal of Organic Chemistry.
El-Gazzar, A. R. B. A., et al. (2011).
Gupta, S. V., & Pathak, Y. V. (Eds.). (2022).
Sambasiva Rao, A., et al. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.
Yang, X., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of Aminoalkyl-Substituted 1-Benzopyrans
Executive Summary The emergence of multidrug-resistant Plasmodium falciparum (Pf) has created an urgent bottleneck in the treatment of tropical malaria. Consequently, drug development professionals are actively exploring...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of multidrug-resistant Plasmodium falciparum (Pf) has created an urgent bottleneck in the treatment of tropical malaria. Consequently, drug development professionals are actively exploring novel chemical entities that bypass existing resistance mechanisms. Recent structural optimizations have identified aminoalkyl-substituted 1-benzopyrans (chromenes and chromanes) as a highly potent class of antiplasmodial agents[1].
This guide provides an in-depth, objective comparison of these novel 1-benzopyran derivatives against standard antimalarial therapies. By dissecting the Structure-Activity Relationship (SAR) and detailing the 3D-Quantitative SAR (3D-QSAR) methodologies used to validate them, this document serves as a comprehensive resource for researchers engaged in lead optimization and antimalarial drug discovery.
Structural Anatomy & SAR Logic
The antiplasmodial efficacy of 1-benzopyrans is heavily dictated by specific electrostatic and steric interactions at the target binding site. Through comparative molecular field analysis (CoMFA), researchers have mapped the critical structural determinants required for nanomolar potency[1].
Key Mechanistic Insights:
The Role of the Phenolic OH Group: Free phenols at the R2 and R3 positions of the benzopyran core are critical for activity. CoMFA electrostatic maps reveal that these hydroxyl protons point directly toward highly electronegative pockets (E1 and E2) in the target binding site, acting as essential hydrogen bond donors[1].
Methoxy Substitution Penalty: Replacing the phenolic OH with a methoxy group results in a dramatic loss of potency. This modification not only removes the crucial hydrogen bond donor capacity but also introduces steric clashes within the binding pocket[1].
Simplification of the Aminoalkyl Side Chain: Early iterations of these compounds featured a methyl group on the aminoalkyl side chain, creating a chiral center. To eliminate the synthetic and regulatory bottlenecks associated with enantiomeric resolution, the methyl moiety was removed. Crucially, this achiral modification retained profound antiplasmodial activity (IC50 < 50 nM), proving that chirality at this position is not a strict prerequisite for target engagement[2].
Fig 1: Structure-Activity Relationship (SAR) logic for aminoalkyl-substituted 1-benzopyrans.
Comparative Performance Analysis
To objectively evaluate the clinical potential of aminoalkyl-substituted 1-benzopyrans, their in vitro performance must be benchmarked against established antimalarials. The table below compares the leading synthesized candidates—specifically 1-benzopyran-5-ol (8b) and 1-benzopyran-7-ol (9c)—against standard therapies[2].
Compound / Drug
Target Strain
IC50 (nM)
Selectivity Index (SI)*
Key Structural Feature / Mechanism
1-Benzopyran-5-ol (8b)
P. falciparum NF54
10
> 100
Free phenol at C-5, achiral side chain
Aminoalcohol (19c)
P. falciparum NF54
17
> 100
Aminoalcohol side chain modification
1-Benzopyran-7-ol (9c)
P. falciparum NF54
38
> 100
Free phenol at C-7, achiral side chain
Methoxy-congener
P. falciparum NF54
> 500
< 10
Methoxy substitution (loss of H-donor)
Chloroquine (Standard)
P. falciparum NF54
9 - 15
N/A
4-Aminoquinoline core (Heme polymerase inhibitor)
Artemisinin (Standard)
P. falciparum NF54
2 - 5
N/A
Sesquiterpene lactone endoperoxide
*Selectivity Index (SI) is calculated as the ratio of mammalian cell cytotoxicity (e.g., L6 cells) to antiplasmodial IC50. An SI > 100 indicates high selective toxicity toward the parasite[1].
Performance Takeaway: The optimized 1-benzopyranols (8b and 19c) demonstrate low-nanomolar potency that rivals Chloroquine in sensitive strains[2]. More importantly, their distinct structural scaffold suggests they do not rely on the same accumulation mechanisms as 4-aminoquinolines, positioning them as prime candidates for overcoming multidrug resistance.
Experimental Methodologies & Validation
To ensure trustworthiness and reproducibility, the protocols utilized to evaluate these compounds are designed as self-validating systems.
Protocol A: In Vitro Antiplasmodial Activity & Selectivity Profiling
Causality Check: The NF54 strain is utilized as it is a chloroquine-sensitive reference strain, providing a baseline for intrinsic antiplasmodial efficacy without the confounding variables of efflux pump mutations.
Parasite Cultivation: Culture Plasmodium falciparum (NF54 strain) in human erythrocytes suspended in RPMI 1640 medium supplemented with HEPES, L-glutamine, and human serum. Maintain at 37°C in a microaerophilic environment (93% N2, 4% CO2, 3% O2)[2].
Compound Preparation: Dissolve 1-benzopyran derivatives in DMSO to create 10 mM stock solutions. Perform serial dilutions in the culture medium, ensuring the final DMSO concentration remains <0.5% to prevent solvent-induced cytotoxicity.
Assay Execution: Seed asynchronous parasite cultures (0.3% parasitemia, 2.5% hematocrit) into 96-well microtiter plates containing the serially diluted compounds. Incubate for 72 hours.
Quantification: Add [3H]-hypoxanthine for the final 24 hours of incubation. Harvest cells onto glass-fiber filters and measure incorporated radioactivity using a liquid scintillation counter to quantify parasite growth inhibition.
Selectivity Index (SI) Determination: Concurrently evaluate cytotoxicity against a mammalian cell line (e.g., L6 rat skeletal myoblasts) using a fluorometric Alamar Blue assay. Calculate the SI (
IC50mammalian/IC50Plasmodium
). Why Alamar Blue? It provides a non-toxic indicator of metabolic activity, ensuring the antiplasmodial effect is selective and not a result of general membrane lysis.
Protocol B: 3D-QSAR (CoMFA) Modeling Workflow
Causality Check: CoMFA is employed to map electrostatic and steric fields, mathematically explaining the variance in biological activity through the 3D spatial properties of the 52 congeneric compounds[1].
Conformational Search & Alignment: Generate 3D structures of the compounds. Perform a conformational search to identify the global energy minimum. Align molecules based on pharmacophore properties using Molecular Operating Environment (MOE) software[1].
Field Generation: Import aligned structures into Open3DQSAR. Generate steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields using an sp3 carbon atom probe with a +1 charge on a 2.0 Å grid lattice[1].
Partial Least Squares (PLS) Analysis: Correlate the 3D field variables with the biological activity (pIC50). Use the Leave-One-Out (LOO) cross-validation method to determine the optimal number of principal components and calculate the cross-validated correlation coefficient (
q2
)[1].
Model Validation: Validate the model externally using a test set of compounds excluded from the training set. A predictive
rpred2>0.6
confirms the model's robustness and external predictive power[1].
Fig 2: Integrated workflow from synthesis and bioassay to 3D-QSAR CoMFA modeling.
Conclusion & Lead Optimization Strategy
Aminoalkyl-substituted 1-benzopyrans represent a highly viable, natural-product-inspired scaffold for next-generation antimalarials. The comparative data demonstrates that achiral, free-phenol variants (such as 1-benzopyran-5-ol 8b) achieve low-nanomolar potency and excellent selectivity profiles[2]. Future lead optimization should leverage the validated 3D-QSAR CoMFA models to rationally design substituents that maximize hydrogen bonding in the E1/E2 electrostatic pockets while avoiding steric clashes in the hydrophobic regions[1].
References
Wunsch, F. M., Wünsch, B., Bernal, F. A., & Schmidt, T. J. (2021). "Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents." Molecules, 26(17), 5249. MDPI.
URL:[Link]
Uth, J.-F., et al. (2021). "Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents." Journal of Medicinal Chemistry, 64(9), 6397-6409. ACS Publications.
URL:[Link]
Comparing the efficacy of 2-Chloro-4H-1-benzopyran-4-one with LY294002
An in-depth comparative analysis of 2-Chloro-4H-1-benzopyran-4-one and LY294002 requires a fundamental understanding of chemical biology and structural pharmacology. While both compounds share the core 4H-1-benzopyran-4-...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of 2-Chloro-4H-1-benzopyran-4-one and LY294002 requires a fundamental understanding of chemical biology and structural pharmacology. While both compounds share the core 4H-1-benzopyran-4-one (chromone) scaffold, their applications in drug development and experimental research are diametrically opposed.
LY294002 is a prototypical, highly specific kinase inhibitor, whereas 2-Chloro-4H-1-benzopyran-4-one is a highly reactive electrophilic building block. This guide delineates their structural determinants, comparative efficacy, and field-proven experimental workflows.
Structural Determinants of Efficacy and Mechanism of Action
The efficacy of a chromone derivative in biological systems is dictated by its functional group substitutions.
LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one)
LY294002 was rationally designed as a reversible, ATP-competitive inhibitor of Phosphoinositide 3-kinases (PI3K)[1][2]. Its efficacy relies on two critical structural features:
The 2-Morpholino Group: The oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor, interacting directly with the hinge region of the PI3K catalytic domain (specifically the backbone amide of Val851 in PI3Kγ)[2].
The 8-Phenyl Group: This bulky hydrophobic moiety projects into the specificity pocket of the kinase, enhancing binding affinity and excluding the compound from non-target kinases[1][2].
2-Chloro-4H-1-benzopyran-4-one
In contrast, 2-Chloro-4H-1-benzopyran-4-one lacks both the morpholine hinge-binder and the 8-phenyl hydrophobic group. More importantly, the presence of a chlorine atom at the C-2 position renders the molecule a highly reactive electrophile[3]. Due to the electron-withdrawing effect of the adjacent carbonyl group, the C-2 position is highly susceptible to nucleophilic aromatic substitution (
SNAr
)[3][4].
Testing this compound directly in biological assays is a fundamental experimental error; it does not act as a targeted reversible inhibitor. Instead, it will indiscriminately covalently bind to biological nucleophiles (such as cysteine thiols or lysine amines) on diverse proteins, leading to non-specific cytotoxicity rather than targeted PI3K inhibition[3][5]. Its true "efficacy" lies in its chemical utility as a precursor to synthesize targeted chromones like LY294002.
Comparative Efficacy Data
The following table summarizes the quantitative and qualitative differences between the two compounds, highlighting why LY294002 is used in biological assays while 2-Chloro-4H-1-benzopyran-4-one is reserved for the synthetic chemistry bench.
Parameter
LY294002
2-Chloro-4H-1-benzopyran-4-one
Chemical Structure
2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
2-chloro-4H-1-benzopyran-4-one
Primary Target
PI3K (Class I), DNA-PK, mTOR
None (Non-specific electrophile)
Binding Mechanism
Reversible, ATP-competitive
Irreversible, Covalent (Nucleophilic attack)
PI3K IC₅₀
~1.4 µM
Inactive / Cytotoxic artifact
Chemical Reactivity
Stable in aqueous biological buffers
Highly reactive; prone to hydrolysis/substitution
Primary Application
In vitro / in vivo kinase inhibition assays
Chemical synthesis intermediate
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the experimental handling of these two compounds must align with their chemical nature. Below are the standard operating procedures for utilizing each compound.
Protocol A: In Vitro PI3K Kinase Assay using LY294002
Because LY294002 is an ATP-competitive inhibitor, the order of reagent addition is the most critical variable. The inhibitor must occupy the active site before the introduction of high-concentration ATP.
Reagent Preparation: Dissolve LY294002 in anhydrous DMSO to a stock concentration of 10 mM. Dilute to working concentrations (0.1 µM – 50 µM) in kinase assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA).
Enzyme Pre-incubation (Critical Step): Incubate recombinant PI3K (e.g., p110α/p85α complex) with the PIP2 lipid substrate and the LY294002 dilutions for 15 minutes at room temperature. Causality: This allows the morpholine ring to establish hydrogen bonds with the hinge region without competing against ATP.
Reaction Initiation: Add ultra-pure ATP (final concentration 10-100 µM) to initiate the phosphorylation cascade.
Termination and Detection: After 30 minutes, terminate the reaction using an ADP-Glo™ Kinase Assay reagent or a competitive PIP3 homogeneous time-resolved fluorescence (HTRF) assay to quantify efficacy.
Protocol B: Derivatization of 2-Chloro-4H-1-benzopyran-4-one
This protocol demonstrates how the reactive 2-chloro precursor is utilized to synthesize bioactive 2-amino or 2-morpholino chromones via
SNAr
[3][4].
Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-Chloro-4H-1-benzopyran-4-one in anhydrous tetrahydrofuran (THF). Causality: Strict anhydrous conditions are mandatory to prevent the C-2 chlorine from hydrolyzing into a 2-hydroxychromone (which tautomerizes to a coumarin).
Nucleophile Addition: Add 2.5 equivalents of the desired nucleophile (e.g., morpholine). The excess amine acts as both the reactant and the acid scavenger for the generated HCl.
Thermal Activation: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor the consumption of the 2-chloro precursor via Thin Layer Chromatography (TLC).
Purification: Quench the reaction with saturated aqueous
NaHCO3
, extract with ethyl acetate, and purify the resulting 2-substituted chromone via silica gel flash chromatography.
Mechanistic Visualizations
Diagram 1: PI3K Pathway Inhibition by LY294002
Caption: Mechanism of PI3K inhibition by LY294002 blocking ATP binding and downstream Akt activation.
Diagram 2: Chemical Reactivity of 2-Chloro-4H-1-benzopyran-4-one
Caption: Chemical reactivity of 2-Chloro-4H-1-benzopyran-4-one via nucleophilic substitution.
References
Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
Walker, E. H., et al. (2000). Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, LY294002, quercetin, myricetin, and staurosporine. Molecular Cell, 6(4), 909-919.
Science of Synthesis (2003). Product Class 4: Benzopyranones and Benzopyranthiones. Thieme Chemistry.
Biological efficacy of benzopyran-4-one-isoxazole hybrids versus parent compounds
Engineering Synergistic Efficacy: A Comparative Guide to Benzopyran-4-one-Isoxazole Hybrids vs. Parent Scaffolds Executive Summary Molecular hybridization has emerged as a cornerstone strategy in medicinal chemistry to o...
Author: BenchChem Technical Support Team. Date: March 2026
Engineering Synergistic Efficacy: A Comparative Guide to Benzopyran-4-one-Isoxazole Hybrids vs. Parent Scaffolds
Executive Summary
Molecular hybridization has emerged as a cornerstone strategy in medicinal chemistry to overcome drug resistance, enhance target selectivity, and improve pharmacokinetic profiles. This guide critically evaluates the biological efficacy of benzopyran-4-one-isoxazole hybrids against their individual parent compounds (benzopyran-4-ones/chromones and isoxazoles). By fusing the antiproliferative properties of the chromone core with the versatile binding capabilities of the isoxazole ring, researchers can engineer novel chemotypes with potent, selective anticancer and antimicrobial profiles[1].
Rationale for Hybridization: Overcoming Parent Compound Limitations
To understand the superiority of the hybrid compounds, we must first analyze the structural and biological limitations of the parent scaffolds:
Parent 1: Benzopyran-4-ones (Chromones): These are privileged scaffolds known for interacting with diverse biological targets, including Bcl-2 proteins and tubulin[2]. However, their isolated use often requires high micromolar concentrations to achieve significant cytotoxicity, and they can be susceptible to rapid metabolic degradation in complex biological systems.
Parent 2: Isoxazoles: These five-membered heterocycles are recognized for their anti-inflammatory and kinase-inhibitory properties. The structural features of isoxazoles enable multiple non-covalent interactions (e.g., hydrogen bonding via N and O acceptors, π-π stacking), which improves pharmacokinetic characteristics (cLogP) and reduces overall toxicity[3].
The Hybrid Advantage: Conjugating these moieties creates a synergistic pharmacophore. The hybrid compounds demonstrate enhanced antiproliferative activities—particularly against multi-drug-resistant cancer cell lines like MDA-MB-231—while maintaining a highly selective safety profile toward normal cells (e.g., HEK-293)[4][5].
Comparative Biological Efficacy: Quantitative Data
The following table synthesizes the in vitro antiproliferative performance of the parent scaffolds versus newly engineered hybrid derivatives.
Compound Class / Specific Derivative
Structural Core
Target Cancer Cell Line
IC₅₀ (µM)
Selectivity (Normal Cell IC₅₀)
Benzopyran-4-one (Parent)
Chromone
Broad-spectrum
> 50.0
Moderate
Isoxazole (Parent)
Isoxazole
Broad-spectrum
> 40.0
Low to Moderate
Hybrid 5a (Unsubstituted)
Conjugate
MDA-MB-231 (Breast)
5.2
> 100.0 µM (HEK-293)
Hybrid 5b (5-OCH₃)
Conjugate
MDA-MB-231 (Breast)
12.4
> 100.0 µM (HEK-293)
Hybrid 5c (6-OCH₃)
Conjugate
MDA-MB-231 (Breast)
18.6
> 100.0 µM (HEK-293)
Hybrid 5d (7-OCH₃)
Conjugate
MDA-MB-231 (Breast)
22.2
> 100.0 µM (HEK-293)
Data aggregated from recent antiproliferative screening studies[2][4]. The unsubstituted hybrid 5a exhibits the highest potency, indicating that bulky methoxy substitutions on the chromone ring may sterically hinder target binding.
Mechanistic Pathway of Hybrid Efficacy
Unlike parent compounds that often hit single targets, benzopyran-4-one-isoxazole hybrids act as dual-action modulators. They induce apoptosis by disrupting microtubule dynamics and directly modulating apoptotic signaling pathways[1][5].
Proposed apoptotic and anti-tubulin signaling pathway of hybrid compounds.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these hybrids. Causality is embedded in each step to explain why specific methodological choices are made.
Protocol A: Synthesis of Benzopyran-4-one-Isoxazole Hybrids via 1,3-Dipolar Cycloaddition
Rationale: 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne/alkene functionalized chromone is chosen because it is highly regioselective, yielding the desired isoxazole cycloadduct with predictable stereochemistry via a zwitterionic-type mechanism[6].
Precursor Preparation: Dissolve the functionalized 3-formylchromone (parent 1) in anhydrous dichloromethane (DCM). Causality: Anhydrous DCM prevents the premature hydrolysis of the formyl group, ensuring high coupling yields.
Oxime Formation & Chlorination: Convert the corresponding aldehyde to an oxime using hydroxylamine hydrochloride, followed by chlorination with N-Chlorosuccinimide (NCS) to form the hydroximoyl chloride.
Cycloaddition (Hybridization): Add the alkyne-functionalized chromone to the hydroximoyl chloride solution. Introduce triethylamine (TEA) dropwise at 0°C. Causality: TEA acts as a base to generate the highly reactive nitrile oxide intermediate in situ. The 0°C temperature controls the exothermic reaction rate, minimizing unwanted dimerization of the nitrile oxide.
Purification: Monitor via TLC. Quench with water, extract with DCM, and purify the crude hybrid using silica gel column chromatography (Hexane/Ethyl Acetate gradient).
Protocol B: Antiproliferative Evaluation (MTS Assay) & Apoptosis Detection
Rationale: The MTS assay is prioritized over traditional MTT because the MTS formazan product is water-soluble. This eliminates the need for harsh solubilization steps that can introduce pipetting errors and disrupt delicate apoptotic cells. Flow cytometry with Annexin V/PI is subsequently used to definitively distinguish between true apoptosis and non-specific necrotic toxicity[4][5].
Cell Seeding: Seed MDA-MB-231 cells (breast cancer) and HEK-293 cells (normal control) in 96-well plates at 5×10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂. Causality: This allows cells to adhere and re-enter the log phase of growth, ensuring they are metabolically active for the assay.
Compound Treatment: Treat cells with varying concentrations of the hybrid compound (e.g., 1 to 100 µM) and parent compounds for 48 hours. Include a DMSO vehicle control (≤0.5% v/v). Causality: Keeping DMSO below 0.5% ensures the solvent itself does not induce background cytotoxicity.
MTS Incubation: Add 20 µL of MTS reagent per well. Incubate for 1-4 hours. Measure absorbance at 490 nm using a microplate reader to calculate the IC₅₀.
Flow Cytometry (Apoptosis Validation): Harvest treated cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 mins in the dark. Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a precise temporal map of the cell death mechanism, confirming that the hybrid's efficacy is driven by programmed cell death rather than sheer toxicity.
References[1] BenchChem Technical Support Team. (2025). "Application Notes and Protocols for Developing Benzopyran-4-one-isoxazole Hybrid Compounds." BenchChem. URL: https://www.benchchem.com/[4] Gupta, S., et al. (2023). "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds." Molecules, 28(10), 4220. URL: https://doi.org/10.3390/molecules28104220[5] Gupta, S., et al. (2023). "Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds." PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10224329/[3] "Design of benzopyran-4-one-isoxazole hybrid compounds." ResearchGate. URL: https://www.researchgate.net/[2] BenchChem. "4H-1-Benzopyran | Research Chemicals & Reagents." BenchChem. URL: https://www.benchchem.com/[6] El-Aarag, B., et al. (2024). "Chromone-isoxazole hybrids molecules: synthesis, spectroscopic, MEDT, ELF, antibacterial, ADME-Tox, molecular docking and MD simulation investigations." Journal of Biomolecular Structure and Dynamics, 42(12), 6410-6424. URL: https://doi.org/10.1080/07391102.2023.2266022
In vitro vs. in vivo activity of 2-Chloro-4H-1-benzopyran-4-one
In Vitro vs. In Vivo Activity of 2-Chloro-4H-1-benzopyran-4-one: A Comparative Guide to Chromone Scaffolds and Flavone Alternatives Executive Summary & Chemical Biology Context 2-Chloro-4H-1-benzopyran-4-one (commonly kn...
Author: BenchChem Technical Support Team. Date: March 2026
In Vitro vs. In Vivo Activity of 2-Chloro-4H-1-benzopyran-4-one: A Comparative Guide to Chromone Scaffolds and Flavone Alternatives
Executive Summary & Chemical Biology Context
2-Chloro-4H-1-benzopyran-4-one (commonly known as 2-chlorochromone) is a highly reactive, electrophilic heterocyclic building block. In drug discovery, a critical dichotomy exists regarding its utility: while it serves as an excellent in vitro probe and synthetic intermediate, its direct in vivo application is severely limited by pharmacokinetic instability.
Due to the1, the C-2 position is highly susceptible to nucleophilic attack[1]. In a controlled in vitro buffer, this allows for targeted covalent binding; however, in vivo, this electrophilicity results in rapid hydrolysis and off-target covalent binding with plasma proteins.
To harness the biological potential of the chromone core, researchers must derivatize the scaffold. By utilizing2, the labile C-Cl bond is replaced with a stable C-C aryl bond, yielding flavones (2-arylchromones)[2]. These stabilized flavone derivatives exhibit potent in vivo biological activity, notably as 3 by acting as bioisosteres for the purine ring of ATP[3].
Mechanistic Profiling: Scaffold Reactivity vs. Target Stability
Figure 1: Mechanistic divergence of 2-chlorochromone vs. its flavone derivatives in vivo.
Quantitative Data Comparison
The following table summarizes the performance of the parent 2-chlorochromone scaffold against its stabilized alternatives. The data highlights why the parent compound is restricted to in vitro synthesis, while derivatives progress to in vivo models.
Compound Class
C-2 Substituent
In Vitro Stability (T1/2 in PBS)
In Vivo Plasma T1/2 (Murine)
CDK2 IC50
Primary Limitation
2-Chlorochromone
-Cl (Chloride)
< 1 hr
< 5 mins
N/A (Degrades)
High electrophilicity; Rapid clearance
Flavone Derivative
-Aryl (e.g., Phenyl)
> 48 hrs
4.5 hrs
45 nM
Poor aqueous solubility
Thienochromene
-Thiophene fused
> 48 hrs
3.2 hrs
120 nM
Moderate off-target kinase binding
Self-Validating Experimental Protocols
To objectively evaluate the transition from an in vitro scaffold to an in vivo therapeutic, the experimental design must isolate pharmacokinetic degradation from pharmacodynamic failure. The following protocols form a self-validating system.
Protocol A: In Vitro Scaffold Reactivity & Cytotoxicity Profiling
Causality: This protocol determines whether a lack of cellular cytotoxicity is due to poor target binding or premature degradation of the highly reactive C-Cl bond.
Compound Incubation: Prepare 10 µM solutions of 2-chlorochromone and a synthesized flavone analog in PBS (pH 7.4) and human plasma at 37°C.
LC-MS/MS Quantification (The Validation Step): Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile and centrifuge. Quantify the remaining parent compound via LC-MS/MS. Expected Result: 2-chlorochromone will show near-complete degradation within 60 minutes, validating its unsuitability for direct biological assays without derivatization.
MTT Assay: Treat target cancer cell lines (e.g., MCF-7) with the stable flavone derivative for 48 hours. Measure cell viability using the standard MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) reduction assay to confirm CDK-mediated apoptosis.
Protocol B: In Vivo Pharmacokinetic Translation via Suzuki-Miyaura Coupling
Causality: By replacing the labile chloride with an aryl group, steric shielding and extended conjugation protect the chromone core from nucleophilic attack in vivo.
Derivatization: React 2-chlorochromone with phenylboronic acid (1.2 eq) using a Pd(PPh3)4 catalyst (5 mol%) and K2CO3 in a toluene/ethanol mixture. Reflux for 4 hours to yield the stable flavone.
PK Profiling in Murine Models: Administer the parent 2-chlorochromone and the synthesized flavone intravenously (10 mg/kg) to separate cohorts of BALB/c mice.
Blood Sampling: Collect blood via the tail vein at standard intervals. Expected Result: The flavone will exhibit a prolonged half-life (~4.5 hours), whereas 2-chlorochromone will be undetectable, proving the necessity of the chemical transformation for in vivo efficacy.
Figure 2: Experimental workflow translating in vitro scaffold screening to in vivo models.
Comparison of synthetic routes to 4H-1-benzopyran-4-ones
Title: Comparative Guide to the Synthetic Routes of 4H-1-Benzopyran-4-ones Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols Introduct...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide to the Synthetic Routes of 4H-1-Benzopyran-4-ones
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocols
Introduction
4H-1-benzopyran-4-ones, commonly known as chromones (or flavones when substituted at the C2 position with a phenyl ring), are privileged heterocyclic scaffolds. They are ubiquitous in natural products and exhibit broad-spectrum pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[1]. For drug development professionals and synthetic chemists, selecting the optimal synthetic route to construct the 4H-1-benzopyran-4-one core is critical. The decision hinges on substrate scope, functional group tolerance, atom economy, and scalability.
This guide objectively evaluates three distinct synthetic methodologies:
The classical, multi-step Baker-Venkataraman Rearrangement .
The direct, oxidant-driven Iodine-Catalyzed Cyclization of Chalcones .
The modern, atom-economical Palladium-Catalyzed Carbonylative Cyclization .
Route 1: The Classical Approach – Baker-Venkataraman Rearrangement
The 1 remains one of the most reliable and scalable methods for synthesizing flavones[1]. This approach constructs the 1,3-dicarbonyl unit regioselectively ortho to a phenolic hydroxyl group, which is then cyclized[2].
Mechanistic Causality & Logic:
The synthesis is a three-stage process. First, O-acylation of a 2-hydroxyacetophenone is performed. Pyridine is strategically chosen as the solvent and base because it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates esterification[3]. Next, the critical rearrangement occurs via an intramolecular Claisen condensation. A strong base (e.g., KOH) deprotonates the α-methyl group of the ketone, driving the acyl migration from the phenolic oxygen to the carbon, yielding a 1,3-diketone[2]. Finally, acid-catalyzed cyclodehydration (using H₂SO₄/AcOH) promotes enolization and subsequent intramolecular nucleophilic attack by the phenolic oxygen onto the carbonyl carbon, expelling water to form the stable 4H-1-benzopyran-4-one core[3].
Caption: Workflow of the Baker-Venkataraman rearrangement to synthesize 4H-1-benzopyran-4-ones.
Experimental Protocol:
Note: This protocol is a self-validating system for a 20 mmol scale synthesis of the parent flavone[1],[3].
Esterification: Dissolve 2-hydroxyacetophenone (2.72 g, 20.0 mmol) in dry pyridine (5 mL). Add benzoyl chloride (4.22 g, 30.0 mmol) dropwise. The reaction is exothermic. Let stand for 20 minutes until heat evolution ceases. Pour into 120 mL of 3% HCl and 40 g of crushed ice to neutralize the pyridine. Filter and collect the 2-benzoyloxyacetophenone.
Rearrangement: Dissolve the intermediate in dry pyridine (27 mL) and heat to 50 °C. Rapidly add pulverized KOH (2.5 g, 45.0 mmol). Stir for 15 minutes. A visual cue of success is the precipitation of the yellow potassium salt of the 1,3-diketone. Quench with 10% aqueous acetic acid (38 mL) and filter the solid o-hydroxydibenzoylmethane.
Cyclization: Dissolve the crude 1,3-diketone in glacial acetic acid (25 mL). Add concentrated H₂SO₄ (1 mL). Heat under reflux in a boiling water bath for 1 hour. Pour the hot mixture onto crushed ice (~130 g). Vacuum filter the crude flavone, wash with water until neutral, and recrystallize from petroleum ether.
Route 2: The Oxidative Approach – Iodine-Mediated Cyclization of Chalcones
For researchers looking to bypass the multi-step esterification/rearrangement sequence, the direct 4 is a highly efficient alternative[4].
Mechanistic Causality & Logic:
Chalcones (easily synthesized via Claisen-Schmidt condensation of 2-hydroxyacetophenones and aldehydes) undergo an intramolecular oxa-Michael addition to form a flavanone intermediate. Molecular iodine (I₂) acts as a mild Lewis acid to activate the enone system and subsequently serves as an oxidant to dehydrogenate the flavanone into the fully conjugated 4H-1-benzopyran-4-one[4]. The use of DMSO is mechanistically essential: DMSO acts as a terminal oxidant (Kornblum-type oxidation), reacting with the byproduct hydrogen iodide (HI) to regenerate I₂, thereby allowing the iodine to be used in catalytic amounts.
Caption: Mechanism of I₂/DMSO-catalyzed oxidative cyclization of chalcones.
Experimental Protocol:
Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone (1.0 mmol) in anhydrous DMSO (5 mL).
Cyclization: Heat the reaction mixture to 130 °C in an oil bath for 2–3 hours. Monitor the reaction via TLC. The thermal energy drives the initial cyclization, while I₂/DMSO drives the aromatization.
Workup: Cool the mixture to room temperature. Pour into crushed ice containing saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces any residual iodine to iodide (visual cue: the dark brown color of the solution dissipates).
Isolation: Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Route 3: The Modern Catalytic Approach – Palladium-Catalyzed Carbonylative Cyclization
For late-stage functionalization and the generation of complex libraries, transition-metal catalysis offers unparalleled atom economy. The 5 of o-iodophenols with terminal acetylenes represents the cutting edge of chromone synthesis[5],[6].
Mechanistic Causality & Logic:
This one-pot, three-component reaction avoids the need for pre-synthesized chalcones or diketones. The catalytic cycle begins with the oxidative addition of the o-iodophenol to the Pd(0) active species, forming an arylpalladium(II) complex. Due to the high affinity of Pd(II) for carbon monoxide, CO insertion occurs preferentially over alkyne coordination, generating an acylpalladium(II) intermediate[5]. Subsequent coordination and migratory insertion of the terminal alkyne, followed by intramolecular nucleophilic attack by the phenolic oxygen (cyclization) and reductive elimination, yields the 4H-1-benzopyran-4-one while regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Pd-catalyzed carbonylative synthesis of chromones.
Experimental Protocol:
Note: This protocol utilizes standard ligand-free or phosphine-ligated Pd conditions[5].
Preparation: To an oven-dried Schlenk tube, add o-iodophenol (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (2-5 mol%), and a mild base such as K₂CO₃ or Et₃N (2.0 mmol).
Solvent & Atmosphere: Add a suitable solvent (e.g., 1,4-dioxane or an ionic liquid, 3 mL). Evacuate and backfill the vessel with CO gas three times. Maintain the reaction under a CO balloon (1 atm).
Reaction: Heat the mixture to 80–100 °C with vigorous stirring for 12–24 hours.
Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the precipitated palladium black. Concentrate the filtrate and purify via flash column chromatography.
Comparative Data Analysis
To aid in route selection, the quantitative and qualitative performance metrics of each methodology are summarized below:
Late-stage functionalization; complex, diverse libraries.
Conclusion
The selection of a synthetic route to 4H-1-benzopyran-4-ones must be dictated by the specific constraints of the research program. The Baker-Venkataraman rearrangement remains the gold standard for bulk synthesis due to its ruggedness and reliance on inexpensive reagents[7]. Conversely, the I₂/DMSO cyclization offers a highly efficient, transition-metal-free alternative that is ideal for generating libraries of simple flavones[4]. Finally, for modern drug discovery efforts where atom economy and late-stage diversity are paramount, the Palladium-catalyzed cyclocarbonylation provides an elegant, one-pot solution that bypasses traditional intermediates entirely[5],[6].
References
Baker-Venkataraman Rearrangement for Flavone Synthesis - BenchChem. 1
Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique - Taylor & Francis. 7
What Is Baker-Venkataraman Rearrangement? - Alfa Chemistry.2
Synthesis of Flavone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - RSC. 3
Iodine catalyzed cascade synthesis of flavone derivatives from 2'-allyloxy-α,β-dibromochalcones - ResearchGate. 4
Ligand-Free Cyclocarbonylation of ortho-Iodophenols and Acetylenes to Chromones - Thieme. 5
Synthesis of 4H-Chromen-4-one Derivatives by Intramolecular Palladium-Catalyzed Acylation of Alkenyl Bromides with Aldehydes - ResearchGate. 6
The Ascending Threat of Fungal Infections: A Comparative Guide to the Antifungal Activity of Benzopyran Derivatives and Standard Therapeutics
The global landscape of infectious diseases is witnessing a concerning rise in the incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains. This escalating challenge necessitates an...
Author: BenchChem Technical Support Team. Date: March 2026
The global landscape of infectious diseases is witnessing a concerning rise in the incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains. This escalating challenge necessitates an urgent and innovative approach to the discovery and development of novel antifungal agents. Among the promising scaffolds in medicinal chemistry, the benzopyran nucleus, a core structure in a variety of natural products and synthetic compounds, has garnered significant attention for its broad spectrum of biological activities, including potent antifungal properties.[1][2]
This guide provides a comprehensive comparison of the antifungal activity of benzopyran derivatives, specifically focusing on chromones and coumarins, against that of standard-of-care antifungal drugs. We will delve into the experimental data that underpins these comparisons, elucidate the methodologies for their evaluation, and explore the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for the next generation of antifungal therapeutics.
The Benzopyran Scaffold: A Privileged Structure in Antifungal Research
The benzopyran ring system is a versatile heterocyclic scaffold found in a myriad of natural products.[1] This "privileged structure" is capable of interacting with a diverse range of cellular targets, leading to a wide array of pharmacological effects, including antimicrobial and antifungal activities.[1] The two main isomers, chromones (1-benzopyran-4-one) and coumarins (1-benzopyran-2-one), and their derivatives have been the subject of extensive research, revealing their potential to combat a variety of fungal pathogens.
Mechanisms of Action: A Tale of Two Strategies
The efficacy of any antimicrobial agent is intrinsically linked to its mechanism of action. Standard antifungal drugs primarily operate through a few well-established pathways. In contrast, benzopyran derivatives appear to employ a more diverse and sometimes novel set of mechanisms, making them particularly interesting candidates for overcoming existing resistance.
Standard Antifungal Mechanisms: The Established Frontline
The current arsenal of antifungal drugs can be broadly categorized by their mode of action:
Azoles (e.g., Fluconazole, Voriconazole): This class of fungistatic agents inhibits the enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is the primary sterol in the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity and function, ultimately inhibiting fungal growth.[3][4][5]
Polyenes (e.g., Amphotericin B): These fungicidal agents bind directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of intracellular components and ultimately cell death.[4][6]
Echinocandins (e.g., Caspofungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to osmotic instability and cell lysis.
Caption: Mechanisms of action for standard antifungal drug classes.
Benzopyran Derivatives: Emerging and Diverse Mechanisms
Research into the antifungal mechanisms of benzopyran derivatives has revealed a more multifaceted approach, with different derivatives potentially acting through various pathways:
Cell Wall and Membrane Disruption: Several studies suggest that benzopyran derivatives exert their antifungal effect by compromising the integrity of the fungal cell wall and/or plasma membrane.[7] For instance, the coumarin derivative 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has been shown to affect the structure of the fungal cell wall. This disruption can lead to morphological alterations and ultimately cell death.[7]
Inhibition of Ergosterol Biosynthesis: Some benzopyran derivatives have been found to target the ergosterol biosynthesis pathway, similar to azoles. Molecular docking studies have shown that certain benzopyrone compounds can interact with the fungal CYP51 enzyme through hydrophobic and van der Waals interactions, suggesting a potential for inhibiting ergosterol production.[8]
Other Potential Targets: In silico studies have predicted that some chromone derivatives may have a high affinity for other essential fungal enzymes, such as thymidylate synthase, indicating a broader range of potential molecular targets.
Caption: Diverse potential mechanisms of action for benzopyran derivatives.
Comparative Antifungal Activity: A Data-Driven Analysis
The true measure of a potential antifungal agent lies in its in vitro and in vivo activity against clinically relevant fungal pathogens. Here, we present a summary of experimental data comparing the efficacy of various benzopyran derivatives with that of standard antifungal drugs.
In Vitro Susceptibility Testing
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a key metric for assessing antifungal potency. The following tables summarize the MIC values of selected benzopyran derivatives and standard antifungals against common fungal pathogens, as reported in various studies.
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Benzopyran Derivatives and Standard Antifungals against Candida Species
Note: The MIC values presented are ranges compiled from multiple sources and may vary depending on the specific strain and testing methodology.
From the available data, it is evident that while some benzopyran derivatives exhibit promising antifungal activity, their potency can be variable. For instance, certain coumarin derivatives show MIC values in the range of 16-32 µg/mL against Aspergillus species. In some cases, the activity of benzopyran derivatives is comparable to or even better than that of standard drugs against resistant strains.
Structure-Activity Relationship (SAR): Designing More Potent Antifungals
Understanding the relationship between the chemical structure of benzopyran derivatives and their antifungal activity is crucial for the rational design of more potent and selective compounds. Several studies have shed light on key structural features that influence their efficacy:
O-Substitutions: For coumarin derivatives, O-substitutions have been shown to be essential for antifungal activity.[13][14]
Alkyl Chain Length: The presence of a short aliphatic chain can enhance the antifungal activity of coumarins.[13][14]
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (NO₂) or acetate, into the coumarin scaffold appears to favor antifungal activity.[13]
Substituents at Position 7: Coumarins with a hydroxyl group at the 7th position have been noted for their antibiotic and antifungal properties.[15]
Halogenation: The presence of chloro substituents can also contribute significantly to the antifungal properties of coumarins.[15]
The reliability of antifungal susceptibility data is contingent upon the use of standardized and validated experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) has established reference methods that are widely used in the field.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is the gold standard method for determining the in vitro susceptibility of fungi to antifungal agents.
Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid broth medium. Following incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth.
Step-by-Step Methodology:
Preparation of Antifungal Stock Solutions: Dissolve the benzopyran derivative and standard antifungal drugs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
Preparation of Fungal Inoculum:
For yeasts (Candida spp.), culture the isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
For molds (Aspergillus spp.), grow the fungus on a suitable medium (e.g., Potato Dextrose Agar) until sporulation occurs. Harvest the conidia and prepare a suspension in sterile saline with a surfactant (e.g., Tween 80).
Preparation of Microtiter Plates:
Dispense the appropriate broth medium (e.g., RPMI-1640) into the wells of a 96-well microtiter plate.
Perform two-fold serial dilutions of the antifungal agents across the plate.
Add the standardized fungal inoculum to each well.
Include growth control (no drug) and sterility control (no inoculum) wells.
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.
MIC Reading: Determine the MIC by visually inspecting for turbidity or by using a spectrophotometer to measure optical density. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the growth control.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity and Therapeutic Potential
A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. While many benzopyran derivatives have shown promising antifungal activity, their cytotoxic profiles need to be thoroughly evaluated. Some studies have reported low cytotoxicity for certain coumarin derivatives, which is an encouraging sign for their potential therapeutic application.[15] Further investigation into the selectivity index (the ratio of cytotoxic concentration to MIC) is essential to identify lead compounds with a favorable therapeutic window.
Conclusion and Future Directions
Benzopyran derivatives represent a promising and versatile class of compounds in the ongoing search for novel antifungal agents. Their diverse mechanisms of action, including the potential to act on different cellular targets than existing drugs, make them particularly attractive for combating drug-resistant fungal infections. The structure-activity relationship studies provide a valuable roadmap for the design and synthesis of more potent and selective derivatives.
While the in vitro data is encouraging, the path to clinical application requires further rigorous investigation. Future research should focus on:
Comprehensive in vivo studies: Evaluating the efficacy and safety of lead benzopyran derivatives in animal models of fungal infections is a critical next step.
Elucidation of precise mechanisms of action: A deeper understanding of the molecular targets of these compounds will facilitate their optimization and may reveal novel antifungal strategies.
Exploration of synergistic combinations: Investigating the potential of benzopyran derivatives to act synergistically with existing antifungal drugs could lead to more effective and resistance-mitigating therapeutic regimens.
The continued exploration of the benzopyran scaffold holds significant promise for enriching the antifungal drug pipeline and addressing the pressing global health challenge of fungal infections.
References
In Vitro Analysis of Benzopyran Derivative's Action Against Aspergillus Species. (URL not available)
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. ResearchGate. (2013). [Link]
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Synthesis, structure-activity relationships (SAR) and in silico studies of coumarin derivatives with antifungal activity. PubMed. (2013). [Link]
Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives. PubMed. (2010). [Link]
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An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. PubMed. (2015). [Link]
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An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. PMC. (2015). [Link]
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MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. PMC. (2017). [Link]
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The Differential Cytotoxicity of 4H-1-Benzopyran-4-one Derivatives: A Comparative Guide to Cancer Cell Selectivity
In the landscape of oncological research, the quest for therapeutic agents that exhibit high efficacy against malignant cells while sparing their healthy counterparts remains a paramount objective. Within this pursuit, t...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of oncological research, the quest for therapeutic agents that exhibit high efficacy against malignant cells while sparing their healthy counterparts remains a paramount objective. Within this pursuit, the heterocyclic scaffold of 4H-1-benzopyran-4-one, commonly known as chromone, has emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive analysis of the selective cytotoxicity of various 4H-1-benzopyran-4-one derivatives, offering a comparative overview of their performance in cancer cells versus normal cells, substantiated by experimental data and mechanistic insights.
Unveiling the Therapeutic Potential of Benzopyran-4-ones
The 4H-1-benzopyran-4-one core is a structural motif present in a wide array of natural products and synthetic compounds that have demonstrated a broad spectrum of biological activities.[1] In the context of oncology, derivatives of this scaffold have shown significant promise as cytotoxic agents against multi-drug resistant cancer cell lines.[2][3][4] The strategic functionalization of the benzopyran-4-one ring system has led to the development of compounds with enhanced potency and, crucially, a favorable selectivity index.
Comparative Cytotoxicity: A Tale of Two Cell Types
The hallmark of a promising anticancer agent lies in its ability to selectively target and eliminate cancer cells. Numerous studies have demonstrated that derivatives of 4H-1-benzopyran-4-one exhibit precisely this characteristic. The cytotoxic effects of these compounds are often quantified by their half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a specific biological or biochemical function.
A compelling example of this selectivity is observed in a series of benzopyran-4-one-isoxazole hybrid compounds. These derivatives displayed significant antiproliferative activities against a panel of human cancer cell lines, with IC50 values in the low micromolar range. In stark contrast, their cytotoxicity towards normal cell lines, such as human embryonic kidney (HEK-293) and porcine kidney epithelial (LLC-PK1) cells, was minimal.[2][3][4]
Table 1: Comparative IC50 values of selected 4H-1-benzopyran-4-one derivatives in cancer and normal cell lines.
The data clearly indicates that these compounds are significantly more potent against cancerous cells. For instance, the benzopyran-4-one-isoxazole hybrids exhibit selectivity indices ranging from approximately 16 to over 67, signifying a substantial therapeutic window.
Mechanistic Insights: How Benzopyran-4-ones Induce Selective Cell Death
The selective cytotoxicity of 4H-1-benzopyran-4-one derivatives is not a random occurrence but is rooted in their specific molecular interactions within the cellular environment. The primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[2][4][5]
One study revealed that a benzopyran-4-one-isoxazole hybrid induced apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a concentration of just 5 μM.[2][4] This targeted induction of apoptosis is a highly desirable trait for an anticancer drug, as it minimizes the inflammatory response associated with necrotic cell death.
Furthermore, these derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer.
Inhibition of Pro-Survival Kinases
Several benzopyran-4-one derivatives have been identified as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[2][3] One such target is the proto-oncogene c-Src, a non-receptor tyrosine kinase whose activation is observed in approximately 50% of tumors from various cancers, including colon, liver, lung, and breast.[1][8] By inhibiting c-Src, these compounds can disrupt downstream signaling cascades that promote cell survival, angiogenesis, and invasion.[9][10][11]
Some derivatives have also shown inhibitory activity against the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[2][3][5] This pathway is one of the most frequently over-activated intracellular signaling routes in human cancers, playing a critical role in cell proliferation, survival, and drug resistance.[2][12][13] The inactivation of the PI3K/Akt pathway by benzopyran-4-one derivatives represents a significant mechanism for their anticancer effects.
Figure 1: Simplified signaling pathway illustrating the inhibitory action of 4H-1-benzopyran-4-one derivatives on the c-Src and PI3K/Akt pathways, leading to the promotion of apoptosis and inhibition of cell proliferation.
Induction of Apoptosis via the Intrinsic Pathway
The induction of apoptosis by these compounds often proceeds through the intrinsic, or mitochondrial, pathway.[14][15][16][17][18] This is characterized by the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, the executioner enzymes of apoptosis.
Figure 2: The intrinsic apoptosis pathway induced by 4H-1-benzopyran-4-one derivatives.
Experimental Protocols for Assessing Selectivity
To rigorously evaluate the selective cytotoxicity of novel compounds, a series of well-defined experimental workflows are essential. The following protocols provide a framework for these investigations.
Experimental Workflow Overview
Figure 3: A typical experimental workflow for evaluating the selective anticancer activity of test compounds.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[19] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate both cancer and normal cells in 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[22]
Compound Treatment: Treat the cells with a range of concentrations of the 4H-1-benzopyran-4-one derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22]
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[22]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[24][25][26][27]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
Cell Treatment: Culture and treat both cancer and normal cells with the test compound at its IC50 concentration for a predetermined time.
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[24]
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[25]
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[25]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[24]
Western blotting is a technique used to detect specific proteins in a cell extract, allowing for the analysis of key signaling molecules involved in apoptosis and cell survival pathways.[28][29][30][31]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies against the target proteins (e.g., c-Src, Akt, cleaved caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Step-by-Step Methodology:
Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.[29]
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression or phosphorylation status.
Conclusion
The selective targeting of cancer cells is a critical determinant of the therapeutic index of any potential anticancer agent. The 4H-1-benzopyran-4-one scaffold has proven to be a versatile platform for the development of novel derivatives that exhibit significant and selective cytotoxicity against a range of cancer cell lines. Their mechanisms of action, which include the induction of apoptosis and the inhibition of key oncogenic signaling pathways like c-Src and PI3K/Akt, underscore their potential as valuable leads in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of these promising compounds, paving the way for the development of more effective and less toxic cancer therapies.
References
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
Singh, P., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 28(11), 4383. [Link]
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
Yang, J., et al. (2019). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Frontiers in Oncology, 9, 602. [Link]
Jafari, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817133. [Link]
Bishayee, A., & Mandal, A. (2023). Role of c-Src in Carcinogenesis and Drug Resistance. Cancers, 15(11), 2969. [Link]
ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway. Retrieved from [Link]
ResearchGate. (n.d.). Role of PI3K signaling pathway in cancer onset and progression. Retrieved from [Link]
Wikipedia. (n.d.). Proto-oncogene tyrosine-protein kinase Src. Retrieved from [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]
ResearchGate. (n.d.). Synthesis, Antiproliferative, and c-Src Kinase Inhibitory Activities of 4-Oxo-4 H -1-benzopyran Derivatives. Retrieved from [Link]
Boster Biological Technology. (n.d.). Regulation of Apoptosis Pathway. Retrieved from [Link]
Chen, Y., et al. (2016). The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. Oncotarget, 7(30), 48075–48093. [Link]
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
ResearchGate. (n.d.). Schematic diagram of the major pathways of apoptosis and the virus.... Retrieved from [Link]
Belli, S., et al. (2020). C-Src and EGFR Inhibition. Encyclopedia, 1(1), 1-10. [Link]
MTT (Assay protocol). (n.d.). Retrieved from [Link]
Frontiers. (2014, January 16). Src as the link between inflammation and cancer. Retrieved from [Link]
Bio-Rad Antibodies. (n.d.). Apoptosis. Retrieved from [Link]
Awinash, C., et al. (2022). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica, 14(10), 1-8. [Link]
Al-Istaqsi, J., et al. (2023). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Cancers, 15(15), 3939. [Link]
Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]
Chapman University Digital Commons. (2023, May 21). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]
Selected Topics in Health and Disease (2019 Edition). (n.d.). 1.2 Western Blot and the mTOR Pathway. Retrieved from [Link]
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
Singh, P., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Chapman University Digital Commons. [Link]
El-Sayed, M. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4598. [Link]
Evaluating the Antiestrogenic Activity of Benzopyran-4-one Derivatives: A Comparative Methodological Guide
Executive Summary The development of nonsteroidal antiestrogens has historically been dominated by triphenylethylene derivatives (e.g., Tamoxifen). However, benzopyran-4-one derivatives (chromones, isoflavones) and their...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of nonsteroidal antiestrogens has historically been dominated by triphenylethylene derivatives (e.g., Tamoxifen). However, benzopyran-4-one derivatives (chromones, isoflavones) and their reduced analogs (2H-1-benzopyrans) have emerged as highly potent Selective Estrogen Receptor Modulators (SERMs) and pure antagonists[1]. By mimicking the steroidal backbone while introducing bulky basic side chains, these compounds competitively bind to Estrogen Receptor alpha (ERα) and force unique conformational changes that block transcriptional activation.
This guide provides an objective comparison of benzopyran derivatives against standard clinical alternatives and establishes self-validating experimental protocols for evaluating their antiestrogenic efficacy.
To accurately evaluate a novel benzopyran-4-one derivative, one must first understand the structural causality of its antagonism. Estrogen receptor agonism relies on the binding of 17β-estradiol (E2), which stabilizes Helix 12 of the ERα Ligand Binding Domain (LBD) in a conformation that permits co-activator recruitment.
Benzopyran-4-ones and 2H-1-benzopyrans act by occupying the same hydrophobic pocket. However, when substituted with an extended basic side chain (e.g., a pyrrolidinoethoxy or piperidine ring), the molecule physically displaces Helix 12[2]. This steric clash prevents the assembly of the Activation Function 2 (AF-2) complex, thereby halting Estrogen Response Element (ERE)-mediated gene transcription.
Fig 1. Competitive ERα antagonism and Helix 12 displacement by benzopyran derivatives.
Comparative Performance Analysis
The structural nuances of the benzopyran scaffold dictate its pharmacological profile. While parent phenols of 2H-1-benzopyrans are often inactive, the addition of basic ethers dramatically increases antiestrogenic potency, often surpassing Tamoxifen[1].
For example, EM-652 (Acolbifene) , a highly substituted 2H-1-benzopyran derivative, acts as a pure antagonist in mammary tissue with an IC50 in the sub-nanomolar range[2]. Conversely, specific 4H-1-benzopyran-4-one derivatives, such as 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (Compound 19), exhibit strong antiestrogenic activity (65% inhibition) but retain partial uterotrophic agonism (31%)[3].
Table 1: Efficacy Comparison of Antiestrogenic Compounds
*RBA is relative to 17β-estradiol (E2) set at 100.
Self-Validating Experimental Protocols
To rigorously evaluate the antiestrogenic activity of novel benzopyran-4-ones, researchers must employ a multi-tiered, self-validating workflow. The protocols below are designed to eliminate false positives caused by endogenous hormones or off-target cytotoxicity.
Fig 2. Sequential screening workflow for validating novel antiestrogens.
Purpose: To confirm that the benzopyran-4-one derivative directly binds to the ERα LBD, proving that downstream effects are receptor-mediated rather than cytotoxic.
Causality: Using tritium-labeled E2 ([3H]-E2) allows for highly sensitive quantification of receptor occupancy. Dextran-coated charcoal is utilized because it adsorbs free, unbound steroids but cannot bind large receptor-ligand complexes, allowing for clean separation.
Step-by-Step Methodology:
Preparation: Isolate cytosolic ERα from MCF-7 cells or utilize purified recombinant human ERα in a Tris-HCl buffer (pH 7.4).
Incubation: In a 96-well plate, combine 1 nM [3H]-E2, the ERα preparation, and varying concentrations of the test benzopyran-4-one (10^-11 to 10^-5 M).
Equilibration: Incubate the mixture at 4°C for 18 hours to reach steady-state equilibrium.
Separation: Add dextran-coated charcoal suspension to each well. Incubate for 10 minutes at 4°C, then centrifuge at 3,000 x g for 15 minutes.
Quantification: Extract the supernatant (containing the receptor-[3H]-E2 complex) and measure radioactivity via liquid scintillation counting.
Validation: Calculate the Relative Binding Affinity (RBA) by comparing the IC50 of the test compound to the IC50 of unlabeled E2.
Purpose: To determine if the receptor-bound benzopyran-4-one functionally inhibits estrogen-driven cell division[4].
Causality: MCF-7 human breast cancer cells are strictly estrogen-dependent for proliferation. To accurately measure antiestrogenic activity, the assay environment must be entirely free of endogenous estrogens[5]. Therefore, standard Phenol Red (which has weak estrogenic activity) must be removed, and Fetal Bovine Serum (FBS) must be stripped with charcoal-dextran to remove lipophilic hormones[4].
Step-by-Step Methodology:
Hormone Depletion: Culture MCF-7 cells in phenol red-free RPMI-1640 medium supplemented with 5% charcoal-dextran stripped FBS (CD-FBS) for 72 hours prior to the assay[4].
Seeding: Seed cells at a density of 10,000 cells/well in 96-well plates using the hormone-free medium. Allow 24 hours for attachment.
Agonist Stimulation: To test for antiestrogenic activity, the baseline proliferation must first be stimulated. Add 10 pM (10^-11 M) of E2 to all test wells[5].
Compound Treatment: Co-treat the E2-stimulated cells with serial dilutions of the benzopyran-4-one derivative (10^-10 to 10^-5 M).
System Validation Controls:
Negative Control: Vehicle only (measures basal, estrogen-independent growth).
Positive Control: E2 only (measures maximum proliferation).
Antagonist Control: E2 + 100 nM Fulvestrant (a pure SERD). If the assay is valid, Fulvestrant will completely abolish E2-induced proliferation[5].
Incubation & Readout: Incubate for 144 hours (6 days), changing the media and redosing compounds on day 3. Quantify total DNA content or metabolic activity (e.g., WST-8 assay) and calculate the IC50.
References
Structure-activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans.
nih.gov[Link]
Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens.
nih.gov[Link]
Synthesis and structure–activity relationships of analogs of EM-652 (acolbifene), a pure selective estrogen receptor modulator. Study of nitrogen substitution.
tandfonline.com[Link]
TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY.
nih.gov[Link]
In Vitro Estrogenic and Breast Cancer Inhibitory Activities of Chemical Constituents Isolated from Rheum undulatum L.
mdpi.com[Link]
Comparative Guide: 3D-QSAR Optimization of Aminoalkyl Benzopyrans for Antiplasmodial Activity
Executive Summary The emergence of Plasmodium falciparum strains resistant to frontline antimalarials, such as chloroquine and artemisinin-based combination therapies, necessitates the rapid discovery of novel chemical s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The emergence of Plasmodium falciparum strains resistant to frontline antimalarials, such as chloroquine and artemisinin-based combination therapies, necessitates the rapid discovery of novel chemical scaffolds. Natural-product-inspired aminoalkyl-substituted 1-benzopyrans (chromenes and chromanes) have recently demonstrated profound in vitro antiplasmodial efficacy[1].
This guide objectively evaluates the performance of these novel derivatives against traditional antimalarial agents. Furthermore, it dissects the Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies used to optimize their pharmacodynamic profiles, providing researchers with a validated, comparative framework for lead optimization and computational modeling.
Performance Comparison: Benzopyran Derivatives vs. Traditional Antimalarials
To establish the therapeutic potential of aminoalkyl benzopyrans, it is critical to benchmark their in vitro efficacy against standard-of-care antimalarials.
Causality of Structural Choices: The structural tuning of the benzopyran scaffold directly dictates binding affinity to the parasitic target. Researchers systematically varied the hydrogenation state of the benzopyran system, the position of the phenolic OH moiety, and the spatial distance of the basic amino group to the aromatic rings. Notably, the removal of the methyl moiety in the side chain was strategically chosen to eliminate chirality, thereby simplifying the pharmacokinetic profile and synthetic pipeline without sacrificing potency[2].
Table 1: In Vitro Antiplasmodial Activity Comparison
Compound Class / Specific Agent
Target Strain
IC₅₀ (nM)
Selectivity Index (SI)
Standard: Chloroquine
P. falciparum (NF54)
~10 - 15
~100 - 200
1-Benzopyran-5-ol (8b)
P. falciparum (NF54)
10
> 1000
1-Benzopyran-7-ol (9c)
P. falciparum (NF54)
38
> 1000
Aminoalcohol derivative (19c)
P. falciparum (NF54)
17
> 1000
Phenolic analogs (15a, 15b)
P. falciparum (NF54)
< 5
1818 - 6760
Data synthesized from foundational biological evaluations[2][3].
Key Takeaway: Specific phenolic benzopyran analogs (e.g., 15a and 15b) exhibit 10- to 25-fold higher potency than chloroquine. Paired with exceptionally high selectivity indices (SI > 1800), these compounds demonstrate minimal cytotoxicity to mammalian host cells, making them superior candidates for further preclinical development[3].
In 3D-QSAR Comparative Molecular Field Analysis (CoMFA), the spatial alignment of the dataset is the most critical parameter dictating model robustness. A comprehensive study of 52 congeneric benzopyran compounds compared two distinct alignment paradigms to determine the optimal predictive model[1].
Manual Alignment: Relies on the rigid superposition of the lowest-energy conformers' benzopyran core. While structurally intuitive, it fails to account for the dynamic presentation of hydrogen bond donors/acceptors in the binding pocket.
Pharmacophore-Based Alignment (MOE): Utilizes Pharmacophore Elucidation to align molecules based on shared electronic and steric features rather than strict atomic coordinates.
Table 2: 3D-QSAR Model Predictive Power Comparison
Alignment Strategy
Protonation State
Internal Predictivity (
Q2
)
External Predictivity (
P2
)
Model Robustness
Manual (Core)
Non-protonated
Moderate (< 0.5)
Low
Poor
Pharmacophore (MOE)
Protonated
Good (~0.55)
Moderate
Acceptable
Pharmacophore (MOE)
Non-protonated
Excellent (> 0.6)
Good (> 0.7)
High
Mechanistic Insight: The pharmacophore-based alignment of non-protonated structures yielded the best predictive model. The non-protonated state likely better represents the neutral species partitioning into the hydrophobic binding pocket of the putative target in vivo, thus generating more accurate Molecular Interaction Fields (MIFs)[1][4].
Visualizing the 3D-QSAR Workflow
The following diagram illustrates the comparative logic and sequential workflow required to generate a highly predictive 3D-QSAR model for benzopyran derivatives.
3D-QSAR Methodological Workflow for Aminoalkyl Benzopyrans
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent the standardized workflows for bioassay validation and computational modeling. Every step is designed as a self-validating system to prevent false positives.
Protocol A: In Vitro Antiplasmodial Bioassay
Parasite Cultivation: Culture P. falciparum (chloroquine-sensitive NF54 strain) in human erythrocytes suspended in RPMI 1640 medium supplemented with human serum.
Compound Preparation: Dissolve benzopyran derivatives in DMSO. Prepare serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 10 µM. Self-Validation Step: Ensure final DMSO concentration remains < 0.5% to strictly prevent solvent-induced cytotoxicity.
Incubation: Seed parasite cultures into 96-well microtiter plates. Add compound dilutions and incubate for 72 hours at 37°C in a specialized gas mixture (93% N₂, 4% CO₂, 3% O₂).
Viability Quantification: Assess parasite growth using a standard [³H]-hypoxanthine incorporation assay.
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis. Self-Validation Step: The assay run is only deemed valid if the IC₅₀ of the chloroquine positive control falls within the accepted historical range of 10-15 nM[2].
Protocol B: 3D-QSAR CoMFA Modeling (Open3DQSAR)
Dataset Curation: Convert in vitro IC₅₀ values of the 52 benzopyran compounds into logarithmic pIC₅₀ values to ensure a normal distribution of the dependent variable[1].
Conformational Search: Generate 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to identify the global minimum for each compound.
Alignment: Import conformers into MOE. Define pharmacophore features (aromatic rings, hydrogen bond acceptors/donors) and align the dataset.
MIF Generation: Export aligned structures to Open3DQSAR. Define a 3D grid bounding box with a 2.0 Å step size. Calculate steric (Lennard-Jones) and electrostatic (Coulomb) potentials using an sp³ carbon probe with a +1 charge.
PLS Regression: Perform Partial Least Squares (PLS) regression. Self-Validation Step: Use Leave-One-Out Cross-Validation (LOO-CV) to extract the optimal number of principal components and calculate the
Q2
value to prevent overfitting.
External Validation: Predict the pIC₅₀ values of a hold-out test set (approx. 20% of the dataset) to calculate
P2
, ensuring the model maintains high external predictivity for untested compounds[4].
Interpretation of Molecular Interaction Fields (MIFs)
The validated 3D-QSAR model provides actionable intelligence for future lead optimization:
Steric Fields: Green regions in the MIF indicate where steric bulk (Van der Waals interactions) enhances antiplasmodial activity, while white regions indicate steric penalties. For instance, adding bulky substituents at the C-6 position of the chromane ring positively correlates with potency[3].
Electrostatic Fields: Blue regions favor electron-deficient (positive partial charge) substituents, whereas red regions favor electron-rich groups. This dictates the optimal spatial placement of the basic aminoalkyl chain to maximize target affinity[5].
References
Wunsch, F. M., et al. "Quantitative Structure-Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents." Molecules 2021, 26(17), 5249.
URL:[Link]
Harel, D., et al. "Synthesis and Biological Evaluation of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents." Journal of Medicinal Chemistry 2021.
URL:[Link]
Antitumor Activities of 3-Phenyl-4H-1-benzopyran-4-ones vs. Related 2-Phenylbenzothiazoles: A Comparative Guide
Executive Summary The development of targeted chemotherapeutics increasingly relies on exploiting tumor-specific metabolic vulnerabilities. Two structurally distinct but mechanistically related classes of compounds—3-phe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted chemotherapeutics increasingly relies on exploiting tumor-specific metabolic vulnerabilities. Two structurally distinct but mechanistically related classes of compounds—3-phenyl-4H-1-benzopyran-4-ones (synthetic isoflavones) and 2-phenylbenzothiazoles (e.g., 5F 203, Phortress)—have emerged as potent antitumor prodrugs[1][2]. As a Senior Application Scientist, I have structured this guide to objectively compare their structural rationale, quantitative performance, and the self-validating experimental workflows required to evaluate their efficacy in preclinical drug development.
Structural & Mechanistic Rationale
While these two classes utilize different core scaffolds, their mechanism of action converges on a highly specific biological pathway: the Aryl Hydrocarbon Receptor (AhR) – Cytochrome P450 1A1 (CYP1A1) axis [3][4].
2-Phenylbenzothiazoles: Compounds like are exceptionally potent AhR agonists. They actively drive their own metabolism by forcing the cell to express CYP1A1, which subsequently bioactivates the inert prodrug into a lethal electrophile[5].
3-Phenyl-4H-1-benzopyran-4-ones: These synthetic isoflavones share structural homology with natural flavonoids (e.g., genistein) and the benzothiazoles[6]. While they possess a more chemically tractable chromone core, their baseline AhR agonism is generally weaker. However, they act as excellent substrates for CYP1A1, meaning their cytotoxicity can be dramatically potentiated in tumors with high basal CYP1A1 expression[6].
The AhR-CYP1A1 Bioactivation Pathway
The diagram below illustrates the shared causality of cell death for both compound classes. The prodrug must successfully navigate receptor binding, nuclear translocation, and enzymatic conversion to achieve efficacy.
Mechanism of Action: AhR activation, CYP1A1 induction, and subsequent bioactivation.
Comparative Antitumor Performance
The quantitative data highlights a distinct divergence in potency. 2-phenylbenzothiazoles operate in the sub-nanomolar range due to their aggressive AhR agonism[3]. In contrast, 3-phenyl-4H-1-benzopyran-4-ones require external CYP1A1 induction to achieve sub-micromolar potency, making them highly selective but less inherently toxic[6].
Parameter
3-Phenyl-4H-1-benzopyran-4-ones (Isoflavones)
2-Phenylbenzothiazoles (e.g., 5F 203)
Core Scaffold
Chromone (Benzopyran-4-one)
Benzothiazole
Primary Synthesis
Pd-catalyzed Suzuki cross-coupling
Condensation of aminothiophenols
AhR Binding Affinity
Moderate (Substituent-dependent)
Very High
CYP1A1 Bioactivation
Yes (Potentiated by TBDD)
Yes (Primary mechanism)
In Vitro Potency (GI₅₀)
Low µM (Shifts to < 1 µM with TBDD)
Sub-nM to low nM
Most Sensitive Cell Lines
MDA-MB-468 (Breast)
MCF-7, MDA-MB-468 (Breast)
Aqueous Solubility
Poor (Requires formulation)
Poor (Addressed via lysyl prodrugs)
Experimental Workflows & Protocols
To ensure scientific integrity, every protocol used to evaluate these compounds must be a self-validating system. The following methodologies explain not just how to perform the assays, but the causality behind the experimental choices.
Causality: Traditional de novo synthesis of substituted isoflavones is multi-step and low-yield. We utilize Suzuki cross-coupling because it allows for late-stage diversification. By forging the central aryl C-C bond between an unsubstituted 3-halobenzopyranone and various alkyl/alkyloxy-substituted phenylboronic acids, we can rapidly generate a library of A- and C-ring decorated analogs[1].
Preparation: Combine 3-iodochromone (1 equiv) and the desired substituted phenylboronic acid (3-4 equiv) in anhydrous benzene.
Catalysis: Add
Pd(PPh3)4
(catalytic amount) and aqueous
Na2CO3
(base).
Reaction: Reflux the mixture under an inert argon atmosphere for 12–24 hours.
Validation: Monitor via TLC. The presence of the dehalogenated chromone or 3,3′-bis-chromone indicates bimolecular coupling side-reactions, necessitating catalyst optimization. Purify the target 3-aryl-4H-benzopyran-4-one via flash chromatography.
Protocol 2: In Vitro Cytotoxicity (MTT) & TBDD Co-incubation
Causality: Standard MTT assays only measure baseline toxicity. To definitively prove that the isoflavones act as CYP1A1-dependent prodrugs, we must introduce a positive control for the mechanism. We co-incubate cells with TBDD (2,3,7,8-tetrabromodibenzo-p-dioxin). TBDD is a potent AhR agonist that artificially maximizes CYP1A1 expression but is non-cytotoxic at 1 nM. A dramatic leftward shift in the dose-response curve self-validates the mechanism[6].
Seeding: Seed MDA-MB-468 cells (AhR-positive, highly sensitive) in 96-well plates at
104
cells/well. Incubate for 24h.
Dosing: Prepare two parallel sets of compound dilutions (0.1 nM to 100 µM). To one set, add TBDD to a final concentration of 1 nM.
Treatment: Expose cells to the treatments for 72h.
Quantification: Add MTT reagent (5 mg/mL), incubate for 4h, lyse cells with DMSO, and read absorbance at 550 nm.
Validation Check: For compounds like isoflavone 12f, the baseline GI₅₀ will be ~5 µM. In the TBDD co-incubated group, the GI₅₀ must drop below 1 µM, confirming CYP1A1 bioactivation[6].
Protocol 3: Western Blotting for CYP1A1 Induction
Causality: To distinguish whether a compound is merely a CYP1A1 substrate (like most isoflavones) or an active AhR agonist (like 5F 203), we must measure de novo CYP1A1 protein synthesis following exposure[3].
Exposure: Treat MCF-7 cells with 1 µM of the test compound for 24h.
Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.
Electrophoresis: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
Probing: Block the membrane, then probe with a primary anti-CYP1A1 antibody and an anti-GAPDH antibody (loading control).
Validation Check: The appearance of a distinct 58 kDa band confirms that the compound successfully translocated AhR and induced CYP1A1 expression[3].
Conclusion & Strategic Recommendations
For drug development professionals, the choice between these scaffolds depends on the therapeutic goal. 2-Phenylbenzothiazoles offer unmatched potency but require extensive prodrug engineering (e.g., Phortress) to overcome solubility and metabolic liabilities[2][5]. 3-Phenyl-4H-1-benzopyran-4-ones offer a highly tunable, synthetically accessible scaffold. While their baseline potency is lower, their strict reliance on CYP1A1 for bioactivation presents a unique opportunity to develop highly selective agents for tumors with naturally elevated CYP1A1 levels, minimizing off-target toxicity in healthy tissue[6].
References
Vasselin, D. A., Westwell, A. D., Matthews, C. S., Bradshaw, T. D., & Stevens, M. F. G. (2006). Structural studies on bioactive compounds. 40. Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. Journal of Medicinal Chemistry, 49(13), 3973-3981.[Link]
Bradshaw, T. D., & Westwell, A. D. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Current Medicinal Chemistry, 11(8), 1009-1021.[Link]
A Comprehensive Guide to the Proper Disposal of 2-Chloro-4H-1-benzopyran-4-one
This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-4H-1-benzopyran-4-one, a chlorinated heterocyclic compound often utilized in synthetic chemistry and drug discovery. Adherence to th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed protocol for the safe and compliant disposal of 2-Chloro-4H-1-benzopyran-4-one, a chlorinated heterocyclic compound often utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The principles outlined here are grounded in established safety protocols and hazardous waste management regulations.
Part 1: Core Principles of Chemical Waste Management
The disposal of any chemical waste, particularly chlorinated organic compounds, is governed by stringent regulations. The primary goal is to prevent environmental contamination and ensure personnel safety. 2-Chloro-4H-1-benzopyran-4-one, as a member of this class, requires a specific disposal pathway due to the presence of chlorine in its structure.
The combustion of chlorinated compounds can produce hazardous byproducts such as hydrogen chloride (HCl) gas and, under incomplete combustion, highly toxic dioxins.[1][2][3] Therefore, specialized high-temperature incineration with off-gas scrubbing is the industry-standard disposal method.[3][4] This process is fundamentally different and more costly than the disposal of non-halogenated organic waste, making proper segregation at the point of generation paramount.[2]
Solid (Inferred from related chromone structures).
Chromone derivatives are typically solids at room temperature.[6][7][8]
Primary Hazard Class
Halogenated Organic Compound. This is the critical classification for waste disposal.
The presence of a chlorine atom in the molecular structure.
Potential Hazards
As a precaution, treat as toxic and an irritant. Compounds in this class may pose risks to aquatic life and are often not biodegradable.[4]
General principle for novel or sparsely documented chemical reagents. The precautionary principle should always be applied in the laboratory.
Incompatibilities
Avoid strong oxidizing agents and strong bases.
Standard practice for complex organic molecules.
Part 3: Personal Protective Equipment (PPE)
When handling 2-Chloro-4H-1-benzopyran-4-one, especially during waste consolidation and spill cleanup, the following minimum PPE is mandatory:
Eye Protection: Wear tightly fitting safety goggles or a face shield.
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Gloves must be inspected for integrity before use.
Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically impervious apron or suit may be necessary.
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
Part 4: Detailed Disposal Protocol
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[9]
Step 1: Waste Characterization and Segregation
Identify as Hazardous Waste: Upon generation, all waste containing 2-Chloro-4H-1-benzopyran-4-one (including pure compound, contaminated materials like gloves or weigh paper, and solutions) must be classified as hazardous waste.
Segregate as Halogenated: This waste must be collected in a designated "Halogenated Organic Waste" container.
Causality: Do NOT mix halogenated with non-halogenated waste.[2] Mixing them requires the entire volume to be treated as halogenated waste, significantly increasing disposal costs and complexity.[2]
Step 2: Containerization
Select an Appropriate Container: Use a clean, non-reactive, and sealable container. For solid waste, a wide-mouth polyethylene container is suitable. For liquid waste (e.g., solutions in organic solvents), a glass or polyethylene solvent waste bottle is appropriate.
Ensure Compatibility: The container material must be compatible with all components of the waste stream.
Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste. This is a key requirement of EPA regulations for satellite accumulation areas (SAAs).[10]
Step 3: Labeling
Immediate Labeling: The container must be labeled as soon as the first drop of waste is added.
Required Information: The label must, at a minimum, include:
A clear and complete list of all chemical constituents by name (e.g., "2-Chloro-4H-1-benzopyran-4-one," "Methanol"). Avoid abbreviations or formulas.
An indication of the hazards present (e.g., "Toxic," "Flammable"). This can be done using pictograms or text.[10]
The date of accumulation.
Step 4: Accumulation and Storage
Satellite Accumulation Area (SAA): Waste containers should be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[10][11]
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11]
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to mitigate leaks or spills.
EH&S Pickup: Once the container is full, or as per your institution's schedule, arrange for pickup by your Environmental Health & Safety (EH&S) department. They will transport it to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Part 5: Spill Management
In the event of a small-scale spill within a fume hood:
Alert Personnel: Immediately notify others in the area.
Don Appropriate PPE: Ensure you are wearing the full PPE described in Part 3.
Contain the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
Collect the Waste: Carefully sweep the absorbed material into a designated bag or container.
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone), followed by soap and water. The wipes used for decontamination must also be disposed of as hazardous waste.
Label and Dispose: Seal the container with the spill cleanup materials, label it as "Hazardous Waste" detailing the contents, and dispose of it through the EH&S department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, emphasizing the critical segregation step for halogenated compounds.
Caption: Decision workflow for segregating and disposing of chemical waste.
References
Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
2-Chloro-4H-1-benzopyran-4-one. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
Regulation of Laboratory Waste. (n.d.). American Chemical Society.
Hazardous Waste. (2026, February 12). US EPA. Retrieved March 15, 2026, from [Link]
Hazardous Waste Management in the Laboratory. (2022, March 24). LabManager.
Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). The Journal of Physical Chemistry C. Retrieved March 15, 2026, from [Link]
Disposal of chemical wastes. (n.d.). RiskAssess.
Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. (2017, May 24). Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR. Retrieved March 15, 2026, from [Link]
Personal protective equipment for handling 2-Chloro-4H-1-benzopyran-4-one
As a Senior Application Scientist, I frequently consult on the scale-up, safety, and operational logistics of highly reactive heterocyclic intermediates. 2-Chloro-4H-1-benzopyran-4-one (commonly referred to as 2-chloroch...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the scale-up, safety, and operational logistics of highly reactive heterocyclic intermediates. 2-Chloro-4H-1-benzopyran-4-one (commonly referred to as 2-chlorochromone ) is a prime example of a compound where chemical utility directly correlates with biological hazard.
This guide provides a comprehensive, self-validating operational framework for handling 2-chlorochromone, ensuring both scientific integrity and uncompromising laboratory safety.
Mechanistic Hazard Profile: The Causality of Risk
To handle a chemical safely, one must understand why it is hazardous. The reactivity of 2-chlorochromone stems from the extreme electrophilicity of its C-2 position. The adjacent carbonyl group at C-4 and the endocyclic oxygen atom exert a strong synergistic electron-withdrawing effect, highly activating the C-Cl bond 1.
While this makes 2-chlorochromone an exceptional electrophile for palladium-catalyzed Suzuki-Miyaura cross-couplings to synthesize flavones 2, it also renders the molecule a potent arylating agent in biological systems. Upon contact with biological tissues, it can rapidly react with nucleophilic residues (e.g., thiols in cysteine, amines in lysine) in proteins, leading to severe contact dermatitis, ocular damage, and respiratory tract sensitization 3. This mechanism dictates our stringent mitigation strategies.
Figure 1: Logical relationship between 2-chlorochromone hazards and required mitigation strategies.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, the following PPE is mandatory before opening a container of 2-chlorochromone.
PPE Category
Specification
Breakthrough Time
Scientific Rationale
Hand Protection
Nitrile Gloves (0.11 mm min. thickness)
> 480 min
Prevents dermal arylation by the electrophilic C-2 position. Double-gloving is mandatory during weighing.
Eye Protection
Chemical Splash Goggles
N/A
Shields corneas from reactive crystalline dust and solvent splashes during reflux operations.
Body Protection
Flame-Retardant (FR) Lab Coat
N/A
Protects against secondary fires from flammable solvents (e.g., Toluene/EtOH) used in coupling reactions.
Respiratory
Chemical Fume Hood
N/A
Primary engineering control. Must maintain a face velocity of 80–120 fpm to mitigate inhalation of reactive aerosols.
Quantitative Reaction Parameters
When utilizing 2-chlorochromone in a standard Suzuki-Miyaura cross-coupling to synthesize flavones, adherence to optimized stoichiometric and thermodynamic parameters ensures high yields and minimizes the accumulation of unreacted hazardous starting material 1.
Parameter
Optimal Value
Scientific Rationale
Reagent Stoichiometry
1.0 eq 2-Chlorochromone : 1.2 eq Arylboronic Acid
A slight excess of boronic acid compensates for potential protodeboronation side-reactions.
Catalyst Loading
5 mol% Pd(PPh₃)₄
Sufficient to drive the catalytic cycle without excessive heavy metal contamination.
Base
2.0 eq K₂CO₃
Essential for forming the reactive boronate species required for transmetalation.
Solvent System
Toluene / Ethanol (4:1)
Toluene solubilizes the organics; ethanol facilitates the dissolution of the inorganic base.
Temperature
Reflux (~110°C)
Overcomes the activation energy barrier for the oxidative addition of the C-Cl bond.
Typical Yield
68% - 74%
Demonstrates the high efficiency of the C-2 position in cross-coupling reactions.
This step-by-step methodology incorporates built-in validation checks to ensure the protocol is functioning safely and correctly at every stage.
Step 1: Engineering Control Validation
Action: Verify the fume hood monitor reads a face velocity between 80-120 fpm. Don all PPE specified in the matrix above.
Validation Check: A physical tissue paper test at the sash opening should show a gentle, continuous inward pull.
Step 2: Reagent Weighing & Transfer
Action: Using an anti-static spatula, weigh 2-chlorochromone (1.0 equiv) and the arylboronic acid (1.2 equiv). Transfer immediately to an oven-dried Schlenk flask.
Causality: Anti-static tools prevent the aerosolization of the reactive 2-chlorochromone powder, minimizing inhalation risks.
Step 3: Solvent and Catalyst Addition
Action: Add the Toluene/Ethanol (4:1) solvent mixture, followed by K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
Step 4: Atmospheric Purging (Degassing)
Action: Seal the flask and subject the mixture to three freeze-pump-thaw cycles, or purge vigorously with Argon for 15 minutes.
Validation Check: Observe the cessation of bubbling in the solvent during the Argon purge. This confirms the removal of dissolved oxygen, which would otherwise oxidize and deactivate the Pd(0) catalyst.
Step 5: Reflux and Reaction Monitoring
Action: Heat the reaction mixture to reflux (~110°C).
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active 2-chlorochromone spot validates reaction completion, ensuring no highly reactive electrophile remains during the subsequent aqueous quench.
Step 6: Quenching and Workup
Action: Cool the flask to room temperature (< 30°C). Slowly quench with distilled water and extract the aqueous layer with ethyl acetate.
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of 2-chlorochromone.
Spill Management and Disposal Plans
Immediate Spill Response:
If 2-chlorochromone powder is spilled outside the fume hood, do not dry sweep, as this will aerosolize the reactive dust. Cover the spill with damp absorbent pads (using water or a mild alkaline solution to promote hydrolysis of the C-Cl bond). Carefully scoop the saturated pads into a hazardous waste bag using a plastic dustpan.
Waste Segregation Protocol:
Halogenated Organic Waste: Unreacted 2-chlorochromone contains chlorine. All organic extracts, failed reaction mixtures, and developed TLC plates must be disposed of in the designated Halogenated Waste stream.
Aqueous/Heavy Metal Waste: The quenched aqueous layer contains palladium residues and inorganic salts. It must be routed to a designated heavy metal/aqueous waste container.
Solid Hazardous Waste: Contaminated gloves, anti-static wipes, and empty reagent bottles must be double-bagged and labeled as hazardous solid waste.
References
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids, PMC - NIH.
Flavones and Related Compounds: Synthesis and Biological Activity, MDPI.
4-Amino-2-chloronicotinonitrile | 1194341-42-8 (Safety Guidelines for Chlorinated Heterocycles), Benchchem.